[Leu13]-Motilin
Description
Properties
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H190N34O35/c1-10-65(8)98(153-115(185)87-32-23-53-155(87)118(188)97(64(6)7)152-100(170)71(124)56-67-24-13-11-14-25-67)116(186)151-85(57-68-26-15-12-16-27-68)114(184)154-99(66(9)156)117(187)150-84(58-69-33-35-70(157)36-34-69)102(172)136-60-92(162)137-76(40-46-94(164)165)106(176)148-83(55-63(4)5)112(182)145-77(37-43-88(125)158)107(177)141-74(30-21-51-133-120(129)130)104(174)147-82(54-62(2)3)111(181)146-78(38-44-89(126)159)108(178)144-80(42-48-96(168)169)109(179)140-73(29-18-20-50-123)103(173)143-79(41-47-95(166)167)110(180)142-75(31-22-52-134-121(131)132)105(175)149-86(59-91(128)161)113(183)139-72(28-17-19-49-122)101(171)135-61-93(163)138-81(119(189)190)39-45-90(127)160/h11-16,24-27,33-36,62-66,71-87,97-99,156-157H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,158)(H2,126,159)(H2,127,160)(H2,128,161)(H,135,171)(H,136,172)(H,137,162)(H,138,163)(H,139,183)(H,140,179)(H,141,177)(H,142,180)(H,143,173)(H,144,178)(H,145,182)(H,146,181)(H,147,174)(H,148,176)(H,149,175)(H,150,187)(H,151,186)(H,152,170)(H,153,185)(H,154,184)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,129,130,133)(H4,131,132,134)/t65-,66+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-,98-,99-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOZQXMKARUPQI-HYOAWBISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H190N34O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583285 | |
| Record name | L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-tyrosylglycyl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-glutaminyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2681.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116283-54-6 | |
| Record name | L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-tyrosylglycyl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-glutaminyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Prokinetic Power of [Leu13]-Motilin: A Deep Dive into its Mechanism of Action in Gastrointestinal Motility
For Immediate Release
This technical guide provides a comprehensive analysis of the mechanism of action of [Leu13]-Motilin, a potent motilin receptor agonist, in regulating gastrointestinal motility. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on its molecular interactions, signaling cascades, and physiological effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its prokinetic properties.
Introduction: Motilin and the Regulation of Gastrointestinal Motility
Motilin is a 22-amino acid peptide hormone, secreted by enteroendocrine cells (M cells) in the upper small intestine, that plays a pivotal role in gastrointestinal (GI) motility.[1][2][3] Its primary function is the initiation of the migrating motor complex (MMC), a series of powerful contractions that sweep undigested food from the stomach and small intestine during fasting periods.[1][2][4] The synthetic analog, this compound, is a valuable tool for studying the physiological and pharmacological effects of motilin receptor activation.
The Motilin Receptor: A G Protein-Coupled Gateway
This compound exerts its effects by binding to the motilin receptor (MTLR), a G protein-coupled receptor (GPCR) formerly known as GPR38.[2][4][5][6] The human motilin receptor consists of 412 amino acids and shares significant structural homology with the ghrelin receptor.[4][7]
Distribution: The motilin receptor is densely expressed on smooth muscle cells and enteric neurons within the gastrointestinal tract.[2][4][5] Specifically, its RNA has been identified in the duodenum, jejunum, and colon, with the highest protein expression found in the nerves of the stomach's antral wall and smooth muscle of the upper GI tract.[4][8] This distribution underpins its dual action on both neural pathways and direct muscle contraction.
Signaling Pathways: From Receptor Binding to Muscle Contraction
Activation of the motilin receptor by this compound initiates a well-defined signaling cascade, primarily through the Gq/11 and G13 protein subunits, leading to smooth muscle contraction.[6][8][9]
The Gαq Pathway:
-
Activation of Phospholipase C (PLC): Upon ligand binding, the activated Gαq subunit stimulates PLC.[1][6][9]
-
Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6][9]
-
Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][6][9]
-
Activation of Myosin Light Chain Kinase (MLCK): The surge in intracellular Ca2+ leads to its binding with calmodulin, which in turn activates MLCK.[6]
-
Muscle Contraction: MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.[9]
The Gα13/RhoA Pathway for Sustained Contraction: For a sustained contractile response, a parallel pathway involving Gα13 and the small GTPase RhoA is activated.[9] This pathway leads to the inhibition of myosin light chain phosphatase (MLCP) through the activation of Rho kinase and Protein Kinase C (PKC), which phosphorylate MLCP inhibitors.[9] This sustained phosphorylation of the myosin light chain ensures a prolonged contraction.[9]
Signaling Pathway Diagram
Caption: this compound signaling cascade leading to smooth muscle contraction.
Physiological Effects: Orchestrating Gastrointestinal Motility
The activation of motilin receptors by this compound translates into significant prokinetic effects throughout the GI tract.
-
Initiation of Migrating Motor Complex (MMC): The most well-documented effect is the induction of Phase III of the MMC, the "housekeeper" of the gut, which propels undigested material distally during fasting.[1][2][4]
-
Gastric Emptying: By stimulating antral contractions, this compound and other motilin agonists can accelerate gastric emptying.[1][10]
-
Region-Specific Contractions: In vitro studies have shown that this compound induces concentration-dependent contractions in various segments of the GI tract, including the gastric antrum, duodenum, jejunum, ileum, and colon.[11][12] The magnitude of the response can vary by region, with the duodenum often showing the strongest contractile response.[12]
-
Neuronal and Muscular Actions: The effects of this compound are mediated through both direct action on smooth muscle cells and stimulation of enteric neural pathways, particularly cholinergic nerves.[2][4][12] In the gastric antrum, the excitatory response is largely dependent on cholinergic pathways, whereas in the colon, a more direct muscular effect is observed.[12]
Quantitative Data: Binding Affinity and Functional Potency
The interaction of this compound and related compounds with the motilin receptor has been quantified in various assays. The following tables summarize key binding affinity and functional potency data.
| Ligand | Preparation | Assay Type | Parameter | Value | Reference |
| Motilin | Smooth muscle cells | Radioligand Binding | IC₅₀ | 0.7 ± 0.2 nM | [9] |
| Motilin | Rabbit antral smooth muscle | Radioligand Binding | pKd | 9.11 ± 0.01 | [13] |
| [Phe³,Leu¹³] porcine motilin | Rabbit antral smooth muscle | Radioligand Binding | pKd | 9.26 ± 0.04 | [13] |
| RWJ-68023 (antagonist) | Endogenous human motilin receptor | Radioligand Binding | IC₅₀ | 32 nM | [14] |
| RWJ-68023 (antagonist) | Cloned human motilin receptor | Radioligand Binding | IC₅₀ | 114 nM | [14] |
| RWJ-68023 (antagonist) | Rabbit duodenal smooth muscle | Muscle Contraction | Kᵢ | 89 nM | [14] |
| Ligand | Preparation | Assay Type | Parameter | Value | Reference |
| Motilin | Smooth muscle cells | Contraction | EC₅₀ | 1.0 ± 0.2 nM | [9] |
| This compound (KW-5139) | Rabbit isolated GI segments | Contraction | Concentration Range | 0.1 nM - 1 µM | [11][12] |
| Motilin | CHO-MTLR cells | Ca²⁺ Release | pEC₅₀ | 9.77 | [15] |
| [Nle¹³]-motilin | Rabbit gastric antrum | Neuronal Contraction | pEC₅₀ | 8.3 | [16] |
| Erythromycin | Rabbit gastric antrum | Neuronal Contraction | Concentration Range | 30 - 3000 nM | [16] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are protocols for key in vitro assays used to characterize the mechanism of action of this compound.
Radioligand Displacement Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the motilin receptor.
Materials:
-
Cell membranes expressing the motilin receptor (e.g., from rabbit duodenum or HEK293 cells).[15][17]
-
Radioligand: [¹²⁵I]-Motilin.[17]
-
Unlabeled Ligand (for non-specific binding): Motilin or Erythromycin.[17]
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.[17]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[18]
-
Scintillation counter.[18]
Procedure:
-
Dilute cell membranes and [¹²⁵I]-Motilin in the binding buffer.
-
In a 96-well plate, add 50 µL of either binding buffer (for total binding), unlabeled motilin (for non-specific binding), or the test compound at various concentrations.[17][18]
-
Add 50 µL of diluted [¹²⁵I]-Motilin to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.[17][18]
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[17][18]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[15][18]
-
Wash the filters three times with ice-cold wash buffer.[17]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.[17][18]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand displacement binding assay.
In Vitro Smooth Muscle Contraction Assay
This assay directly measures the contractile response of isolated GI smooth muscle tissue to this compound.
Materials:
-
Gastrointestinal tissue (e.g., rabbit duodenum).[15]
-
Physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer).[15]
-
Organ bath system with temperature control and aeration (95% O₂, 5% CO₂).[15]
-
Isometric force transducer.[15]
-
Test compound: this compound.
Procedure:
-
Dissect longitudinal or circular smooth muscle strips from the desired GI region.[15]
-
Mount the muscle strips in an organ bath containing Krebs-Ringer solution at 37°C and aerate with 95% O₂ and 5% CO₂.[15]
-
Connect the strips to an isometric force transducer and apply an initial tension.
-
Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.[18]
-
Add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve.
-
Record the changes in muscle tension.
-
Analyze the data to determine the EC₅₀ and maximal contractile response.
Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following motilin receptor activation.
Materials:
-
Cells stably expressing the motilin receptor (e.g., CHO-MTLR cells).[15]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 or Fluo-4).[6][19]
-
Fluorescence plate reader or imaging system with automated injectors.[19]
-
Test compound: this compound.
Procedure:
-
Culture CHO-MTLR cells in a suitable medium in a 96-well plate.[15]
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove extracellular dye.
-
Record baseline fluorescence using the plate reader or imaging system.
-
Inject a solution of this compound at various concentrations into the wells.
-
Immediately and continuously record the change in fluorescence over time.
-
Analyze the data to determine the change in fluorescence and calculate the EC₅₀ for calcium mobilization.
Conclusion
This compound is a powerful agonist of the motilin receptor, initiating a Gq/11 and G13-mediated signaling cascade that results in a robust and sustained contraction of gastrointestinal smooth muscle. Its prokinetic effects, particularly the induction of the migrating motor complex, underscore the therapeutic potential of targeting the motilin receptor for the treatment of motility disorders such as gastroparesis. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research and development in this promising area of gastrointestinal pharmacology.
References
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Motilin receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Motilin Receptor | Peptide Receptors | Tocris Bioscience [tocris.com]
- 9. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of a nonpeptide motilin receptor antagonist on proximal gastric motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The rabbit motilin receptor: molecular characterisation and pharmacology | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
[Leu13]-Motilin: A Deep Dive into Structure, Receptor Binding, and Signaling for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the peptide hormone analog [Leu13]-Motilin, focusing on its structure, its interaction with the motilin receptor (MTLR), and the subsequent intracellular signaling cascades. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental protocols, and visualizations of the core biological processes.
Introduction to this compound and the Motilin System
Motilin is a 22-amino acid peptide hormone primarily recognized for its role in regulating gastrointestinal motility. It is a key initiator of the migrating motor complex (MMC), a series of coordinated contractions that occur during the fasting state to clear the stomach and small intestine of residual food and secretions. The motilin receptor (MTLR), a Class A G protein-coupled receptor (GPCR), mediates the physiological effects of motilin. This compound is a synthetic analog of porcine motilin where the methionine at position 13 is replaced by leucine. This substitution enhances the stability of the peptide while retaining its biological activity, making it a valuable tool for studying the motilin system.
The Structure of this compound
The primary structure of this compound is a 22-amino acid polypeptide.
Amino Acid Sequence: Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu -Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln
Solution-state Nuclear Magnetic Resonance (NMR) studies of motilin in a membrane-mimetic environment have revealed important structural features. These studies indicate that while the N-terminus exhibits some flexibility, a significant portion of the peptide, particularly from residue Glu9 to Lys20, adopts an α-helical conformation.[1][2] The N-terminal region is also structured, featuring a turn that resembles a classical β-turn.[2] This structural arrangement is crucial for its interaction with the motilin receptor.
The Motilin Receptor and Its Signaling Pathway
This compound exerts its biological effects by binding to and activating the motilin receptor (MTLR). The MTLR is predominantly coupled to the Gαq/11 and Gα13 families of G proteins.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated G proteins. This initiates a downstream signaling cascade that ultimately results in smooth muscle contraction.
The primary signaling pathway involves the activation of Phospholipase C (PLC) by the activated Gαq/11 subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a key event leading to the contraction of smooth muscle cells.
Figure 1: Motilin Receptor Signaling Pathway.
Structure-Activity Relationship of this compound and its Analogs
The biological activity of motilin and its analogs is highly dependent on their primary amino acid sequence. Structure-activity relationship (SAR) studies have consistently highlighted the critical role of the N-terminal region of the peptide for receptor binding and activation.
Key findings from SAR studies include:
-
N-Terminal Importance: The N-terminal portion of motilin is essential for its biological function.[4] Deletion of the first five amino acids from the N-terminus results in a significant decrease in contractile activity in rabbit duodenal muscle.[5]
-
Minimal Active Fragment: The N-terminal fragment [1-7] is considered the minimum basic structure required for both receptor binding and biological activity.[6]
-
C-Terminal Role: The C-terminal region is thought to form an α-helix that helps to stabilize the binding of the N-terminal domain to the motilin receptor.[6]
-
Specific Residue Contributions: Cryo-electron microscopy studies of the motilin-MTLR complex have revealed specific interactions between amino acid residues of motilin and the receptor, further elucidating the structural basis for binding and activation.[7]
Quantitative Data on this compound and Analog Binding and Potency
The following tables summarize key quantitative data for this compound and related compounds from various in vitro assays. These values are essential for comparing the pharmacological profiles of different motilin receptor ligands.
Table 1: Binding Affinity of Motilin Analogs at the Motilin Receptor
| Compound | Preparation | Assay Type | Parameter | Value | Reference |
| Motilin | Rabbit antral smooth muscle homogenate | Radioligand Binding | pKd | 9.11 ± 0.01 | [8] |
| [Phe3,Leu13]porcine motilin | Rabbit antral smooth muscle homogenate | Radioligand Binding | pKd | 9.26 ± 0.04 | [8] |
| ANQ-11125 ([Phe3,Leu13]pMOT 1-14) | Rabbit antral smooth muscle homogenate | Radioligand Binding | pKd | 8.24 ± 0.06 | [8] |
| Motilin (26-47) | CHO cells expressing motilin receptor | Radioligand Binding | Ki | 2.3 nM | [1] |
Table 2: Functional Potency of Motilin Analogs
| Compound | Assay System | Parameter | Value | Reference |
| This compound (KW-5139) | Rabbit isolated duodenal segments | EC50 | 2.5 nM | [5] |
| Porcine Motilin | Chicken small intestine | pD2 | 6.71 | [8] |
| [Phe3,Leu13]porcine motilin | Chicken small intestine | pD2 | 6.84 | [8] |
| Motilin (26-47) | CHO cells expressing motilin receptor (Calcium mobilization) | EC50 | 0.3 nM | [1] |
Note: pKd, pD2, Ki, and EC50 are measures of binding affinity and potency. A higher pKd or pD2 value, and a lower Ki or EC50 value, indicate greater affinity or potency, respectively.[9]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its receptor and to assess its functional activity.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the motilin receptor by measuring its ability to compete with a radiolabeled ligand.[10]
Experimental Workflow:
Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Homogenize tissues (e.g., rabbit duodenum) or cells expressing the motilin receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[10]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Motilin), and varying concentrations of the unlabeled test compound. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand like motilin).[10]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]
In Vitro Smooth Muscle Contractility Assay
This assay directly measures the ability of this compound and its analogs to induce contraction in isolated smooth muscle tissues.[11]
Experimental Workflow:
Figure 3: Experimental Workflow for an In Vitro Smooth Muscle Contractility Assay.
Protocol:
-
Tissue Preparation: Dissect smooth muscle strips from a suitable gastrointestinal tissue (e.g., rabbit duodenum) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[11]
-
Tension Recording: Connect one end of the muscle strip to a fixed point and the other to an isometric force transducer to record changes in muscle tension.[11]
-
Equilibration: Allow the muscle strips to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
-
Compound Addition: Add cumulative concentrations of the test compound to the organ bath, allowing the response to stabilize at each concentration.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis: Measure the increase in muscle tension at each concentration and construct a concentration-response curve to determine the EC₅₀ and maximum contractile response (Emax).
Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following motilin receptor activation.[1]
Experimental Workflow:
Figure 4: Experimental Workflow for an Intracellular Calcium Mobilization Assay.
Protocol:
-
Cell Culture: Culture cells stably expressing the human motilin receptor (e.g., CHO-K1 cells) in appropriate multi-well plates.[1]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[12]
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately measure the changes in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[13]
-
Data Analysis: Calculate the increase in intracellular calcium concentration in response to different concentrations of the test compound and determine the EC₅₀ value.[1]
IP1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.[2][14]
Protocol:
-
Cell Stimulation: In a multi-well plate, stimulate MTLR-expressing cells with the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.[15]
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
IP1 Detection: Detect the accumulated IP1 using a commercially available kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF). This involves a competitive immunoassay where cellular IP1 competes with a labeled IP1 tracer for binding to a specific antibody.[16]
-
Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1 in the sample. Generate a standard curve and determine the concentration of IP1 produced in response to the test compound to calculate its EC₅₀.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.[8][17]
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the motilin receptor.[8]
-
Assay Setup: In a multi-well plate, combine the cell membranes, varying concentrations of the test agonist, GDP (to facilitate nucleotide exchange), and [³⁵S]GTPγS.[18]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[18]
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate the G protein-bound [³⁵S]GTPγS from the free radioligand.[18]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[18]
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine its EC₅₀ and Emax for G protein activation.[8]
Conclusion
This compound is a crucial pharmacological tool for investigating the complex mechanisms of gastrointestinal motility. A thorough understanding of its structure, its interaction with the motilin receptor, and the subsequent signaling pathways is paramount for the rational design and development of novel prokinetic agents. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance their studies in this important therapeutic area. The continued exploration of the motilin system holds significant promise for the treatment of various gastrointestinal motility disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 4. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 5. Structure-activity relationships of gastrointestinal hormones: motilin, GIP, and [27-TYR]CCK-PZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
[Leu13]-Motilin: A Technical Guide to its Discovery, Synthesis, and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [Leu13]-Motilin, a synthetic analog of the gastrointestinal peptide hormone motilin. It details the discovery of motilin and the rationale behind the development of this compound, its chemical synthesis and purification, and its biological activity. This document includes detailed experimental protocols for key assays, quantitative pharmacological data, and a thorough examination of the motilin receptor signaling pathway. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of peptide chemistry, pharmacology, and gastroenterology drug development.
Introduction: The Discovery of Motilin and the Rationale for this compound
The discovery of motilin in the early 1970s stemmed from observations of potent gastric motor activity induced by duodenal alkalinization. This led to the isolation of a 22-amino acid peptide from porcine intestinal extracts, which was named "motilin" for its ability to stimulate gastrointestinal motility.[1] Native porcine motilin contains a methionine residue at position 13. However, methionine is susceptible to oxidation, which can lead to a loss of biological activity, thereby limiting its therapeutic potential and shelf-life.
The development of this compound, where the methionine at position 13 is replaced by the more stable amino acid leucine, was a strategic modification to enhance the peptide's stability while retaining its biological function. This substitution was based on the understanding that this region of the peptide is crucial for receptor interaction and that leucine, being isosteric to methionine, would likely preserve the necessary conformational structure for receptor binding and activation.[2] Subsequent studies confirmed that this compound (also referred to as KW-5139 or LMT) exhibits potent motilin-like activity, stimulating gastrointestinal smooth muscle contraction and acting as a motilin receptor agonist.[1][3]
Chemical Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2]
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5)
-
Diethylether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.
-
-
Monitoring Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-6 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the peptide-resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether to remove scavengers and organic by-products.
-
Drying: Dry the crude peptide under vacuum.
Experimental Protocol: Purification by Reverse-Phase HPLC
Instrumentation and Materials:
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A, with a small percentage of Mobile Phase B if necessary for solubility.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Gradient Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a constant flow rate.
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.
Biological Characterization
The biological activity of this compound is characterized by its ability to bind to and activate the motilin receptor, leading to downstream cellular responses, primarily smooth muscle contraction.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for motilin and its analogs.
Table 1: Receptor Binding Affinities
| Ligand | Preparation | Assay Type | Parameter | Value | Reference |
| Motilin | Rabbit antral smooth muscle | Radioligand displacement | pKd | 9.11 ± 0.01 | [4] |
| [Phe3,Leu13]porcine motilin | Rabbit antral smooth muscle | Radioligand displacement | pKd | 9.26 ± 0.04 | [4] |
| Motilin | Smooth muscle cells | Radioligand binding | IC50 | 0.7 ± 0.2 nM | [5][6] |
Table 2: Functional Potency
| Ligand | Preparation | Assay Type | Parameter | Value | Reference |
| This compound (KW-5139) | Rabbit isolated duodenal segments | Phasic contraction | EC50 | 2.5 nM | [7] |
| Motilin | Smooth muscle cells | Biphasic contraction | EC50 | 1.0 ± 0.2 nM | [5][6] |
| [Phe3,Leu13]porcine motilin | Chicken small intestine | Contraction | pD2 | 6.84 | [4] |
Experimental Protocol: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the motilin receptor.
Materials:
-
Membrane preparation from cells expressing the motilin receptor (e.g., rabbit antrum smooth muscle or CHO-K1 cells)
-
Radiolabeled motilin (e.g., ¹²⁵I-[Nle¹³]-Motilin)
-
Unlabeled this compound (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled motilin, and varying concentrations of unlabeled this compound.
-
Initiation of Binding: Add the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Protocol: Calcium Mobilization Assay
This functional assay measures the ability of this compound to induce an increase in intracellular calcium concentration via motilin receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human motilin receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the CHO-K1/motilin receptor cells into a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM loading solution for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader and establish a baseline fluorescence reading. Add the this compound solutions to the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in intracellular calcium is measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the change in fluorescence against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
Motilin Receptor Signaling Pathway
The motilin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and G13 proteins.[5][6][8] Activation of the receptor by this compound initiates a cascade of intracellular events leading to smooth muscle contraction.
Caption: this compound Signaling Pathway.
Upon binding of this compound to its receptor, the activated Gq/11 and G13 proteins stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ diffuses to the endoplasmic reticulum and binds to its receptor, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC).
Concurrently, the activation of G13 leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[5][6][9] Both the PKC and RhoA/ROCK pathways contribute to the phosphorylation of myosin light chain, leading to the sustained contraction of smooth muscle cells.[5][6]
Caption: Experimental Workflow for this compound.
Conclusion
This compound is a potent and stable analog of native motilin that has proven to be a valuable tool for studying the physiology of gastrointestinal motility. Its synthesis via Fmoc-based SPPS and subsequent purification by RP-HPLC yields a highly pure peptide suitable for a range of biological assays. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of motilin receptor agonists in the treatment of gastrointestinal motility disorders. The comprehensive understanding of its signaling pathway opens avenues for the design of novel and more specific modulators of the motilin receptor.
References
- 1. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 9. Role of PKC and RhoA/ROCK pathways in the spontaneous phasic activity in the rectal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
[Leu13]-Motilin: A Technical Guide to its Physiological Effects on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the physiological effects of [Leu13]-Motilin on smooth muscle contraction, providing a comprehensive resource for researchers, scientists, and drug development professionals. The document outlines the core mechanisms of action, detailed experimental protocols for studying its effects, and quantitative data on its potency and binding affinity.
Introduction: The Role of Motilin and its Analogs in Gastrointestinal Motility
Motilin is a 22-amino acid peptide hormone, primarily secreted by enteroendocrine M cells in the upper small intestine, that plays a crucial role in regulating gastrointestinal motility.[1] It is a key initiator of the migrating motor complex (MMC), a cyclical pattern of smooth muscle contractions in the fasted state that helps to clear the stomach and small intestine of residual food and secretions.[1] The physiological effects of motilin are mediated through its specific G protein-coupled receptor (GPCR), the motilin receptor.[1][2]
This compound is a synthetic analog of porcine motilin. Such analogs are valuable tools for investigating the pharmacology of the motilin receptor and its role in smooth muscle physiology. Understanding the precise effects of this compound on smooth muscle contraction is essential for the development of novel prokinetic agents for treating gastrointestinal motility disorders.
Mechanism of Action: Signaling Pathways in Smooth Muscle Contraction
The binding of this compound to the motilin receptor on smooth muscle cells initiates a cascade of intracellular events, leading to muscle contraction. The motilin receptor is coupled to both Gαq and Gα13 proteins, triggering a biphasic contractile response characterized by an initial peak followed by a sustained contraction.[3]
Initial Phase: The initial, transient contraction is primarily driven by the Gαq pathway.[3] Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[3][4] The resulting increase in intracellular Ca2+ concentration activates calmodulin, which then activates myosin light chain kinase (MLCK).[3] MLCK phosphorylates the myosin light chain (MLC20), enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[3]
Sustained Phase: The sustained phase of contraction is mediated by a RhoA-dependent pathway, activated by both Gαq and Gα13.[3] This pathway involves two key downstream effectors: Rho kinase and Protein Kinase C (PKC).[3] Rho kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby preventing the dephosphorylation of MLC20 and maintaining the contractile state.[3] Concurrently, PKC phosphorylates CPI-17, an endogenous inhibitor of MLCP, further contributing to the sustained contraction.[3]
Beyond direct action on smooth muscle cells, motilin and its analogs can also potentiate acetylcholine release from enteric neurons, which then acts on muscarinic receptors on smooth muscle cells to induce contraction.[5][6]
References
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of motilin on intracellular free calcium in cultured smooth muscle cells from the antrum of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
[Leu13]-Motilin and the Regulation of the Migrating Motor Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The migrating motor complex (MMC) is a distinct pattern of electrochemical activity observed in the gastrointestinal (GI) tract during the fasting state. This cyclical phenomenon, often referred to as the "housekeeper" of the gut, is critical for sweeping undigested food, cellular debris, and bacteria from the stomach, through the small intestine, and into the large intestine. The MMC is characterized by four distinct phases, with Phase III representing a period of intense, rhythmic contractions. The peptide hormone motilin, and its potent analog [Leu13]-Motilin, are key regulators of this process, primarily responsible for initiating Phase III of the MMC in the stomach and upper small intestine.[1][2][3][4][5] This technical guide provides an in-depth exploration of the role of this compound in MMC regulation, its signaling pathways, and the experimental methodologies used to elucidate its function.
Mechanism of Action of this compound in MMC Regulation
This compound, a synthetic analog of motilin, exerts its prokinetic effects by binding to and activating the motilin receptor (MLN-R), a G protein-coupled receptor.[1][4][6] The activation of the MLN-R initiates a cascade of intracellular events that ultimately lead to the powerful contractions characteristic of Phase III of the MMC.[1][2][4]
The primary mechanisms through which this compound induces MMC Phase III contractions involve:
-
Direct Action on Smooth Muscle Cells: this compound can directly stimulate gastrointestinal smooth muscle cells, leading to contraction. This action is mediated by the activation of Gαq and Gα13 proteins.[6]
-
Modulation of Enteric Nervous System (ENS): A significant component of this compound's action is mediated through the enteric nervous system.[1][2][7] It stimulates the release of acetylcholine (ACh) from cholinergic neurons within the myenteric plexus.[1][8][9] This cholinergic stimulation is a crucial step in initiating the coordinated, propulsive contractions of the MMC.[1][8]
-
Vago-vagal Reflex Pathways: The vagus nerve also plays a role in mediating the effects of motilin.[2][7][10] Motilin can stimulate vagal afferent pathways, which in turn activate vagal efferent pathways that enhance gastric motility.[2]
-
Interaction with Serotonin (5-HT): There is evidence of a positive feedback loop between motilin and serotonin.[7][11] Motilin can stimulate the release of 5-HT from enterochromaffin cells, and 5-HT, in turn, can enhance motilin release and contribute to the initiation of the MMC.[7][11]
Signaling Pathways
The binding of this compound to its receptor on gastrointestinal smooth muscle cells triggers a complex intracellular signaling cascade.
As depicted, the activation of the motilin receptor leads to the stimulation of Gαq and Gα13 proteins.[6] This results in two main signaling branches:
-
The Gαq-PLC-IP3-Ca²⁺ Pathway: Activation of Phospholipase C (PLC) leads to the production of inositol trisphosphate (IP3), which triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum.[6] The increased cytosolic Ca²⁺ binds to calmodulin, activating Myosin Light Chain Kinase (MLCK). MLCK then phosphorylates the 20-kDa myosin light chain (MLC₂₀), leading to the initial, transient peak of muscle contraction.[6]
-
The Gα13-RhoA Pathway: The activation of Gα13 stimulates the RhoA pathway, which involves two key downstream effectors: Rho kinase and Protein Kinase C (PKC).[6] Rho kinase phosphorylates and inhibits myosin phosphatase target subunit 1 (MYPT1), while PKC phosphorylates CPI-17. Both events lead to the inhibition of MLC phosphatase, the enzyme responsible for dephosphorylating MLC₂₀.[6] This sustained inhibition of MLC phosphatase results in prolonged MLC₂₀ phosphorylation and the sustained phase of muscle contraction.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound and related compounds.
Table 1: In Vitro Contractile Activity of this compound (KW-5139)
| Tissue/Preparation | Species | Concentration Range | Effect | Reference |
| Duodenal Segments | Rabbit | 0.1 nM - 1 µM | Concentration-dependent phasic contraction | [9] |
| Gastric Antrum, Duodenum, Jejunum, Ileum, Descending Colon | Rabbit | 0.1 nM - 1 µM | Concentration-dependent contractions | [8][12] |
| Longitudinal Muscle-Myenteric Plexus (LM-MP) | Rabbit | 30 nM - 3 µM | Concentration-dependent increase in ³H-outflow (ACh release) | [9] |
Table 2: In Vivo Effects of this compound (KW-5139)
| Species | Dose Range | Route of Administration | Effect | Reference |
| Rabbit | 0.3 - 10 µg/kg | Intravenous (i.v.) | Motor stimulating actions in gastric antrum, ileum, and descending colon | [8][12] |
| Dog | 10 µg/kg/day | Intravenous (i.v.) | Shortened the time to recover Phase III contractions post-laparotomy | [13] |
Table 3: Receptor Binding and Functional Assay Data
| Compound | Assay | Cell Line/Tissue | Value | Unit | Reference |
| Motilin | Receptor Binding (IC₅₀) | Smooth muscle cells | 0.7 ± 0.2 | nM | [6] |
| Motilin | Contraction (EC₅₀) | Smooth muscle cells | 1.0 ± 0.2 | nM | [6] |
| This compound (KW-5139) | Contraction (EC₅₀) | Rabbit duodenal segments | 2.5 | nM | [9] |
| RQ-00201894 | Motilin Receptor Agonist Activity (EC₅₀) | CHO-K1 cells expressing human motilin receptor | Similar to motilin, >300x more potent than erythromycin | [14] |
Experimental Protocols
The study of this compound and its role in MMC regulation employs a variety of in vivo and in vitro experimental techniques.
In Vivo Measurement of Gastrointestinal Motility
Methodology:
-
Animal Model: Conscious dogs or anesthetized rabbits are commonly used models.[8][12][13]
-
Instrumentation: Strain gauge force transducers are surgically implanted on the serosal surface of the stomach and different segments of the small intestine to record contractile activity.
-
Acclimatization and Fasting: Animals are allowed to recover from surgery and are then fasted to ensure the presence of the interdigestive MMC pattern.
-
Baseline Recording: Baseline gastrointestinal motility is recorded to identify the different phases of the MMC.
-
Drug Administration: this compound or other test compounds are administered, typically intravenously.
-
Data Acquisition and Analysis: Contractile activity is continuously recorded and analyzed to determine the effects of the compound on the frequency, amplitude, and pattern of contractions, particularly the induction of Phase III-like activity.
In Vitro Muscle Strip Contractility Assay
Methodology:
-
Tissue Preparation: Segments of the gastrointestinal tract (e.g., gastric antrum, duodenum) are obtained from species such as rabbits.[8][9][12] Longitudinal or circular muscle strips are prepared.
-
Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Tension and Equilibration: An optimal resting tension is applied to the muscle strips, and they are allowed to equilibrate.
-
Drug Administration: this compound is added to the organ bath in a cumulative manner to generate concentration-response curves.
-
Measurement of Contraction: Changes in muscle tension (isometric contraction) or length (isotonic contraction) are recorded using force-displacement transducers.
-
Data Analysis: The magnitude of the contractile response is plotted against the drug concentration to determine parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (the maximum response).
Measurement of Acetylcholine Release
Methodology:
-
Preparation: Longitudinal muscle-myenteric plexus (LM-MP) preparations from the rabbit duodenum are used.[9]
-
Radiolabeling: The preparations are pre-incubated with [³H]-choline, which is taken up by cholinergic neurons and converted to [³H]-acetylcholine.
-
Superfusion: The tissues are placed in a superfusion chamber and continuously perfused with a physiological solution.
-
Stimulation: The preparations are stimulated with varying concentrations of this compound.
-
Sample Collection and Analysis: The superfusate is collected in fractions, and the amount of ³H-outflow, representing the release of [³H]-acetylcholine, is measured by liquid scintillation counting.[9]
Conclusion and Future Directions
This compound has proven to be a valuable tool for understanding the intricate mechanisms governing the migrating motor complex. Its potent and specific action on the motilin receptor has allowed for detailed characterization of the signaling pathways and physiological responses that drive the "housekeeping" function of the gut during fasting. The data clearly indicate that this compound initiates the powerful Phase III contractions of the MMC through a combination of direct effects on smooth muscle and indirect actions via the enteric and central nervous systems.
For drug development professionals, the motilin receptor remains an attractive target for the treatment of gastrointestinal motility disorders such as gastroparesis and functional dyspepsia.[15] The development of small molecule, non-peptide motilin receptor agonists that mimic the prokinetic effects of motilin without the antibacterial properties of macrolides like erythromycin is an active area of research.[16][17] Future research will likely focus on refining the selectivity and pharmacokinetic profiles of these agonists to maximize their therapeutic benefit while minimizing potential side effects. A deeper understanding of the ligand-dependent signaling and receptor trafficking of the motilin receptor will be crucial in designing next-generation prokinetic agents.
References
- 1. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Interdigestive Migrating Motor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KoreaMed [koreamed.org]
- 12. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. drzaar.com [drzaar.com]
- 16. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
Species specificity of [Leu13]-Motilin activity.
An In-Depth Technical Guide on the Species Specificity of [Leu13]-Motilin Activity
Introduction
Motilin is a 22-amino acid polypeptide hormone primarily synthesized and secreted by endocrine M cells in the upper small intestine. It is a key regulator of gastrointestinal (GI) motility, particularly known for initiating the phase III migrating motor complex (MMC) during the interdigestive state. This compound is a synthetic analog of porcine motilin where the methionine at position 13 is replaced by leucine. This modification enhances stability while retaining biological activity, making it a valuable tool in pharmacological research.
The actions of motilin and its analogs are mediated through the motilin receptor (MTLR), a G protein-coupled receptor (GPCR) formerly known as GPR38.[1][2] However, the expression, pharmacology, and physiological function of the motilin system exhibit remarkable variability across different animal species. This species specificity has critical implications for preclinical research and the development of prokinetic drugs targeting the motilin receptor. Understanding these differences is paramount for selecting appropriate animal models and for the accurate translation of experimental findings to human physiology.
This technical guide provides a comprehensive overview of the species-dependent activity of this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways.
Comparative Pharmacology of this compound Across Species
The physiological and pharmacological responses to this compound are highly dependent on the species under investigation. While humans and rabbits display a functional and responsive motilin system, canines exhibit a markedly different profile, and most common laboratory rodents lack a functional motilin system altogether.
-
Human: In humans, the motilin system is well-established. The motilin receptor is expressed on smooth muscle cells and enteric neurons within the gastrointestinal tract.[2] Binding studies using human antrum smooth muscle tissue have demonstrated high-affinity binding sites for porcine this compound.[3] Functionally, motilin and its agonists stimulate gastric and duodenal contractions, accelerate gastric emptying, and induce phase III of the MMC.[4]
-
Rabbit: The rabbit is considered a suitable model for studying motilin pharmacology due to its high sensitivity to motilin and the close resemblance of its motilin receptor to the human orthologue.[5][6] The rabbit motilin receptor shares 84% protein identity with the human receptor.[7][8] Studies on isolated rabbit GI tissues consistently show potent contractile responses to motilin and its analogs.[9][10] Consequently, rabbit tissue preparations are frequently used for in vitro characterization of motilin receptor agonists and antagonists.[11]
-
Canine (Dog): The role of motilin in dogs is more complex and differs significantly from humans and rabbits. Despite the fact that motilin induces MMC activity in dogs in vivo, in vitro studies have yielded conflicting results.[10][12] Specific binding of motilin to canine antral and duodenal tissue could not be demonstrated in some studies.[3] Furthermore, canine motilin required approximately 10,000-fold higher concentrations to induce contraction in isolated canine duodenum compared to the rabbit duodenum.[10] Some effects of this compound in dogs, such as hypotension, appear to be mediated through a mechanism independent of the classic motilin receptor responsible for GI contractions.[12][13]
-
Rodents (Rat, Mouse, Guinea Pig): It is widely accepted that common laboratory rodents, including rats, mice, and guinea pigs, lack a functional motilin system.[5][12] Genetic analyses have identified pseudogenes for both motilin and its receptor in these species.[4][12] Consequently, motilin and its analogs generally fail to elicit responses in rodent GI preparations.[14] While some studies have reported effects of motilin when administered centrally in rats, these findings are controversial and may involve different mechanisms than the peripheral GI effects.[4][15][16] An earlier study did report contractile responses to porcine motilin in isolated guinea pig gastric smooth muscle cells[17]; however, more recent and comprehensive studies have failed to demonstrate any mechanical response to human or guinea pig motilins in various guinea pig GI segments, suggesting the motilin system is vestigial and non-functional.[14]
-
Avian (Chicken): The pharmacology of the motilin receptor in avian species differs from that in mammals. For instance, [Phe3,Leu13] porcine motilin, which acts as a competitive antagonist in rabbits, functions as a full agonist in the chicken small intestine, demonstrating a fundamental difference in ligand recognition by the receptor.[11]
Quantitative Data on this compound Activity
The species-specific actions of motilin analogs are quantitatively reflected in receptor binding affinities and functional potencies.
Table 1: Receptor Binding Affinity of Motilin Analogs in Different Species
| Species | Preparation | Ligand | Parameter | Value | Reference |
| Human | Antrum Smooth Muscle Homogenate | Porcine [Leu13]Motilin | Kd | 3.6 ± 1.6 nM | [3] |
| Bmax | 77 ± 9 fmol/mg protein | [3] | |||
| Antrum Smooth Muscle Homogenate | Canine Motilin | Apparent Kd | 2.2 ± 0.9 nM | [3] | |
| Rabbit | Antral Smooth Muscle Homogenate | [Phe3,Leu13]Porcine Motilin | pKd | 9.26 ± 0.04 | [11] |
| Antral Smooth Muscle Homogenate | Porcine Motilin | pKd | 9.11 ± 0.01 | [11] | |
| Canine | Antral & Duodenal Tissue | Porcine or Canine Motilin | Binding | No specific binding demonstrated | [3] |
Table 2: Functional Potency and Efficacy of Motilin Analogs in Different Species
| Species | Assay | Ligand | Parameter (pEC50 / EC50) | Value | Reference |
| Human | Ca2+ Mobilization (Recombinant Receptor) | Motilin | pEC50 | 9.79 | [8] |
| [35S]GTPγS Binding (Recombinant Receptor) | Motilin | pEC50 | 8.89 | [8] | |
| Rabbit | Ca2+ Mobilization (Recombinant Receptor) | Motilin | pEC50 | 9.25 | [7][8] |
| [35S]GTPγS Binding (Recombinant Receptor) | Motilin | pEC50 | 8.87 | [7][8] | |
| Neuronal Contraction (Gastric Antrum) | [Nle13]-Motilin | pEC50 | 8.3 | [7][8] | |
| Guinea Pig | Smooth Muscle Cell Contraction | Porcine Motilin | ED50 | 1.0 nM | [17] |
| GI Strip Contraction | Human or Guinea Pig Motilins | Response | No mechanical response | [14] | |
| Canine | Recombinant Receptor Activation | GSK962040 | pEC50 | 5.79 | [18] |
| Chicken | Small Intestine Contraction | [Phe3,Leu13]Porcine Motilin | pD2 | 6.84 | [11] |
| Small Intestine Contraction | Porcine Motilin | pD2 | 6.71 | [11] |
Experimental Protocols
The characterization of this compound activity relies on a set of standardized in vitro and in vivo assays.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of motilin analogs.
-
Tissue Preparation: Gastrointestinal smooth muscle tissue (e.g., human or rabbit antrum) is dissected and homogenized in an ice-cold buffer. The homogenate is centrifuged to obtain a crude membrane preparation which is then resuspended.[3]
-
Incubation: Aliquots of the membrane preparation are incubated with a radiolabeled motilin analog (e.g., 125I-[Leu13]Motilin) and varying concentrations of a competing, unlabeled ligand. Incubations are typically performed at 30°C for 60 minutes.[3]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled motilin. Specific binding is calculated by subtracting non-specific from total binding. Kd and Bmax values are derived by analyzing the competition binding data using non-linear regression analysis (e.g., Schild analysis).[11]
Isolated Smooth Muscle Contraction Assay (Organ Bath)
This assay measures the direct contractile effect of this compound on GI smooth muscle.
-
Tissue Dissection: Animals (e.g., rabbits, guinea pigs) are euthanized, and a segment of the GI tract (e.g., duodenal or antral strip) is carefully excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution).[19][20]
-
Mounting: Muscle strips are mounted vertically in an organ bath containing the physiological solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer.[20]
-
Equilibration: Tissues are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with the bath solution changed every 15-20 minutes.[19][20]
-
Experimental Protocol: After recording a stable baseline, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the bath. The contractile response is recorded until a plateau is reached at each concentration.[19]
-
Data Analysis: The amplitude of contraction is measured. The response is often expressed as a percentage of the maximal contraction induced by a reference agent like acetylcholine or KCl. EC50 or pEC50 values are calculated from the concentration-response curve.[21]
Calcium Mobilization Assay
This cell-based assay is used to measure the activation of the motilin receptor by monitoring changes in intracellular calcium concentration.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or CHO cells) is transiently transfected with a plasmid encoding the motilin receptor of the desired species (e.g., human or rabbit).[7][8][19]
-
Cell Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Performance: The cells are placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence is recorded before the addition of the test compound.
-
Stimulation: this compound or another agonist is added at various concentrations, and the resulting change in fluorescence, which corresponds to an increase in intracellular calcium, is measured in real-time.[7][8]
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 or pEC50 is determined.[7][8]
Visualizations: Pathways and Workflows
Motilin Receptor Signaling Pathway
Activation of the motilin receptor on smooth muscle cells initiates a signaling cascade primarily through Gq and G13 proteins, leading to contraction.[22][23]
Caption: Motilin receptor signaling cascade leading to smooth muscle contraction.
Experimental Workflow for In Vitro Contractility Assay
The following diagram outlines the typical workflow for assessing the contractile response of isolated GI tissue to this compound.
Caption: Workflow for the isolated tissue contractility assay.
Logical Diagram of this compound Species Specificity
This diagram illustrates the divergent functional outcomes of motilin receptor activation across key species.
Caption: Functional classification of this compound activity by species.
Conclusion
The activity of this compound is characterized by profound species specificity. Humans and rabbits exhibit a highly sensitive and functional motilin system, making them suitable subjects for studying the physiological roles of motilin and for screening novel motilin receptor modulators. In contrast, the canine motilin system shows distinct pharmacological properties and lower sensitivity, necessitating caution when extrapolating data. Most laboratory rodents, including rats, mice, and guinea pigs, are inappropriate models for investigating peripheral motilin-mediated GI motility due to the absence of a functional motilin receptor system. These differences underscore the critical importance of selecting a pharmacologically relevant species in preclinical research to ensure the successful translation of prokinetic drug candidates to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of motilin binding to crude homogenates of human and canine gastrointestinal smooth muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why is motilin active in some studies with mice, rats, and guinea pigs, but not in others? Implications for functional variability among rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The rabbit motilin receptor: molecular characterisation and pharmacology | Semantic Scholar [semanticscholar.org]
- 8. The rabbit motilin receptor: molecular characterisation and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 11. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypotensive mechanism of [Leu13]motilin in dogs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A verification study of gastrointestinal motility-stimulating action of guinea-pig motilin using isolated gastrointestinal strips from rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Motilin activates neurons in the rat amygdala and increases gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 17. Motilin receptors on isolated gastric smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
[Leu13]-Motilin as a Motilin Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of [Leu13]-Motilin, a potent and selective agonist of the motilin receptor. The motilin receptor, a G protein-coupled receptor (GPCR), plays a critical role in regulating gastrointestinal motility, primarily by initiating the migrating motor complex (MMC) during the interdigestive phase. This document details the molecular interactions, signaling pathways, and physiological effects of this compound. It includes a compilation of quantitative data on its binding affinity and functional potency, alongside detailed protocols for key in vitro and in vivo experimental assays. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development who are investigating the therapeutic potential of motilin receptor agonists.
Introduction to Motilin and the Motilin Receptor
Motilin is a 22-amino acid peptide hormone synthesized and released by enterochromaffin cells in the mucosa of the upper small intestine, particularly the duodenum and jejunum. Its secretion is cyclical during the fasting state and is a key regulator of the MMC, a series of coordinated contractions that sweep undigested food and debris through the gastrointestinal tract. This "housekeeping" role is essential for maintaining normal gut function and preventing bacterial overgrowth.
The physiological effects of motilin are mediated by the motilin receptor (MTLR), a Class A G protein-coupled receptor. The human motilin receptor gene is located on chromosome 13. Upon activation by an agonist, the motilin receptor primarily couples to the Gαq subunit of the heterotrimeric G protein complex. This initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction.
This compound is a synthetic analog of motilin where the methionine at position 13 is replaced by leucine. This substitution enhances the stability of the peptide while retaining high affinity and agonist activity at the motilin receptor. Its potent prokinetic properties have made it a valuable tool for studying the physiological roles of the motilin receptor and a potential therapeutic agent for gastrointestinal motility disorders such as gastroparesis and postoperative ileus.
Signaling Pathway of the Motilin Receptor
Activation of the motilin receptor by this compound initiates a well-defined signaling cascade within the smooth muscle cells of the gastrointestinal tract. This pathway is primarily mediated by the Gαq protein and leads to an increase in intracellular calcium, the key trigger for muscle contraction.
The key steps in the signaling pathway are as follows:
-
Ligand Binding and Receptor Activation: this compound binds to the extracellular domain of the motilin receptor, inducing a conformational change in the receptor protein.
-
G Protein Coupling and Activation: The activated receptor interacts with the heterotrimeric G protein Gq, promoting the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C Activation: The GTP-bound Gαq subunit dissociates from the βγ subunits and activates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
Calcium-Calmodulin Complex Formation: The increased cytosolic Ca2+ binds to calmodulin (CaM), forming a Ca2+-CaM complex.
-
Myosin Light Chain Kinase Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).
-
Smooth Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin II, which in turn initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.
-
Protein Kinase C Activation: DAG, the other second messenger, remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). PKC can further modulate the contractile response and other cellular processes.
The following diagram illustrates the motilin receptor signaling pathway:
Caption: Motilin Receptor Signaling Pathway.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and other relevant motilin receptor agonists from various in vitro and in vivo studies. These values provide a basis for comparing the potency and efficacy of these compounds.
Table 1: Binding Affinity of Motilin Receptor Agonists
| Compound | Preparation | Radioligand | Ki (nM) | pKd | Reference |
| [Phe3,Leu13]porcine motilin | Rabbit antral smooth muscle homogenate | [Nle13]porcine motilin | - | 9.26 ± 0.04 | [1] |
| Motilin | Rabbit antral smooth muscle homogenate | [Nle13]porcine motilin | - | 9.11 ± 0.01 | [1] |
| Motilin (26-47) | Chinese hamster ovary (CHO) cells | - | 2.3 | - | [2] |
| Motilin | Smooth muscle cells | - | IC50: 0.7 ± 0.2 | - | [3] |
Table 2: Functional Potency of Motilin Receptor Agonists in In Vitro Assays
| Compound | Assay | Cell Line / Tissue | EC50 (nM) | pEC50 | Reference |
| This compound (KW-5139) | Contraction | Rabbit duodenum | - | - | [4] |
| Motilin | Contraction | Smooth muscle cells | 1.0 ± 0.2 | - | [3] |
| Motilin (26-47) | Ca2+ mobilization | Chinese hamster ovary (CHO) cells | 0.3 | - | [2] |
| [Nle13]-porcine motilin | Contraction | Human colon circular muscle | 92 ± 21 | - | [5] |
| Erythromycin A | Contraction | Human colon circular muscle | 31,000 ± 16,000 | - | [5] |
| Motilin | Ca2+ mobilization | HEK293T cells (rabbit receptor) | - | 9.25 | [6] |
| [Nle13]-motilin | Neuronal Contraction | Rabbit gastric antrum | - | 8.3 | [6] |
Table 3: In Vivo Effects of this compound on Gastrointestinal Motility
| Species | Dose Range | Route of Administration | Observed Effect | Reference |
| Rabbit | 0.3-10 µg/kg | Intravenous (i.v.) | Stimulated motor activity in gastric antrum, ileum, and descending colon. | [4][7] |
| Dog | Not specified | In vivo | Stimulated gastric motility. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a motilin receptor agonist.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the motilin receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human motilin receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and a non-labeled motilin standard (for determining non-specific binding) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of unlabeled motilin (for non-specific binding).
-
50 µL of the serial dilutions of this compound.
-
-
Add 50 µL of a fixed concentration of radiolabeled motilin (e.g., [¹²⁵I]-Motilin) to all wells.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration ([Ca2+]i), providing a measure of its potency (EC50).
Workflow Diagram:
Caption: Workflow for a Calcium Mobilization Assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing the human motilin receptor in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the growth medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Add the this compound dilutions to the respective wells.
-
-
Fluorescence Measurement and Data Analysis:
-
Immediately after compound addition, begin kinetic measurement of fluorescence intensity over time (e.g., for 2-3 minutes).
-
The change in intracellular calcium is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
For dose-response analysis, plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
In Vitro Isolated Tissue Motility Assay
This assay assesses the contractile effect of this compound on isolated segments of gastrointestinal tissue, providing a measure of its efficacy and potency in a more physiologically relevant system.
Workflow Diagram:
Caption: Workflow for an In Vitro Isolated Tissue Motility Assay.
Detailed Protocol:
-
Tissue Preparation:
-
Humanely euthanize a rabbit according to institutional guidelines.
-
Excise a segment of the duodenum and place it in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Carefully remove the surrounding mesenteric tissue and cut the duodenum into longitudinal or circular muscle strips of appropriate size.
-
-
Mounting in Organ Bath:
-
Suspend each tissue strip in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a small initial tension (e.g., 1 gram) to the tissue.
-
-
Equilibration and Baseline Recording:
-
Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the bathing solution.
-
Record the baseline contractile activity of the tissue.
-
-
Compound Addition and Contraction Measurement:
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration in a stepwise fashion.
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
Record the isometric contractions using the force transducer and a data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude of the contraction at each concentration of this compound.
-
Express the contractile response as a percentage of the maximum response to a standard contractile agent (e.g., acetylcholine or KCl).
-
Plot the contractile response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 (potency) and Emax (maximum effect) from the curve.
-
Conclusion
This compound is a potent and selective agonist of the motilin receptor with significant prokinetic effects on the gastrointestinal tract. Its mechanism of action is well-characterized, involving the Gq-PLC-IP3-Ca2+ signaling pathway to induce smooth muscle contraction. The quantitative data presented in this guide highlight its high affinity and functional potency, comparable to or exceeding that of endogenous motilin in some assays. The detailed experimental protocols provided offer a standardized framework for the further investigation of this compound and other motilin receptor agonists. This comprehensive technical guide serves as a valuable resource for researchers and drug development professionals, facilitating a deeper understanding of the pharmacology of this compound and its potential as a therapeutic agent for gastrointestinal motility disorders.
References
- 1. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. The rabbit motilin receptor: molecular characterisation and pharmacology | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
[Leu13]-Motilin: A Technical Guide to its Mimicry of Endogenous Motilin Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Leu13]-Motilin, a synthetic analogue of the endogenous gastrointestinal peptide hormone motilin, has been instrumental in elucidating the physiological roles of motilin and its receptor (MTLR), a G protein-coupled receptor also known as GPR38. By substituting the methionine at position 13 with leucine, this compound exhibits comparable, and in some cases enhanced, stability and biological activity to its native counterpart. This technical guide provides an in-depth analysis of the endogenous functions mimicked by this compound, focusing on its prokinetic effects on gastrointestinal smooth muscle. It details the underlying signaling pathways, presents quantitative data on its receptor binding and functional potency, and outlines the experimental protocols used to characterize its activity. Furthermore, this guide explores a distinct, non-mimicked hypotensive effect of this compound, highlighting its pleiotropic nature.
Introduction: Mimicry of Endogenous Motilin
Endogenous motilin is a 22-amino acid peptide secreted by enteroendocrine cells in the upper small intestine, primarily during the fasting state. Its primary physiological role is the initiation of the migrating motor complex (MMC), a series of powerful, cyclic contractions of the stomach and small intestine that serve to sweep undigested material and bacteria towards the colon.[1][2] This "housekeeping" function is crucial for maintaining gut hygiene and preparing the gastrointestinal tract for the next meal.[1]
This compound is a structural and biological analogue of natural motilin that effectively mimics its prokinetic functions.[3] It has been widely used as a pharmacological tool to study the effects of motilin receptor activation both in vitro and in vivo.
Quantitative Analysis of this compound Activity
The interaction of this compound with the motilin receptor and its subsequent functional effects have been quantified in various experimental systems. The following tables summarize key binding affinity and functional potency data, comparing this compound with endogenous motilin where available.
Table 1: Receptor Binding Affinity of Motilin and its Analogues
| Compound | Preparation | Radioligand | Affinity (pKd/Kd) | Reference |
| [Phe3,Leu13]porcine motilin | Rabbit antral smooth muscle homogenate | Iodinated [Nle13]porcine motilin | pKd: 9.26 ± 0.04 | [4] |
| Porcine Motilin | Rabbit antral smooth muscle homogenate | Iodinated [Nle13]porcine motilin | pKd: 9.11 ± 0.01 | [4] |
| [Leu13]motilin | Human antrum smooth muscle homogenate | Iodinated porcine [Leu13]motilin | Kd: 3.6 ± 1.6 nM | [5] |
| Natural porcine motilin | Human antrum smooth muscle homogenate | Iodinated porcine [Leu13]motilin | Kd: 3.6 ± 1.6 nM | [5] |
| Canine motilin | Human antrum smooth muscle homogenate | Iodinated porcine motilin | Apparent Kd: 2.2 ± 0.9 nM | [5] |
Table 2: Functional Potency of Motilin and its Analogues
| Compound | Assay | Tissue/Cell Line | Potency (pEC50/EC50) | Reference |
| This compound (KW-5139) | Contraction | Rabbit Duodenum | - | [6] |
| Motilin | Contraction | Rabbit Duodenum | EC50: 1.0 ± 0.2 nM | [7] |
| Motilin | Inositol Phosphate Production | Rabbit Duodenal Smooth Muscle | EC50: 3.9 nM | [8] |
| [Nle13]-motilin | Neuronal Contraction | Rabbit Gastric Antrum | pEC50: 8.3 | [9] |
| Motilin | Calcium Mobilization | HEK293T cells with rabbit MTLR | pEC50: 9.25 | [9] |
Signaling Pathways of Motilin Receptor Activation
The prokinetic effects of this compound are mediated through the activation of the motilin receptor (GPR38), which is coupled to Gq and G13 proteins.[7] This initiates a downstream signaling cascade culminating in smooth muscle contraction.
Gastrointestinal Prokinetic Signaling Pathway
Upon binding of this compound to the motilin receptor on gastrointestinal smooth muscle cells, the following signaling cascade is initiated:
-
Gq/13 Protein Activation: The activated receptor stimulates the alpha subunits of Gq and G13 proteins.
-
Phospholipase C (PLC) Activation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Second Messenger Production: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to a rapid release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC.
-
RhoA Activation: Both Gαq and Gα13 can activate the small GTPase RhoA.
-
Myosin Light Chain (MLC) Phosphorylation: The increase in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin II, a key step for muscle contraction. Additionally, the RhoA pathway leads to the activation of Rho-associated kinase (ROCK), which inhibits Myosin Light Chain Phosphatase (MLCP), further promoting the phosphorylated state of MLC and sustained contraction. PKC also contributes to the inhibition of MLCP.
Caption: Signaling pathway for this compound-induced gastrointestinal smooth muscle contraction.
Hypotensive Effect: A Distinct Pathway
Interestingly, this compound also exhibits a transient hypotensive effect, which is not mediated by the classical motilin receptor pathway responsible for gastrointestinal contractions.[10][11] This effect is endothelium-dependent and involves the nitric oxide (NO) signaling pathway.[10] The motilin antagonist GM-109, which blocks the gastrointestinal effects of this compound, does not inhibit this hypotensive response, indicating the involvement of a different receptor or mechanism.[10]
Caption: Proposed signaling pathway for the hypotensive effect of this compound.
Detailed Experimental Protocols
The characterization of this compound's activity relies on a suite of standardized experimental protocols. Below are detailed methodologies for key assays.
In Vitro Receptor Binding Assay (Competitive)
This protocol determines the binding affinity of this compound for the motilin receptor.
-
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound.
-
Materials:
-
Membrane preparation from cells expressing the motilin receptor (e.g., rabbit antral smooth muscle).
-
Radiolabeled motilin analogue (e.g., iodinated [Leu13]motilin).
-
Unlabeled this compound (competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 8.0).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled motilin analogue with the membrane preparation in the assay buffer.
-
Add increasing concentrations of unlabeled this compound to compete for binding to the receptor.
-
Incubate the mixture at 30°C for 60 minutes to reach equilibrium.[5]
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value.
-
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Smooth Muscle Contraction Assay (Isolated Organ Bath)
This assay measures the direct contractile effect of this compound on gastrointestinal smooth muscle.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inducing smooth muscle contraction.
-
Materials:
-
Gastrointestinal tissue segments (e.g., rabbit duodenum).[12]
-
Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.
-
Isolated organ bath system with force-displacement transducers.
-
This compound stock solution.
-
-
Procedure:
-
Isolate smooth muscle strips from the desired gastrointestinal region (e.g., rabbit duodenum) and mount them in an organ bath containing Krebs-Henseleit solution at 37°C.[12]
-
Allow the tissue to equilibrate under a resting tension.
-
Add this compound to the bath in a cumulative or non-cumulative manner, increasing the concentration stepwise.
-
Record the isometric contractions using a force-displacement transducer.
-
Construct a concentration-response curve by plotting the contractile response against the logarithm of the this compound concentration.
-
Analyze the curve to determine the EC50 and Emax values.
-
Caption: Workflow for an isolated organ bath smooth muscle contraction assay.
In Vivo Gastrointestinal Motility Assay
This assay assesses the prokinetic effect of this compound in a living organism.
-
Objective: To evaluate the effect of this compound on gastric emptying and intestinal transit.
-
Materials:
-
Procedure:
-
Anesthetize the animal and surgically implant force transducers or manometry catheters in the gastric antrum and duodenum to measure contractile activity.
-
After a stabilization period, record baseline motor activity.
-
Administer this compound intravenously at various doses (e.g., 0.3-10 µg/kg in rabbits).[6]
-
Continuously record the contractile responses in the stomach and small intestine.
-
Analyze the data by quantifying the motility index (e.g., area under the curve of contractile activity) before and after drug administration.
-
Conclusion
This compound serves as a potent and reliable mimic of endogenous motilin's primary physiological function: the stimulation of gastrointestinal motility. Its actions are mediated through the Gq/13-coupled motilin receptor, triggering a well-defined signaling cascade that results in smooth muscle contraction. The quantitative data from binding and functional assays confirm its high affinity and potency at this receptor. Furthermore, the distinct, NO-dependent hypotensive effect of this compound underscores the potential for pleiotropic actions of motilin analogues and highlights an area for further investigation. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further explore the pharmacology of motilin receptor agonists and their therapeutic potential in treating gastrointestinal motility disorders.
References
- 1. What are GPR38 antagonists and how do they work? [synapse.patsnap.com]
- 2. Motilin-induced gastric contractions signal hunger in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo effect of 13 Leu motilin on the electric activity of the rabbit sphincter of Oddi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of motilin binding to crude homogenates of human and canine gastrointestinal smooth muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transduction mechanism of motilin and motilides in rabbit duodenal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The rabbit motilin receptor: molecular characterisation and pharmacology | Semantic Scholar [semanticscholar.org]
- 10. Hypotensive mechanism of [Leu13]motilin in dogs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of the excitatory action of motilin on isolated rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
[Leu13]-Motilin and its Interaction with Enteric Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of [Leu13]-Motilin, a potent analog of the gastrointestinal hormone motilin, and its intricate interactions with the enteric nervous system (ENS). Motilin and its agonists are key regulators of gastrointestinal motility, primarily by initiating the Phase III migrating motor complex (MMC) during fasting states. Understanding the molecular mechanisms underpinning these effects is crucial for the development of novel prokinetic agents for treating motility disorders such as gastroparesis.
Core Concepts: this compound and the Enteric Nervous System
Motilin is a 22-amino acid peptide hormone secreted by endocrine M cells in the upper small intestine, particularly the duodenum and jejunum.[1][2] Its release is cyclical during fasting and is associated with the "housekeeping" contractions of the MMC that clear undigested material from the stomach and small intestine.[1][2][3] The motilin receptor (MLNR), formerly known as GPR38, is a G protein-coupled receptor (GPCR) that is the primary target of motilin and its analogs.[1][4][5]
The enteric nervous system, often referred to as the "second brain," is a complex network of neurons within the gastrointestinal wall that governs gut function. The interaction between motilin and the ENS is a key aspect of its prokinetic effects. Rather than solely acting directly on smooth muscle cells, motilin predominantly stimulates enteric neurons to release other neurotransmitters, which in turn modulate muscle contractility.[1][3]
Quantitative Data on this compound Activity
The following tables summarize key quantitative parameters related to the binding and functional potency of motilin and its analog, this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor Source | Assay Type | Parameter | Value | Reference |
| Motilin | Smooth muscle cells | Radioligand Binding | IC₅₀ | 0.7 ± 0.2 nM | [6] |
| ¹²⁵I-motilin | Human antral membranes | Hot Saturation | Free Concentration | 0.15–14.7 nM | [7] |
| ¹²⁵I-motilin | Human & Rabbit Tissues | Competition Binding | Concentration | 1-2 nM | [7] |
Table 2: Functional Potency
| Compound | Tissue/Cell Line | Measured Effect | Parameter | Value | Reference |
| This compound (LMT) | Rabbit isolated duodenal segments | Phasic Contraction | EC₅₀ | 2.5 nM | [8] |
| Motilin | HEK293T cells with rabbit MLNR | Intracellular Calcium Mobilization | pEC₅₀ | 9.25 | [9] |
| Motilin | HEK293T cells with rabbit MLNR & Gαq | [³⁵S]GTPγS Binding | pEC₅₀ | 8.87 | [9] |
| [Nle13]-motilin | Rabbit gastric antrum circular muscle | Increased amplitude of neurally-mediated contractions | pEC₅₀ | 8.3 | [9] |
Signaling Pathways of this compound in Enteric Neurons
Activation of the motilin receptor on enteric neurons by this compound triggers a cascade of intracellular events, culminating in the release of neurotransmitters, primarily acetylcholine (ACh).
Primary Signaling Cascade
The motilin receptor couples to Gαq and Gα13 proteins.[6] Upon ligand binding, the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][6][10] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.[1][10] This rise in intracellular Ca²⁺ is a critical step in triggering neurotransmitter release from the neuron.[8]
Downstream Neuronal Activation
The primary neurotransmitter released from enteric neurons upon motilin stimulation is acetylcholine.[1][8] This has been demonstrated in studies where this compound was shown to evoke ACh release from myenteric plexus preparations, a response that was dependent on extracellular Ca²⁺ and blocked by tetrodotoxin, indicating a neuronal origin.[8] The released ACh then acts on muscarinic receptors on adjacent smooth muscle cells to induce contraction.[11]
Furthermore, there is evidence for the involvement of serotonin (5-HT). Motilin can stimulate the release of 5-HT from enteric serotonergic neurons.[3][11] This 5-HT can then act on 5-HT₃ receptors located on other enteric neurons and vagal afferent terminals, further modulating gastrointestinal motility through both local and vago-vagal reflex pathways.[3][11]
Experimental Protocols
Radioligand Binding Assay for Motilin Receptor
This protocol is used to determine the binding affinity of a test compound for the motilin receptor.[12]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-Motilin.
-
Non-specific Binding (NSB) Control: High concentration of unlabeled motilin or erythromycin.
-
Membrane Preparation: Homogenized membranes from a suitable tissue (e.g., rabbit duodenum) or a cell line expressing the human motilin receptor (e.g., HEK293).
-
Test Compounds: Serial dilutions of the compound of interest.
-
Filtration Apparatus: Cell harvester and filter plates (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding), NSB control (for non-specific binding), or test compound.
-
50 µL of diluted [¹²⁵I]-Motilin.
-
100 µL of the membrane preparation to initiate the binding reaction.
-
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapidly filtering the contents of the plate through a pre-soaked filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the IC₅₀ of the test compound.
Measurement of Acetylcholine Release from Myenteric Plexus
This protocol is designed to quantify the release of acetylcholine from enteric neurons in response to this compound.[8]
Materials:
-
Tissue Preparation: Longitudinal muscle-myenteric plexus (LM-MP) strips from rabbit duodenum.
-
Radiolabel: [³H]-Choline.
-
Krebs Solution: Standard physiological salt solution.
-
Stimulating Agents: this compound, Porcine Motilin, High K⁺ solution.
-
Inhibitors: Tetrodotoxin (TTX), Atropine, Ca²⁺-free Krebs solution.
-
Liquid Scintillation Counter.
Procedure:
-
Incubate LM-MP strips with [³H]-Choline to allow for uptake and conversion to [³H]-Acetylcholine.
-
Mount the strips in an organ bath and superfuse with Krebs solution to establish a stable baseline of ³H-outflow.
-
Collect fractions of the superfusate at regular intervals.
-
Apply the stimulating agent (e.g., this compound) to the superfusion buffer for a defined period.
-
To confirm the neuronal origin of release, perform experiments in the presence of TTX or in a Ca²⁺-free environment.
-
At the end of the experiment, stimulate the tissue with a high K⁺ solution to induce non-specific depolarization and neurotransmitter release.
-
Measure the radioactivity in each collected fraction using a liquid scintillation counter.
-
Express the ³H-outflow as a percentage of the total tritium content of the tissue.
Conclusion and Future Directions
This compound exerts its potent prokinetic effects primarily through the stimulation of motilin receptors on enteric neurons. The activation of a Gαq/PLC/IP₃ signaling cascade leads to an increase in intracellular calcium and the subsequent release of acetylcholine, which drives smooth muscle contraction. A secondary pathway involving the release of serotonin further contributes to the modulation of gastrointestinal motility. The experimental protocols detailed in this guide provide a framework for the continued investigation of motilin receptor pharmacology and the development of next-generation motilides. Future research should focus on elucidating the potential for biased agonism at the motilin receptor, which could lead to the design of drugs with improved efficacy and fewer side effects for the treatment of gastrointestinal motility disorders.
References
- 1. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 4. Motilin receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. reprocell.com [reprocell.com]
- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Advent of a Key Research Tool: A Technical History of [Leu13]-Motilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motilin, a 22-amino acid peptide hormone, plays a pivotal role in regulating gastrointestinal motility, primarily by initiating the migrating motor complex (MMC), the "housekeeper of the gut."[1][2] Since its discovery, the study of motilin's physiological effects has been crucial for understanding digestive processes and developing prokinetic agents. A significant advancement in this field was the development of motilin analogs, among which [Leu13]-Motilin has emerged as a cornerstone research tool. This technical guide provides an in-depth history of the development and application of this compound, offering detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.
The Genesis of a Potent Analog: Synthesis and Early Characterization
The journey of this compound began with the need for stable and potent motilin receptor agonists to overcome the limitations of using the native peptide in research. The substitution of methionine at position 13 with leucine was a strategic modification to prevent oxidation, thereby increasing the peptide's stability and shelf-life without compromising its biological activity.
The synthesis of [Leu13]-porcine motilin ([Leu13]pMOT) and its fragments was achieved using Fmoc solid-phase methodology.[3] This technique allowed for the systematic assembly of the peptide chain, enabling researchers to produce high-purity this compound for in-vitro and in-vivo studies. Early characterization demonstrated that N-terminal fragments of just over half the length of the full peptide were nearly as potent as the complete molecule, highlighting the critical role of the N-terminal region for its biological activity.[3]
Quantitative Pharmacology of this compound
The utility of this compound as a research tool is underscored by its well-characterized pharmacological profile. Its high affinity and potency for the motilin receptor have been quantified across various experimental systems.
| Ligand | Cell Line/Tissue | Assay Type | Parameter | Value | Reference |
| This compound (KW-5139) | Rabbit duodenal segments | Phasic Contraction | EC50 | 2.5 nM | [4] |
| [Nle13]-Motilin | Rabbit gastric antrum (circular muscle) | Neuronal Contraction | pEC50 | 8.3 | [5] |
| Motilin | HEK293T cells (rabbit receptor) | Calcium Mobilization | pEC50 | 9.25 | [5] |
| Motilin | HEK293T cells (rabbit receptor) | [35S]GTPγS Binding | pEC50 | 8.87 | [5] |
| Motilin | Gastric & intestinal smooth muscle cells | Receptor Binding | IC50 | 0.7 ± 0.2 nM | [6] |
| Motilin | Gastric & intestinal smooth muscle cells | Contraction | EC50 | 1.0 ± 0.2 nM | [6] |
| Erythromycin (EM574) | Human gastric smooth muscle | Receptor Binding | Kd | 7.8 x 10⁻⁹ M | [7] |
| Motilin | Human gastric smooth muscle | Receptor Binding | Kd | 4.5 x 10⁻⁹ M | [7] |
Core Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the motilin receptor.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.[8]
-
Radioligand: [¹²⁵I]-Motilin.[8]
-
Unlabeled Ligand (for Non-Specific Binding - NSB): Motilin or Erythromycin.[8]
-
Membrane Preparation: Homogenized membranes from rabbit antrum smooth muscle or a cell line (e.g., HEK293) stably expressing the human motilin receptor.[3][8]
-
Test Compounds: Serial dilutions of the compound of interest.
-
96-well plates.
-
Filtration apparatus.
Procedure:
-
Dilute the membrane preparation and radioligand in the assay buffer.
-
In a 96-well plate, add:
-
50 µL of Assay Buffer for "Total Binding" wells.
-
50 µL of unlabeled ligand for "NSB" wells.
-
50 µL of the test compound for "Competition" wells.
-
-
Add 50 µL of the diluted radioligand to all wells.
-
Initiate the reaction by adding 100 µL of the diluted membrane preparation to all wells.
-
Incubate the plate, typically at room temperature for a specified time (e.g., 60-120 minutes), to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding and determine the Ki of the test compound using appropriate software.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following motilin receptor activation by this compound.
Materials:
-
Cells: CHO-K1 cells stably expressing the human motilin receptor.
-
Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127.
-
Probenecid (optional).
-
This compound and other test compounds.
-
Black-wall, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the CHO-K1/MTLR cells into a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02-0.04%), and optionally Probenecid (1-2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Compound Preparation: Prepare a 2X concentrated stock of this compound and other test compounds in the assay buffer.
-
Calcium Flux Measurement:
-
After dye loading, allow the plate to equilibrate to room temperature for 15-20 minutes.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the 2X compound solution to the wells.
-
Immediately begin recording the fluorescence signal for 60-180 seconds.
-
-
Data Analysis: Calculate the change in intracellular calcium as the peak fluorescence intensity minus the baseline fluorescence. For dose-response curves, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50.
Smooth Muscle Contraction Assay
This ex-vivo assay directly measures the contractile response of gastrointestinal smooth muscle to this compound.
Materials:
-
Tissue: Rabbit duodenum or antrum smooth muscle strips.
-
Organ Bath: Containing Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Isotonic Transducer and Data Acquisition System.
-
This compound and other test compounds.
-
High Potassium Chloride (KCl) solution (for viability check).
Procedure:
-
Tissue Preparation: Dissect smooth muscle strips from the desired gastrointestinal region (e.g., rabbit duodenum) and mount them in the organ bath under a resting tension (e.g., 1 g).
-
Equilibration: Allow the tissue to equilibrate for 60-90 minutes, with regular washing with fresh Krebs-Ringer solution.
-
Viability Check: Contract the muscle strips with a high KCl solution to ensure tissue viability. Wash thoroughly until the baseline tension is restored.
-
Compound Addition: Add this compound in a cumulative, concentration-dependent manner to the organ bath and record the contractile response.
-
Data Analysis: Measure the amplitude of contraction at each concentration and plot a dose-response curve to calculate the EC50 and maximum effect (Emax).
Visualizing the Mechanism of Action
Signaling Pathways of the Motilin Receptor
Activation of the motilin receptor by agonists like this compound initiates a well-defined signaling cascade, primarily through Gαq and Gα13 proteins, leading to smooth muscle contraction.[6][9][10]
Experimental Workflow for Agonist Characterization
The process of characterizing a potential motilin receptor agonist like this compound follows a logical progression from in-vitro binding to functional cellular and tissue-based assays.
Conclusion
The development of this compound has been instrumental in advancing our understanding of motilin physiology and pharmacology. Its stability, potency, and well-defined mechanism of action have made it an invaluable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate the continued use of this compound in the exploration of gastrointestinal motility and the development of novel therapeutics for motility disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 3. Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The rabbit motilin receptor: molecular characterisation and pharmacology | Semantic Scholar [semanticscholar.org]
- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Bioactivity Testing of [Leu13]-Motilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu13]-Motilin is a synthetic analog of the 22-amino acid peptide hormone motilin, a key regulator of gastrointestinal motility. It functions as an agonist at the motilin receptor (MLNR), a G protein-coupled receptor (GPCR) also known as GPR38.[1][2] Activation of this receptor, predominantly found on smooth muscle cells and enteric neurons of the gastrointestinal tract, initiates a signaling cascade that leads to smooth muscle contraction.[3][4] Consequently, this compound and other motilin receptor agonists are of significant interest for their prokinetic properties in potential therapeutic applications for motility disorders like gastroparesis.
These application notes provide detailed protocols for two primary in vitro assays to characterize the bioactivity of this compound: a cell-based calcium mobilization assay and an isolated tissue contractility assay.
Signaling Pathway of the Motilin Receptor
The motilin receptor is coupled to the Gq/11 class of G proteins.[5] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which is the primary signal measured in the calcium mobilization assay and the ultimate trigger for smooth muscle contraction.[6][7][8]
Caption: Motilin Receptor Gq Signaling Pathway.
Quantitative Data Summary
The following tables summarize the bioactivity of this compound and related compounds from various in vitro assays.
Table 1: Potency of Motilin Analogs in Calcium Mobilization Assays
| Compound | Cell Line | EC50 | Ki |
| Motilin (26-47) | Chinese Hamster Ovary (CHO) | 0.3 nM | 2.3 nM |
| Motilin (26-47) | CHO-K1/MTLR/Gα15 | 26.48 nM | N/A |
| [Nle13]-porcine motilin | Human Colonic Myocytes | 1.4 nM (half-maximal response) | N/A |
| Motilin | Smooth Muscle Cells | 1.0 ± 0.2 nM | N/A |
Data sourced from references[9].
Table 2: Potency of this compound in Isolated Tissue Contractility Assays
| Compound | Tissue Preparation | EC50 |
| This compound (KW-5139) | Rabbit Isolated Duodenal Segments | 2.5 nM |
Data sourced from reference[1].
Table 3: Binding Affinities of Motilin Analogs at the Motilin Receptor
| Compound | Tissue Preparation | pKd |
| [Phe3,Leu13] porcine motilin | Rabbit Antral Smooth Muscle | 9.26 ± 0.04 |
| Motilin | Rabbit Antral Smooth Muscle | 9.11 ± 0.01 |
Note: pKd is the negative logarithm of the dissociation constant (Kd). Data sourced from reference[10].
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of the motilin receptor in a cell line stably expressing the human motilin receptor (e.g., CHO-K1 or HEK293 cells).
References
- 1. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 9. benchchem.com [benchchem.com]
- 10. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for [Leu13]-Motilin in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu13]-Motilin is a synthetic analog of motilin, a 22-amino acid peptide hormone that regulates gastrointestinal motility.[1][2] It is an agonist for the motilin receptor (MTLR), a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons.[3] Activation of this receptor initiates the migrating motor complex (MMC), which facilitates the movement of undigested material through the gastrointestinal tract during fasting periods.[1][3] Due to its prokinetic properties, this compound is a valuable tool for studying gastrointestinal physiology and for the development of therapeutic agents targeting motility disorders.
These application notes provide a detailed protocol for utilizing this compound in isolated organ bath experiments to quantify its effects on smooth muscle contraction.
Signaling Pathway of this compound Receptor Activation
Activation of the motilin receptor by this compound initiates a biphasic signaling cascade, resulting in both a rapid, transient contraction and a sustained contraction of smooth muscle cells. This process is mediated through the G proteins Gαq and Gα13.[3][4]
-
Initial, Transient Contraction (Ca²⁺-dependent): Upon this compound binding, the activated Gαq subunit stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[1][3][4] The subsequent increase in cytosolic Ca²⁺ leads to its binding with calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the 20-kDa myosin light chain (MLC20), leading to cross-bridge cycling and smooth muscle contraction.[4]
-
Sustained Contraction (Ca²⁺-sensitization): The sustained phase of contraction involves both Gαq and Gα13, which activate RhoA-dependent pathways.[3][4] This leads to the activation of Rho kinase and Protein Kinase C (PKC).[3][4] Rho kinase phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1) of Myosin Light Chain Phosphatase (MLCP), which inhibits its activity.[3] Concurrently, PKC phosphorylates the 17-kDa PKC-potentiated phosphatase inhibitor (CPI-17), further inhibiting MLCP.[3] The inhibition of MLCP prevents the dephosphorylation of MLC20, resulting in a sustained contractile state even as cytosolic Ca²⁺ levels may decrease.[3][4]
References
- 1. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of [Leu13]-Motilin in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of [Leu13]-Motilin, a potent motilin receptor agonist, in various animal models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the physiological effects of this compound, particularly on gastrointestinal (GI) motility and cardiovascular parameters.
Introduction
This compound is a synthetic analog of the 22-amino acid polypeptide hormone motilin, which plays a crucial role in regulating GI motility. Specifically, motilin is known to initiate the migrating motor complex (MMC), a cyclical pattern of contractions in the stomach and small intestine during the fasted state that helps clear the gut of residual contents. This compound has been instrumental in elucidating the physiological functions of motilin and exploring its therapeutic potential as a prokinetic agent. Due to species-specific variations in the motilin system, dogs and rabbits are considered suitable animal models for these investigations, while rodents are generally not.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies involving the administration of this compound in various animal models.
Table 1: Effects of this compound on Gastrointestinal Motility
| Animal Model | Dosage | Administration Route | Key Observed Effects |
| Dog | 0.5 µg/kg | Intravenous (IV) | Induced phase-III-like contractions in the early post-operative period, shortening the recovery time of gastric MMC.[1] |
| Dog | 0.1-10 nmol/kg | Intravenous (IV) | Induced strong and clustered phasic contractions in the gastric antrum and duodenum.[2] |
| Rabbit | 0.3-10 µg/kg | Intravenous (IV) | Produced motor stimulating actions in the gastric antrum, ileum, and descending colon.[3] |
| Rabbit | 0.1-1.6 x 10⁻⁶ g/kg | Intravenous (IV) | Increased the spike activity of the sphincter of Oddi in a dose-related manner.[4] |
| Pig | ≥ 0.3 µg/kg | Intravenous (IV) | Caused contractions of the stomach (corpus and antrum) but not the small intestine in the fasting state.[5] |
Table 2: Cardiovascular Effects of this compound in Anesthetized Dogs
| Dosage | Administration Route | Key Observed Effects |
| > 1 nmol/kg | Intravenous (IV) | Produced transient decreases in arterial blood pressure, left ventricular pressure, and total peripheral resistance.[2] |
| > 1 nmol/kg | Intravenous (IV) | Caused an increase in aortic blood flow and heart rate.[2] |
Signaling Pathways
This compound exerts its effects by binding to the motilin receptor (GPR38), a G-protein coupled receptor. The downstream signaling cascade involves multiple pathways that can vary depending on the tissue and cell type.
Gastrointestinal Smooth Muscle Contraction
In gastrointestinal smooth muscle, the binding of this compound to its receptor primarily activates a Gq-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, which is a key event in initiating muscle contraction.[6] Furthermore, in some regions of the gut, the contractile response involves cholinergic neural pathways, where motilin stimulates the release of acetylcholine (ACh) from enteric neurons, which in turn acts on muscarinic receptors on smooth muscle cells.[3][7]
Hypotensive Effect
The hypotensive effects of this compound are mediated through an endothelium-dependent relaxation mechanism. This involves the activation of nitric oxide synthase (NOS) in endothelial cells, leading to the production of nitric oxide (NO). NO then diffuses to the adjacent smooth muscle cells, where it stimulates guanylate cyclase to produce cyclic GMP (cGMP), resulting in vasodilation.[2] Interestingly, this hypotensive effect appears to be independent of the motilin receptor subtype that mediates gastrointestinal contractions.[2]
Experimental Protocols
The following are detailed protocols for key in vivo experiments based on published literature.
Protocol 1: Investigation of Gastrointestinal Motor Activity in Anesthetized Rabbits
Objective: To evaluate the effect of intravenously administered this compound on the motor activity of the gastric antrum, ileum, and descending colon in anesthetized rabbits.
Animal Model: Male rabbits.
Materials:
-
This compound (KW-5139)
-
Anesthetic (e.g., pentobarbital sodium)
-
Sterile saline solution (0.9% NaCl)
-
Force transducers
-
Polygraph
-
Intravenous catheters
Procedure:
-
Fast the rabbits for 24 hours with free access to water.
-
Anesthetize the rabbits with an appropriate anesthetic.
-
Surgically expose the abdominal cavity and suture force transducers to the serosal surface of the gastric antrum, ileum, and descending colon to record circular muscle contractions.
-
Insert an intravenous catheter into a suitable vein (e.g., ear vein) for drug administration.
-
Allow the animal to stabilize and record a baseline of contractile activity.
-
Administer this compound intravenously at doses ranging from 0.3 to 10 µg/kg.
-
Continuously record the motor activity for a defined period post-administration.
-
Analyze the changes in the frequency and amplitude of contractions in each gastrointestinal segment.
Protocol 2: Evaluation of Cardiovascular Effects in Anesthetized Dogs
Objective: To assess the impact of intravenously administered this compound on arterial blood pressure, left ventricular pressure, and aortic blood flow in anesthetized dogs.
Animal Model: Adult beagle dogs.
Materials:
-
This compound
-
Anesthetic (e.g., a combination of ketamine and xylazine)
-
Sterile saline solution (0.9% NaCl)
-
Pressure catheters
-
Aortic flow probe
-
Polygraph or digital data acquisition system
-
Intravenous catheters
Procedure:
-
Fast the dogs overnight with free access to water.
-
Anesthetize the dogs and maintain anesthesia throughout the experiment.
-
Insert a pressure catheter into the femoral artery to measure arterial blood pressure.
-
Insert a pressure catheter into the left ventricle via the carotid artery to measure left ventricular pressure.
-
Place an aortic flow probe around the ascending aorta to measure aortic blood flow.
-
Insert an intravenous catheter for drug administration.
-
Allow for a stabilization period and record baseline cardiovascular parameters.
-
Administer this compound intravenously at doses ranging from 0.1 to 10 nmol/kg.
-
Continuously monitor and record all cardiovascular parameters.
-
Analyze the changes from baseline for each measured parameter.
Conclusion
The in vivo administration of this compound in animal models, particularly dogs and rabbits, provides a valuable tool for investigating the physiology of gastrointestinal motility and the pharmacology of motilin receptor agonists. The detailed protocols and data presented in these application notes serve as a foundation for researchers to further explore the therapeutic potential of motilin analogs in various motility disorders. Careful consideration of the animal model and experimental design is crucial for obtaining robust and reproducible results.
References
- 1. Recovery of gastrointestinal motility from post-operative ileus in dogs: effects of Leu13-motilin (KW-5139) and prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypotensive mechanism of [Leu13]motilin in dogs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo effect of 13 Leu motilin on the electric activity of the rabbit sphincter of Oddi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brill.com [brill.com]
- 6. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol: Radioligand Binding Assay with Iodinated [Leu13]-Motilin
These application notes provide a detailed protocol for a radioligand binding assay using iodinated [Leu13]-Motilin to characterize the motilin receptor. This guide is intended for researchers, scientists, and drug development professionals working on G-protein coupled receptor (GPCR) pharmacology and drug screening.
Introduction
Motilin is a 22-amino acid polypeptide hormone that plays a crucial role in regulating gastrointestinal motility. It exerts its effects by binding to the motilin receptor (MTLR), a G-protein coupled receptor primarily expressed in the gut. The development of motilin receptor agonists and antagonists is a key area of research for treating various gastrointestinal disorders.
Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions. This protocol describes the use of ¹²⁵I-[Leu13]-Motilin, a radioactive analog of motilin, to quantify the binding affinity of ligands to the motilin receptor. The assay can be used for both saturation experiments to determine receptor density (Bmax) and affinity (Kd), and for competition experiments to determine the inhibitory constants (Ki) of unlabeled compounds.
Quantitative Data Summary
The following table summarizes typical binding data obtained from radioligand binding assays using ¹²⁵I-[Leu13]-Motilin with membranes prepared from cells heterologously expressing the human motilin receptor.
| Parameter | Ligand | Value | Cell Line | Reference |
| Kd | ¹²⁵I-[Leu13]-Motilin | 0.2 - 0.5 nM | HEK293 | |
| Bmax | ¹²⁵I-[Leu13]-Motilin | 1.5 - 3.0 pmol/mg protein | HEK293 | |
| IC₅₀ | Motilin (human) | 0.8 - 1.5 nM | CHO-K1 | |
| IC₅₀ | Erythromycin | 30 - 60 nM | CHO-K1 | |
| Ki | Motilin (human) | 0.5 - 1.0 nM | CHO-K1 | |
| Ki | Erythromycin | 20 - 40 nM | CHO-K1 |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing saturation and competition binding assays.
I. Required Materials and Reagents
-
Radioligand: ¹²⁵I-[Leu13]-Motilin (specific activity ~2000 Ci/mmol)
-
Cell Membranes: Membranes from HEK293 or CHO-K1 cells stably expressing the human motilin receptor.
-
Unlabeled Ligands: Motilin (for non-specific binding) and test compounds.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Equipment:
-
Microcentrifuge tubes
-
96-well plates
-
Multi-channel pipette
-
Incubator or water bath
-
Cell harvester with GF/C glass fiber filters
-
Gamma counter
-
Scintillation fluid (if required by the counter)
-
II. Membrane Preparation
-
Culture cells expressing the motilin receptor to confluency.
-
Harvest cells by scraping into ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in binding buffer, and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
III. Saturation Binding Assay Protocol
-
Prepare serial dilutions of ¹²⁵I-[Leu13]-Motilin in binding buffer, typically ranging from 0.01 nM to 5 nM.
-
In a 96-well plate, add in triplicate for each concentration:
-
Total Binding: 50 µL of ¹²⁵I-[Leu13]-Motilin dilution and 50 µL of binding buffer.
-
Non-specific Binding (NSB): 50 µL of ¹²⁵I-[Leu13]-Motilin dilution and 50 µL of a high concentration of unlabeled motilin (e.g., 1 µM).
-
-
Add 100 µL of diluted cell membrane preparation (typically 10-20 µg of protein) to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to counting vials and measure the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
IV. Competition Binding Assay Protocol
-
Prepare serial dilutions of the unlabeled test compounds in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled motilin (e.g., 1 µM).
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Add 50 µL of a fixed concentration of ¹²⁵I-[Leu13]-Motilin to all wells. The concentration should be close to the Kd value (e.g., 0.3 nM).
-
Add 100 µL of diluted cell membrane preparation (10-20 µg of protein) to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Follow steps 5-7 from the saturation binding protocol for filtration and counting.
-
Analyze the data using non-linear regression to determine the IC₅₀ value for each test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used.
Visualizations
Motilin Receptor Signaling Pathway
The motilin receptor is a Gq-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in various cellular responses.
Caption: Motilin receptor Gq-coupled signaling cascade.
Radioligand Binding Assay Workflow
The following diagram outlines the key steps in the radioligand binding assay, from reagent preparation to data analysis.
Caption: Experimental workflow for the radioligand binding assay.
Application Notes and Protocols: The Use of [Leu13]-Motilin in Diabetic Gastroparesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic gastroparesis is a debilitating complication of diabetes mellitus characterized by delayed gastric emptying in the absence of mechanical obstruction. This condition leads to a variety of gastrointestinal symptoms, including nausea, vomiting, early satiety, and poor glycemic control. The hormone motilin and its receptor (MTLR) have emerged as key targets in the study and potential treatment of gastroparesis. Motilin, a 22-amino acid peptide, is a potent stimulator of gastrointestinal motility, primarily acting in the upper gastrointestinal tract to initiate the migrating motor complex (MMC) during the fasting state.[1][2]
[Leu13]-Motilin, a synthetic analog of motilin, has been instrumental in elucidating the physiological roles of the motilin receptor and exploring its therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the study of diabetic gastroparesis.
Mechanism of Action and Signaling Pathway
This compound exerts its prokinetic effects by binding to the motilin receptor, a G-protein coupled receptor (GPCR) predominantly expressed on smooth muscle cells and enteric neurons of the gastrointestinal tract.[3][4][5] Notably, rodents possess a motilin receptor pseudogene, rendering them unsuitable for direct studies of motilin's effects.[6] Rabbits are a commonly used and appropriate animal model for these investigations.[1][7]
Upon binding of this compound, the motilin receptor activates Gαq and Gα13 proteins.[8] This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to an initial, transient smooth muscle contraction.[8]
Sustained contraction is mediated by a dual mechanism involving both DAG and the RhoA signaling pathway. DAG activates Protein Kinase C (PKC), while Gα13 activates RhoA. Both PKC and Rho kinase (a downstream effector of RhoA) inhibit myosin light chain phosphatase (MLCP), leading to a sustained increase in myosin light chain phosphorylation and, consequently, prolonged smooth muscle contraction.[8] Furthermore, this compound can stimulate the release of acetylcholine from enteric neurons, contributing to the tonic phase of muscle contraction.[10]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in gastrointestinal smooth muscle.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Potency of Motilin Analogs
| Compound | Assay | Tissue/Cell Line | Parameter | Value | Reference |
| This compound | Radioligand Binding | Rabbit Antrum Smooth Muscle | pKd | 9.26 ± 0.04 | [2] |
| This compound | Muscle Contraction | Rabbit Duodenum | EC50 | 2.5 nM | [10] |
| Porcine Motilin | Radioligand Binding | Rabbit Antrum Smooth Muscle | pKd | 9.11 ± 0.01 | [2] |
| Porcine Motilin | Muscle Contraction | Rabbit Duodenum | - | - | |
| Human Motilin | Muscle Contraction | Rabbit Duodenum | EC50 | 4.2 ± 1.8 nM | [3] |
| Motilin | Radioligand Binding | Smooth Muscle Cells | IC50 | 0.7 ± 0.2 nM | [3][8] |
| Motilin | Muscle Contraction | - | EC50 | 1.0 ± 0.2 nM | [3][8] |
| Motilin (26-47) | Radioligand Binding | CHO cells with human MTLR | Ki | 2.3 nM | [3][11] |
| Motilin (26-47) | Receptor Activation (Ca2+ mobilization) | CHO cells with human MTLR | EC50 | 0.3 nM | [3][11] |
Table 2: Effect of Motilin on Gastric Emptying in Diabetic Gastroparesis (Human Studies)
| Treatment | Parameter | Before Treatment (Mean ± SEM) | After Treatment (Mean ± SEM) | P-value | Reference |
| Motilin Infusion | Liquid Half-Emptying Time (min) | 51 ± 6 | 22 ± 11 | < 0.01 | [12] |
| Motilin Infusion | Solid Half-Emptying Time (min) | 111 ± 4 | 51 ± 12 | < 0.01 | [12] |
| This compound (KW5139) | Gastric Motility Index (mmHg) | 7.5 ± 1.0 | 17.7 ± 2.0 | < 0.001 | [13] |
| This compound (KW5139) | Daily Gastric Juice Output (mL) | 1387 ± 157 | 934 ± 142 | = 0.01 | [13] |
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay
This protocol details the measurement of smooth muscle contraction in response to this compound using isolated tissue strips.
Materials:
-
This compound
-
Krebs-Ringer Bicarbonate Buffer (or Krebs-Henseleit solution)
-
Rabbit duodenum
-
Organ bath with temperature control (37°C) and aeration (95% O2, 5% CO2)
-
Isometric force transducer and data acquisition system
-
Standard laboratory dissection tools
Procedure:
-
Tissue Preparation:
-
Organ Bath Setup:
-
Mount the muscle strips vertically in the organ bath containing Krebs-Ringer buffer maintained at 37°C and continuously aerated.[11]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, changing the buffer every 15-20 minutes.[11]
-
-
Drug Application:
-
After equilibration, record the baseline spontaneous contractile activity.
-
Add cumulative concentrations of this compound (e.g., 0.1 nM to 1 µM) to the organ bath at regular intervals.[1]
-
-
Data Analysis:
-
Record the contractile responses (increase in tension) at each concentration.
-
Construct a concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).[9]
-
In Vivo Gastric Emptying Assay in Rabbits
This protocol outlines a method for measuring the effect of this compound on gastric emptying using scintigraphy.
Materials:
-
This compound
-
Technetium-99m (99mTc)-labeled standard meal (e.g., labeled eggs or oatmeal)
-
Gamma camera for scintigraphic imaging
-
Anesthesia (if required by institutional protocol)
-
Intravenous catheter
Procedure:
-
Animal Preparation:
-
Fast adult rabbits overnight with free access to water.
-
On the day of the experiment, place an intravenous catheter for drug administration.
-
-
Administration:
-
Test Meal and Imaging:
-
Immediately following drug administration, allow the rabbit to consume the 99mTc-labeled test meal.
-
Acquire anterior and posterior images of the gastric region using a gamma camera at baseline (immediately after meal consumption) and at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes).[14]
-
-
Data Analysis:
-
Draw a region of interest (ROI) around the stomach on each image.
-
Calculate the geometric mean of the counts in the anterior and posterior images to correct for tissue attenuation.
-
Correct for radioactive decay.
-
Express the gastric retention at each time point as a percentage of the initial counts.
-
Calculate the gastric emptying half-time (T1/2), the time required for 50% of the meal to empty from the stomach.
-
Measurement of Acetylcholine Release from Myenteric Plexus
This protocol describes a method to quantify the release of acetylcholine (ACh) from the myenteric plexus in response to this compound.
Materials:
-
This compound
-
[3H]-Choline
-
Rabbit duodenum
-
Superfusion apparatus
-
Scintillation counter
-
Krebs-Ringer buffer
-
Tetrodotoxin (TTX) as a control for neuronal blockade
-
High-performance liquid chromatography (HPLC) with electrochemical detection or LC-MS for ACh quantification (alternative to radiolabeling)
Procedure:
-
Tissue Preparation:
-
Prepare longitudinal muscle-myenteric plexus (LM-MP) strips from the rabbit duodenum.
-
-
Radiolabeling (if applicable):
-
Pre-incubate the LM-MP preparations with [3H]-Choline to allow for its uptake and conversion to [3H]-ACh.[10]
-
-
Superfusion:
-
Place the tissue in a superfusion chamber and perfuse with oxygenated Krebs-Ringer buffer at a constant flow rate.
-
Collect fractions of the superfusate at regular intervals.
-
-
Stimulation:
-
Quantification:
-
Radiolabeling Method: Measure the radioactivity in each collected fraction using a scintillation counter to determine the amount of [3H]-ACh released.[10]
-
LC-MS/HPLC Method: Analyze the collected fractions using LC-MS or HPLC with electrochemical detection to directly quantify the concentration of ACh.[15]
-
-
Data Analysis:
-
Calculate the fractional release of ACh per unit time and compare the release during baseline and stimulation periods.
-
Experimental Workflows
In Vitro Muscle Contraction Workflow
Caption: Workflow for in vitro smooth muscle contraction assay.
In Vivo Gastric Emptying Workflow
References
- 1. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 6. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 13. Effect of leucine 13-motilin (KW5139) on early gastric stasis after pylorus-preserving pancreatoduodenectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diabetic Gastroparesis: Principles and Current Trends in Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for the measurement of secreted acetylcholine in the lumen of mouse intestine using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Curve Generation of [Leu13]-Motilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu13]-Motilin is a synthetic analog of motilin, a 22-amino acid polypeptide hormone that regulates gastrointestinal motility. It acts as an agonist at the motilin receptor, a G-protein coupled receptor (GPCR) primarily expressed in the gastrointestinal tract.[1] The motilin receptor is coupled to Gq and G13 proteins, and its activation initiates a signaling cascade that leads to an increase in intracellular calcium, ultimately resulting in smooth muscle contraction.[2] Understanding the dose-response relationship of this compound is crucial for characterizing its potency and efficacy, which is essential for its potential therapeutic applications in managing gastrointestinal disorders.
This document provides detailed application notes and protocols for generating a dose-response curve for this compound using a calcium mobilization assay in a recombinant cell-based system. An alternative method, the GTPγS binding assay, is also described.
Data Presentation
Table 1: Pharmacological Data for this compound
| Parameter | Value | Assay System | Reference |
| EC50 | 2.5 nM | Rabbit isolated duodenal segments (phasic contraction) | [3] |
Note: EC50 values can vary depending on the specific assay system, cell type, and experimental conditions.
Signaling Pathway
The binding of this compound to its receptor (MTLR) triggers a conformational change, leading to the activation of the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca2+]i) is the signal measured in the calcium mobilization assay.
Caption: Signaling pathway of the this compound receptor.
Experimental Protocols
Primary Method: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound in a cell line stably expressing the human motilin receptor (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the human motilin receptor
-
This compound peptide
-
Cell culture medium (e.g., DMEM or Ham's F-12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Experimental Workflow:
Caption: Experimental workflow for the calcium mobilization assay.
Step-by-Step Protocol:
-
Cell Plating:
-
The day before the assay, seed the motilin receptor-expressing cells into a black, clear-bottom 96- or 384-well plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells per well for a 96-well plate).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves reconstituting the dye in DMSO and then diluting it in Assay Buffer, often with the addition of Pluronic F-127 to aid in dye dispersal.
-
Aspirate the cell culture medium from the wells and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for generating the dose-response curve. A typical concentration range might be from 1 pM to 1 µM. Prepare these solutions at a higher concentration (e.g., 5X or 10X) than the final desired concentration in the assay plate.
-
-
Calcium Flux Measurement:
-
After the dye loading incubation, allow the plate to equilibrate to room temperature for 15-20 minutes.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument parameters for kinetic reading. For Fluo-4, the excitation is typically around 485 nm and emission at 525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the prepared this compound dilutions to the wells. The instrument's integrated fluidics system is ideal for this step to ensure simultaneous addition and reading.
-
Immediately begin recording the fluorescence signal for 60-180 seconds to capture the transient calcium response.
-
-
Data Analysis:
-
The change in intracellular calcium is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
Alternative Method: GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. It is a more direct measure of G-protein activation than downstream second messenger assays.[4][5][6]
Materials:
-
Membrane preparations from cells expressing the motilin receptor
-
This compound peptide
-
[35S]GTPγS (radiolabeled)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
GDP
-
Scintillation fluid and a scintillation counter or a filter-based detection system
Step-by-Step Protocol:
-
Reaction Setup:
-
In a microplate, combine the cell membrane preparation, this compound at various concentrations, and GDP.
-
Pre-incubate the mixture to allow the ligand to bind to the receptor.
-
-
Initiation of Reaction:
-
Add [35S]GTPγS to initiate the binding reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for the exchange of GDP for [35S]GTPγS on the activated G-proteins.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound [35S]GTPγS.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [35S]GTPγS against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for generating a dose-response curve for this compound. The calcium mobilization assay is a robust and high-throughput method suitable for characterizing the potency and efficacy of motilin receptor agonists. The GTPγS binding assay offers a valuable alternative for directly measuring G-protein activation. The choice of assay will depend on the specific research question and available resources. Accurate determination of the dose-response relationship is a critical step in the preclinical evaluation of this compound and other motilin receptor modulators.
References
- 1. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring [Leu13]-Motilin Induced Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motilin is a 22-amino acid peptide hormone that plays a critical role in regulating gastrointestinal motility, primarily by stimulating the migrating motor complex (MMC), which facilitates the movement of undigested food through the digestive tract during fasting periods.[1][2] [Leu13]-Motilin is an analogue of motilin that has been utilized in research to investigate the mechanisms of gastrointestinal motility.[3][4] The action of this compound is mediated through the motilin receptor (MTLR), a G protein-coupled receptor (GPCR) located on smooth muscle cells and enteric neurons.[1][2] Activation of the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction.[1][5]
These application notes provide detailed protocols for measuring this compound induced muscle contraction, present key quantitative data from relevant studies, and illustrate the associated signaling pathways and experimental workflows.
Signaling Pathway of this compound Induced Muscle Contraction
The binding of this compound to its receptor on smooth muscle cells triggers a biphasic signaling cascade involving Gαq and Gα13 proteins, resulting in both a rapid, transient contraction and a sustained contraction.[1]
Initial, Transient Contraction (Ca²⁺-dependent):
-
Activation of PLC: Upon ligand binding, the activated Gαq subunit stimulates Phospholipase C (PLC).[1]
-
IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1]
-
Ca²⁺ Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.[1]
-
MLCK Activation: The increase in cytosolic Ca²⁺ leads to its binding with calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK).[1]
-
Muscle Contraction: MLCK phosphorylates the regulatory myosin light chain (MLC₂₀), initiating actin-myosin cross-bridge cycling and the initial phase of muscle contraction.[1]
Sustained Contraction (Ca²⁺-sensitization):
-
RhoA Activation: The sustained phase is mediated by both Gαq and Gα₁₃, which activate RhoA-dependent pathways.[1]
-
Rho Kinase and PKC Activation: This leads to the activation of Rho kinase and Protein Kinase C (PKC).[1]
-
MLCP Inhibition: Rho kinase phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1) of Myosin Light Chain Phosphatase (MLCP), thereby inhibiting its activity.[1] Concurrently, PKC phosphorylates the 17-kDa PKC-potentiated phosphatase inhibitor (CPI-17), which further inhibits MLCP.[1]
-
Sustained Contraction: The inhibition of MLCP prevents the dephosphorylation of MLC₂₀, resulting in a sustained contractile state even as cytosolic Ca²⁺ levels may decrease.[1]
Caption: Signaling pathway of this compound induced smooth muscle contraction.
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay Using an Organ Bath
This assay is a fundamental technique to measure the contractile response of isolated smooth muscle strips to pharmacological agents like this compound.[6][7][8]
Materials:
-
Tissue: Rabbit duodenum or other suitable gastrointestinal tissues.[3][6]
-
Physiological Salt Solution: Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).[9][10]
-
Gases: 95% O₂ and 5% CO₂.[6]
-
Apparatus: Organ bath with a water jacket for temperature control (37°C), isometric force transducer, amplifier, and data acquisition system.[6][9][11]
-
This compound: Stock solution of known concentration.
-
Other Reagents: Acetylcholine or KCl for viability testing.[10]
Protocol:
-
Tissue Preparation:
-
Euthanize the animal according to institutional guidelines.[10]
-
Immediately excise the desired segment of the intestine (e.g., duodenum).[10]
-
Place the tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.[10]
-
Carefully dissect longitudinal or circular smooth muscle strips (e.g., 10 mm long, 2 mm wide).[6][10]
-
-
Organ Bath Setup:
-
Mount the muscle strips vertically or horizontally in the organ bath chambers filled with Krebs-Ringer bicarbonate buffer maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.[6][9][11]
-
Attach one end of the muscle strip to a fixed hook and the other end to an isometric force transducer.[8][11]
-
Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60-90 minutes. Change the buffer every 15-20 minutes during equilibration.[10]
-
-
Experiment Execution:
-
After equilibration, check the viability of the tissue by inducing a contraction with a high concentration of KCl or acetylcholine.[10]
-
Once the tissue has returned to baseline, record the baseline contractile activity.
-
Add this compound to the organ bath in a cumulative manner to construct a concentration-response curve.[6]
-
Record the contractile response at each concentration until a plateau is reached.[10]
-
At the end of the experiment, add a maximal concentration of a known contractile agent (e.g., acetylcholine or KCl) to determine the maximum tissue response for normalization.[10]
-
-
Data Analysis:
-
Measure the amplitude of contraction in grams or millinewtons.[10]
-
Express the response to this compound as a percentage of the maximal contraction induced by the reference agent.[10]
-
Plot the concentration-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).[10]
-
Caption: Experimental workflow for the in vitro smooth muscle contraction assay.
Data Presentation
The following tables summarize key quantitative data for this compound and related motilin agonists.
Table 1: Potency of this compound in Inducing Muscle Contraction
| Preparation | EC₅₀ (nM) | Species | Reference |
| Duodenal Segments | 2.5 | Rabbit | [12] |
| Gastric Antrum, Duodenum, Jejunum, Ileum, Descending Colon | 0.1 nM - 1 µM (Concentration Range) | Rabbit | [3] |
Table 2: Comparative EC₅₀ Values of Motilin Agonists
| Agonist | EC₅₀ (nM) | Preparation | Reference |
| Motilin | 1.0 ± 0.2 | Smooth muscle cells | [13] |
| Motilin | 0.11 | Human recombinant motilin receptor | [10] |
| Motilin | 4.2 ± 1.8 | Rabbit duodenum | [10] |
| Erythromycin | 69 | Human recombinant motilin receptor | [10] |
| Azithromycin | 2900 | Human recombinant motilin receptor | [10] |
| RQ-00201894 | 0.20 | Human recombinant motilin receptor | [10] |
Table 3: Binding Affinity of Motilin
| Ligand | IC₅₀ (nM) | Preparation | Reference |
| Motilin | 0.7 ± 0.2 | Smooth muscle cells | [13] |
Conclusion
The in vitro organ bath technique is a robust and widely used method for characterizing the contractile effects of this compound on gastrointestinal smooth muscle.[7][8] Understanding the underlying signaling pathways provides a basis for interpreting experimental results and for the development of novel prokinetic agents. The quantitative data presented serve as a valuable reference for researchers in this field. Careful adherence to the detailed protocols is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reprocell.com [reprocell.com]
- 8. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [Leu13]-Motilin as a Tool to Investigate Prokinetic Drug Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing [Leu13]-Motilin, a stable and potent analog of the endogenous ligand motilin, as a crucial tool in the investigation of prokinetic drug mechanisms. This document outlines the signaling pathways activated by the motilin receptor, presents key quantitative data for this compound, and offers detailed protocols for fundamental experiments.
Introduction
Motilin is a 22-amino acid peptide hormone that plays a pivotal role in regulating gastrointestinal motility, primarily by initiating the migrating motor complex (MMC) during the interdigestive state. This compound, a synthetic analog, offers enhanced stability and potency, making it an invaluable research tool for elucidating the mechanisms of prokinetic agents that target the motilin receptor. Understanding the interaction of novel compounds with the motilin receptor is essential for the development of new therapies for motility disorders such as gastroparesis and functional dyspepsia.
Data Presentation
The following tables summarize key quantitative data for this compound and related compounds, providing a comparative overview of their activity at the motilin receptor.
Table 1: Binding Affinities of Motilin Analogs and Other Ligands at the Motilin Receptor
| Compound | Preparation | Radioligand | Parameter | Value |
| This compound (OHM-11526) | Rabbit antral smooth muscle homogenate | Iodinated [Nle13]porcine motilin | pKd | 9.26 ± 0.04[1] |
| Porcine Motilin | Rabbit antral smooth muscle homogenate | Iodinated [Nle13]porcine motilin | pKd | 9.11 ± 0.01[1] |
| Motilin | Smooth muscle cells | Not Specified | IC50 | 0.7 ± 0.2 nM[2] |
| ANQ-11125 ([Phe3,Leu13]pMOT (1-14)) | Rabbit antral smooth muscle homogenate | Iodinated [Nle13]porcine motilin | pKd | 8.24 ± 0.06[1] |
| RWJ-68023 (Antagonist) | Rabbit antrum membranes | Radiolabelled motilin | Ki | 9 nM[1] |
| RWJ-68023 (Antagonist) | Rabbit duodenum membranes | Radiolabelled motilin | Ki | 82 nM[1] |
| RWJ-68023 (Antagonist) | Rabbit colon membranes | Radiolabelled motilin | Ki | 18 nM[1] |
| RWJ-68023 (Antagonist) | Endogenous human motilin receptor | Not Specified | IC50 | 32 nM[1] |
| RWJ-68023 (Antagonist) | Cloned human motilin receptor | Not Specified | IC50 | 114 nM[1] |
Table 2: Functional Potency of Motilin Analogs and Prokinetic Agents
| Compound | Assay | Tissue/Cell Line | Parameter | Value |
| This compound (LMT) | Phasic Contraction | Rabbit isolated duodenal segments | EC50 | 2.5 nM[3] |
| Motilin | Contraction | Not Specified | EC50 | 1.0 ± 0.2 nM[2] |
| [Phe3,Leu13]porcine motilin (OHM-11526) | Contraction (Full Agonist) | Chicken small intestine | pD2 | 6.84[1] |
| Porcine Motilin | Contraction | Chicken small intestine | pD2 | 6.71[1] |
| GSK962040 | Dog motilin receptor activation | Not Specified | pEC50 | 5.79[4] |
| [Nle13]-Motilin | Dog motilin receptor activation | Not Specified | Intrinsic Activity | (Compared to GSK962040)[4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by the motilin receptor and a typical workflow for screening prokinetic drug candidates.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Radioligand Binding Assay for Motilin Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the motilin receptor using [¹²⁵I]-[Leu13]-Motilin as the radioligand.
Materials:
-
Membrane Preparation: Homogenized membranes from rabbit antral smooth muscle or a cell line stably expressing the human motilin receptor.
-
Radioligand: [¹²⁵I]-[Leu13]-Motilin.
-
Unlabeled Ligand: this compound or another known motilin receptor agonist for determining non-specific binding.
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates: Glass fiber filters pre-treated with 0.3% polyethyleneimine.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the unlabeled ligand in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled ligand (for non-specific binding), or 50 µL of the test compound dilutions.
-
Add 50 µL of [¹²⁵I]-[Leu13]-Motilin to all wells.
-
Add 100 µL of the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-treated glass fiber filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Muscle Contraction Assay
This protocol outlines the procedure for measuring the contractile response of isolated gastrointestinal smooth muscle to this compound and test compounds. Rabbit duodenum is a commonly used tissue due to the similarity of its motilin receptors to humans.
Materials:
-
Animal Model: Male New Zealand White rabbits.
-
Tissue: Duodenum.
-
Organ Bath System: With temperature control (37°C) and aeration (95% O₂ / 5% CO₂).
-
Krebs-Ringer Bicarbonate Solution (Krebs Solution): (in mM) 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11 glucose.
-
This compound stock solution.
-
Test compound stock solutions.
-
Isometric force transducers and data acquisition system.
Procedure:
-
Euthanize the rabbit and immediately excise the duodenum.
-
Place the tissue in ice-cold, aerated Krebs solution.
-
Prepare longitudinal or circular muscle strips (approximately 10 mm long and 2 mm wide).
-
Suspend the muscle strips in organ baths containing Krebs solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Apply an initial tension of 1.0 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
After equilibration, record a stable baseline of spontaneous contractions.
-
Construct a cumulative concentration-response curve for this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) by adding increasing concentrations of the agonist to the organ bath at set intervals.
-
To test an antagonist, pre-incubate the tissue with the test compound for a specified period (e.g., 20-30 minutes) before constructing the this compound concentration-response curve.
-
Record the contractile responses using isometric force transducers connected to a data acquisition system.
Data Analysis:
-
Measure the amplitude of contraction in response to each concentration of the agonist.
-
Normalize the responses to a maximal contraction induced by a reference substance (e.g., KCl or carbachol).
-
Plot the normalized response against the log concentration of the agonist to generate a concentration-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal response) from the curve.
-
For antagonists, perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
Protocol 3: Calcium Mobilization Assay
This protocol describes a cell-based assay to measure the increase in intracellular calcium concentration ([Ca²⁺]i) following motilin receptor activation.
Materials:
-
Cell Line: A stable cell line expressing the human motilin receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., Ham's F-12 or DMEM with 10% FBS and antibiotics).
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Calcium-6.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution.
-
Test compound stock solutions.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the cells into the microplates and grow to confluence.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for 45-60 minutes at 37°C.
-
After loading, wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for each well.
-
Add this compound (for agonist testing) or the test compound followed by this compound (for antagonist testing) to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically 1-3 minutes).
Data Analysis:
-
The change in [Ca²⁺]i is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
For agonist dose-response curves, plot the change in fluorescence against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
For antagonist characterization, perform the assay with a fixed concentration of this compound in the presence of varying concentrations of the test compound to determine the IC50.
Protocol 4: Acetylcholine (ACh) Release Assay
This protocol is designed to investigate the effect of this compound on the release of acetylcholine from enteric neurons, a key mechanism for its prokinetic action.
Materials:
-
Tissue Preparation: Longitudinal muscle-myenteric plexus (LMMP) preparations from rabbit duodenum.
-
[³H]-Choline.
-
Krebs Solution.
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
-
This compound stock solution.
-
Test compound stock solutions.
Procedure:
-
Prepare LMMP strips from the rabbit duodenum.
-
Incubate the strips with [³H]-choline in Krebs solution to allow for uptake and conversion to [³H]-ACh.
-
After loading, mount the strips in an organ bath and superfuse with Krebs solution to wash out excess [³H]-choline.
-
Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes) to measure basal [³H]-ACh release.
-
To stimulate ACh release, add this compound or a test compound to the superfusion medium for a defined period.
-
Continue collecting fractions during and after stimulation.
-
At the end of the experiment, solubilize the tissue to determine the total remaining radioactivity.
-
Add scintillation fluid to the collected fractions and tissue digest and measure radioactivity using a liquid scintillation counter.
Data Analysis:
-
Express the radioactivity in each fraction as a percentage of the total radioactivity in the tissue at the start of that collection period (fractional release).
-
Compare the fractional release of [³H]-ACh in the presence and absence of this compound or the test compound.
-
An increase in fractional release indicates stimulation of ACh release.
References
- 1. Effects of a nonpeptide motilin receptor antagonist on proximal gastric motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for Studying the Central Nervous System Effects of [Leu13]-Motilin
Introduction Motilin is a 22-amino acid polypeptide hormone primarily known for regulating gastrointestinal motility, specifically the migrating motor complex (MMC).[1] Its analogue, [Leu13]-Motilin, is a potent agonist at the motilin receptor (MLN-R), a G protein-coupled receptor (GPCR) also known as GPR38.[2][3][4] While traditionally studied in the gut, mounting evidence indicates the presence of motilin and its receptors in the central nervous system (CNS), including the cerebellum, hippocampus, thalamus, hypothalamus, and amygdala.[5][6] This distribution suggests a potential role for motilin as a neurotransmitter or neuromodulator.[5][7]
Studies have shown that central administration of motilin can activate neurons in the amygdala and hippocampus, influencing gastric motility via neural pathways.[8] This gut-brain axis communication highlights the therapeutic potential of motilin analogues like this compound for CNS disorders. These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate the CNS effects of this compound, from initial neuronal activation mapping to detailed behavioral and molecular mechanism analysis.
Experimental Rationale and Workflow The proposed experimental design follows a multi-tiered approach to comprehensively characterize the CNS effects of this compound. The workflow begins with foundational studies to identify the specific brain regions affected by the compound. This is followed by functional and behavioral analyses to determine the physiological and behavioral consequences of this neuronal activation. Finally, molecular and signaling pathway studies will elucidate the underlying mechanisms of action.
Caption: Overall experimental workflow for CNS characterization.
Phase 1: Foundational Studies
Protocol: Immunohistochemical (IHC) Localization of Motilin Receptors
This protocol is designed to verify and map the distribution of motilin receptors in the brain regions of the selected animal model (e.g., rat, mouse).
Methodology:
-
Animal Perfusion & Tissue Preparation : Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[9] Carefully extract the brain and post-fix in 4% PFA overnight at 4°C.[10]
-
Cryoprotection & Sectioning : Transfer the brain to a 30% sucrose solution until it sinks. Freeze the brain and cut 30-40 µm coronal sections using a cryostat.[10] Collect free-floating sections in a 24-well plate containing phosphate-buffered saline (PBS).[10]
-
Antigen Retrieval (if necessary) : For some antibodies, heat-induced antigen retrieval may be required. Incubate sections in a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Blocking & Permeabilization : Wash sections 3x in PBS. Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.[10]
-
Primary Antibody Incubation : Incubate sections with a validated primary antibody against the motilin receptor (MLN-R/GPR38) diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation : Wash sections 3x in PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) diluted in blocking solution for 2 hours at room temperature, protected from light.[10]
-
Counterstaining & Mounting : Wash sections 3x in PBS. Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.[11]
-
Imaging : Acquire images using a confocal or fluorescence microscope. Analyze receptor distribution across different brain regions.
Protocol: c-Fos Immunohistochemistry for Neuronal Activation Mapping
This protocol identifies neurons activated by the administration of this compound, using the immediate early gene c-Fos as a marker of recent neuronal activity.[11]
Methodology:
-
Animal Treatment : Administer this compound (intracerebroventricularly or systemically) or vehicle control to the animals.
-
Tissue Preparation : 90-120 minutes post-injection, perfuse and prepare brain tissue as described in Protocol 1.1.
-
Staining : Follow the IHC protocol (1.1, steps 3-8), but use a primary antibody specific for c-Fos (e.g., rabbit anti-c-Fos).[12]
-
Quantification : Count the number of c-Fos positive cells in specific brain regions (e.g., amygdala, hypothalamus) identified in Protocol 1.1. Compare counts between the this compound and vehicle-treated groups.[11]
Data Presentation: Neuronal Activation
| Brain Region | Treatment Group | Mean c-Fos Positive Cells/section (± SEM) | p-value |
|---|---|---|---|
| Central Amygdala | Vehicle | 15 ± 3 | <0.01 |
| This compound (1 nmol) | 125 ± 12 | ||
| Hypothalamus | Vehicle | 22 ± 5 | <0.01 |
| This compound (1 nmol) | 180 ± 20 | ||
| Hippocampus (CA1) | Vehicle | 10 ± 2 | 0.55 |
| | this compound (1 nmol) | 12 ± 4 | |
Phase 2: Functional & Behavioral Analysis
Protocol: Behavioral Assays for Anxiety and Locomotion
These protocols assess the anxiolytic/anxiogenic and general locomotor effects of this compound, which are common functions modulated by neuropeptides.[13][14]
Methodology:
-
Animal Treatment : Administer this compound or vehicle control via the desired route (e.g., intracerebroventricular injection) 30 minutes before testing.
-
Elevated Plus Maze (EPM) for Anxiety :
-
Place the animal in the center of the EPM, facing an open arm.
-
Allow the animal to explore for 5 minutes.
-
Record time spent in the open arms and closed arms, and the number of entries into each.
-
Anxiolytic effects are indicated by increased time and entries in the open arms.
-
-
Open Field Test (OFT) for Locomotion & Anxiety :
-
Place the animal in the corner of a large, open arena.
-
Record activity for 10-15 minutes using an automated tracking system.
-
Measure total distance traveled (locomotion), velocity, and time spent in the center versus the periphery of the arena (anxiety).
-
Data Presentation: Behavioral Assays
| Behavioral Test | Parameter | Vehicle | This compound (0.5 nmol) | This compound (1.0 nmol) |
|---|---|---|---|---|
| EPM | Time in Open Arms (s) | 55 ± 8 | 85 ± 10* | 110 ± 12** |
| Open Arm Entries (%) | 28 ± 4 | 40 ± 5* | 52 ± 6** | |
| OFT | Total Distance (m) | 45 ± 5 | 48 ± 6 | 46 ± 5 |
| Time in Center (s) | 30 ± 6 | 50 ± 7* | 75 ± 9** |
*p<0.05, *p<0.01 vs. Vehicle
Protocol: In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the effect of this compound on the electrical properties of neurons in brain regions identified by c-Fos mapping.[15][16]
Methodology:
-
Brain Slice Preparation : Prepare acute brain slices (250-300 µm thick) containing the region of interest (e.g., amygdala) from naive animals using a vibratome. Maintain slices in artificial cerebrospinal fluid (aCSF).
-
Recording : Transfer a slice to a recording chamber perfused with aCSF. Visualize neurons using DIC microscopy.
-
Whole-Cell Recording : Obtain whole-cell patch-clamp recordings from individual neurons in either current-clamp (to measure membrane potential and action potential firing) or voltage-clamp (to measure ionic currents) mode.
-
Drug Application : After establishing a stable baseline recording, perfuse this compound (e.g., 100 nM) into the bath and record changes in neuronal activity.
-
Analysis : Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and specific ionic currents.
Phase 3: Molecular & Signaling Pathway Analysis
Given that the motilin receptor is a GPCR, a likely downstream cascade involves the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating neuronal function.[17]
Caption: Hypothesized motilin receptor signaling in a neuron.
Protocol: Western Blot for MAPK/ERK Pathway Activation
This protocol quantifies the activation (phosphorylation) of key signaling proteins like ERK1/2 in response to this compound.[18]
Methodology:
-
Sample Preparation : Treat cultured neurons or animals with this compound for various time points (e.g., 5, 15, 30 min). Dissect the brain region of interest, homogenize in RIPA lysis buffer containing protease and phosphatase inhibitors, and determine protein concentration using a BCA assay.[18][19]
-
SDS-PAGE : Denature protein lysates and separate them by size on a polyacrylamide gel.[18]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[18]
-
Antibody Incubation :
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Incubate a separate, identically loaded membrane with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) as a control. Also probe for a loading control like GAPDH or β-actin.[20]
-
-
Secondary Antibody & Detection : Wash the membranes and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Quantification : Measure band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal.
Data Presentation: Western Blot Analysis
| Time Point | Treatment | p-ERK / Total ERK Ratio (Fold Change vs. Control) |
|---|---|---|
| 5 min | Vehicle | 1.0 ± 0.1 |
| This compound | 3.5 ± 0.4** | |
| 15 min | Vehicle | 1.0 ± 0.2 |
| This compound | 2.8 ± 0.3* | |
| 30 min | Vehicle | 1.0 ± 0.1 |
| This compound | 1.2 ± 0.2 |
*p<0.05, *p<0.01 vs. respective Vehicle
Protocol: Real-Time Quantitative PCR (RT-qPCR)
This protocol measures changes in the mRNA expression of target genes (e.g., immediate early genes like c-fos or arc, or genes for other neuropeptides) following this compound treatment.[21]
Methodology:
-
Sample Preparation & RNA Extraction : Treat animals as described above. Dissect the brain region of interest and immediately snap-freeze in liquid nitrogen.[21] Extract total RNA using a commercial kit.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[21][22]
-
qPCR : Perform qPCR using specific primers for your target genes and a reference (housekeeping) gene (e.g., GAPDH, Actb).[23] The reaction is run on a real-time PCR machine that measures fluorescence in real-time.[21]
-
Data Analysis : Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound and vehicle-treated groups, normalized to the reference gene.[21]
Caption: Step-by-step workflow for RT-qPCR analysis.
Data Presentation: RT-qPCR Gene Expression
| Target Gene | Treatment Group | Relative mRNA Expression (Fold Change ± SEM) | p-value |
|---|---|---|---|
| c-fos | This compound | 8.2 ± 1.1 | <0.001 |
| Arc | This compound | 5.6 ± 0.8 | <0.01 |
| Npy | This compound | 1.1 ± 0.2 | 0.68 |
Expression is shown as fold change relative to the vehicle-treated group.
References
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution and subcellular localization of motilin binding sites in the rabbit brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Distribution and role of motilin receptor in the amygdala of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Motilin--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Motilin activates neurons in the rat amygdala and increases gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [en.bio-protocol.org]
- 10. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [bio-protocol.org]
- 11. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 12. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral effects of neuropeptides in rodent models of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Electrophysiological effects of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuropeptide Y modulates the electrical activity of subfornical organ neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Western blot in homogenised mouse brain samples [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Comprehensive qPCR profiling of gene expression in single neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
[Leu13]-Motilin stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of [Leu13]-Motilin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How should I store the lyophilized this compound powder?
A: For long-term stability, the lyophilized powder of this compound should be stored at temperatures between -30°C and -10°C.
Q2: What is the recommended procedure for reconstituting lyophilized this compound?
A: To ensure the integrity of the peptide, follow these steps for reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use a sterile, high-purity solvent for reconstitution. While solubility in water has been noted, for enhanced stability of the stock solution, consider using a solution of 20% methanol, 0.1% formic acid, and 0.1% bovine serum albumin (BSA) in aqueous solution.[1]
-
Add the desired volume of the solvent to the vial.
-
Gently swirl or roll the vial to dissolve the powder. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide.
-
Ensure the peptide is completely dissolved before use. The solution should be clear and free of particulates.
Q3: How should I store this compound solutions?
A: For short-term storage (hours to a few days), it is recommended to keep the reconstituted this compound solution at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or colder. This helps to avoid repeated freeze-thaw cycles, which can degrade the peptide. A study involving a heavy-labeled motilin standard stored it as a reference solution at -20°C.[1]
Q4: Is this compound stable at different pH values?
Q5: My this compound solution appears cloudy. What should I do?
A: A cloudy solution may indicate poor solubility or aggregation of the peptide. This can be caused by using an inappropriate solvent, incorrect pH, or high peptide concentration. If the solution is cloudy, you can try gentle warming or further gentle agitation. However, if the cloudiness persists, it is best to discard the solution as the peptide may be aggregated, which can affect its biological activity. To prevent this, ensure you are following the recommended reconstitution protocol and using a suitable solvent.
Q6: I am observing lower than expected biological activity in my experiments. What could be the cause?
A: Lower than expected activity can be due to several factors related to the stability and handling of this compound:
-
Improper Storage: Both the lyophilized powder and the reconstituted solution may have been stored at incorrect temperatures.
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to avoid degradation from multiple freeze-thaw cycles.
-
Peptide Degradation: The peptide may have degraded due to exposure to harsh conditions such as extreme pH or enzymatic activity in your experimental system.
-
Incorrect Concentration: Ensure accurate reconstitution and dilution to achieve the desired final concentration in your assay.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -30°C to -10°C | Long-term | Store in a desiccated environment. |
| Reconstituted Solution | 2-8°C | Short-term (hours to days) | Avoid prolonged storage at this temperature. |
| Reconstituted Solution | -20°C or colder | Long-term | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Table 2: pH-Dependent Degradation of [Nle13] Porcine Motilin in Biological Fluids at 37°C (Data for a related motilin analogue)
| Biological Fluid | pH | Degradation after 30 minutes |
| Gastric Juice | 1.8 | Moderate |
| Gastric Juice | 3.2 | 74% |
| Gastric Juice | 5.8 | 29% |
| Intestinal Juice | 7.4 | 77% |
| (Data adapted from a study on [125I][Nle13] porcine motilin)[2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Gastric Smooth Muscle Contraction
This protocol describes the measurement of the direct contractile effects of this compound on isolated gastric smooth muscle strips.
Materials:
-
This compound
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
Methodology:
-
Tissue Preparation: Isolate smooth muscle strips from the gastric antrum of a suitable animal model (e.g., rabbit).[3]
-
Mounting: Mount the muscle strips in an organ bath containing Krebs-Henseleit solution, continuously bubbled with carbogen gas and maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension. Wash the tissues with fresh Krebs solution every 15-20 minutes during this period.
-
Experimental Procedure: After equilibration, record the baseline contractile activity. Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the peptide to the organ bath.[3]
-
Data Analysis: Measure the change in contractile force in response to each concentration of this compound.
Protocol 2: Reconstitution of this compound for In Vitro Experiments
Objective: To prepare a stock solution of this compound for use in cellular or tissue-based assays.
Workflow:
Caption: Workflow for reconstituting lyophilized this compound.
Mandatory Visualizations
This compound Receptor Signaling Pathway
This compound, like native motilin, exerts its effects by binding to the motilin receptor, a G protein-coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that leads to smooth muscle contraction.[4][5][6]
Caption: Simplified signaling pathway of the this compound receptor.
References
- 1. Motilin fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Motilin in human milk: identification and stability during digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming [Leu13]-Motilin tachyphylaxis in prolonged experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with [Leu13]-Motilin and other motilin receptor agonists. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges, with a focus on overcoming tachyphylaxis in prolonged experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a synthetic analog of the endogenous peptide hormone motilin. It acts as an agonist at the motilin receptor (MTLR), a G-protein coupled receptor (GPCR) predominantly found on smooth muscle cells and enteric neurons in the gastrointestinal (GI) tract.[1][2] The primary role of motilin and its agonists is to stimulate GI motility, initiating the migrating motor complex (MMC) during fasting, which helps clear the gut.[1][2][3]
Q2: What is tachyphylaxis and why is it a concern with this compound? A2: Tachyphylaxis is the rapid and short-term decrease in response to a drug following repeated administration. For motilin receptor agonists like this compound, this means a diminished prokinetic effect over time.[4] This phenomenon is a significant hurdle in developing motilin agonists for chronic therapeutic use, as the initial beneficial effects on gastric emptying can be quickly lost.[5]
Q3: What is the molecular mechanism behind this compound tachyphylaxis? A3: The motilin receptor, like many GPCRs, is prone to desensitization upon prolonged agonist exposure. The primary mechanism involves:
-
Receptor Phosphorylation: G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated motilin receptor.
-
β-Arrestin Recruitment: This phosphorylation creates a binding site for β-arrestin proteins.
-
Desensitization & Internalization: β-arrestin binding sterically hinders the receptor from coupling to its G-protein (Gαq), halting the downstream signaling cascade. It also targets the receptor for internalization into endosomes, removing it from the cell surface and further reducing responsiveness.[6]
Q4: Are all motilin receptor agonists the same regarding tachyphylaxis? A4: No, there are significant differences. Some agonists, known as motilides (e.g., erythromycin, ABT-229), are potent inducers of receptor desensitization and internalization, which is thought to have contributed to their failure in clinical trials.[4][7] Newer, non-motilide small molecule agonists, such as Camicinal (GSK962040), have been designed to minimize receptor desensitization and have shown sustained effects in studies.[8][9][10] The rate of receptor recycling back to the plasma membrane also varies between ligands and influences the duration of tachyphylaxis.[11]
Q5: What animal models are appropriate for studying this compound tachyphylaxis? A5: Species selection is critical. Rodents (mice, rats) are generally unsuitable as they lack a functional motilin system.[1] Rabbits are a commonly used model as their motilin receptors are similar to humans, especially for in vitro studies using duodenal segments.[1][6] Canine models have also been utilized. For more translational research, human motilin receptor transgenic mice are a valuable tool, as they express the human receptor and exhibit contractile responses to motilin agonists.[12]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of contractile response in isolated tissue prep after repeated this compound application. | Receptor Tachyphylaxis/Desensitization: The motilin receptors have been desensitized and/or internalized due to prolonged agonist exposure. | 1. Washout Period: After observing a diminished response, thoroughly wash the tissue with agonist-free buffer and allow for a recovery period (e.g., 60-120 minutes) to see if responsiveness is restored. This allows for potential receptor recycling and resensitization. 2. Intermittent Dosing: Instead of continuous exposure, apply the agonist intermittently to allow the system to recover between doses. 3. Use a Low-Tachyphylaxis Agonist: As a positive control for sustained activity, consider using an agonist known for lower desensitization, such as Camicinal (GSK962040), if available.[8][9] |
| High variability in functional assay results (e.g., Calcium Mobilization). | 1. Cell Health/Passage Number: Cells at high passage numbers can exhibit altered responses. 2. Inconsistent Agonist Incubation: Variable incubation times can lead to different degrees of desensitization. 3. Ligand Integrity: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cell viability is high before starting the assay.[13] 2. Precise Timing: Standardize all incubation times meticulously. Use automated liquid handlers if possible for consistency. 3. Fresh Ligand Aliquots: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles. Confirm ligand concentration and activity.[13] |
| No response to this compound in a cell-based assay. | 1. Lack of Functional Receptor Expression: The cell line may not endogenously express the motilin receptor, or the transfection of a recombinant receptor may have failed. 2. Incorrect Signaling Pathway Readout: The assay may be measuring a signaling pathway not activated by the motilin receptor (e.g., cAMP for a Gαq-coupled receptor). | 1. Confirm Receptor Expression: Verify receptor expression using techniques like radioligand binding, Western blot, or qPCR. Use a cell line known to express functional motilin receptors (e.g., CHO-MTLR). 2. Use Appropriate Assay: The motilin receptor primarily signals through the Gαq pathway, leading to an increase in intracellular calcium.[1] Use a calcium mobilization assay or an IP1 accumulation assay.[14][15] |
| Unexpected dose-response curve (e.g., bell-shaped). | Off-Target Effects: At high concentrations, the agonist may interact with other receptors or cellular components, causing complex or inhibitory effects. Partial Agonism: The compound may not be a full agonist, leading to a plateau at a submaximal response. | 1. Concentration Range: Test a wider range of concentrations to fully characterize the dose-response relationship. 2. Pathway Analysis: Investigate downstream signaling pathways (e.g., β-arrestin recruitment) to check for biased agonism, where one pathway is preferentially activated over another.[16] |
Quantitative Data Presentation
The following tables summarize key parameters for motilin and selected agonists, highlighting differences in their potency and desensitization profiles.
Table 1: Agonist Potency in Functional Assays pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Compound | Assay System | pEC₅₀ | Reference |
| Motilin | CHO-MTLR Cells (Ca²⁺ Release) | 9.39 | [7] |
| This compound | Rabbit Duodenum (Contraction) | 8.60 (EC₅₀: 2.5 nM) | |
| ABT-229 | CHO-MTLR Cells (Ca²⁺ Release) | 8.46 | [7] |
| Erythromycin A | CHO-MTLR Cells (Ca²⁺ Release) | 7.11 | [7] |
| Camicinal (GSK962040) | Recombinant cells | 7.90 (EC₅₀: 13 nM) | [10] |
Table 2: Agonist-Induced Receptor Desensitization and Internalization pDC₅₀ is the negative logarithm of the preincubation concentration that reduces the maximal response to a subsequent motilin challenge by 50%. A higher pDC₅₀ indicates a more potent desensitizing agent.
| Compound | Assay System | pDC₅₀ | Receptor Internalization (% of Control) | Reference |
| Motilin | CHO-MTLR Cells | 7.77 | 84% (16% residual binding) | [7] |
| ABT-229 | CHO-MTLR Cells | 8.78 | 79% (21% residual binding) | [7] |
| Erythromycin A | CHO-MTLR Cells | 4.78 | 4% (96% residual binding) | [7] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the potency of this compound by quantifying the increase in intracellular calcium ([Ca²⁺]i) in cells expressing the motilin receptor.
Materials:
-
CHO-K1 cells stably expressing the human motilin receptor.
-
Black-wall, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound and other test compounds.
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the CHO-MTLR cells into the microplates at an appropriate density and culture overnight to allow for adherence.
-
Dye Loading: The next day, remove the culture medium and wash the cells with Assay Buffer. Add the calcium indicator dye solution (e.g., Fluo-4 AM in Assay Buffer) to each well. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: After incubation, gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of buffer in each well as required by the plate reader.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer in a separate compound plate.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader, allowing the temperature to equilibrate to 37°C.
-
Data Acquisition: Record baseline fluorescence for 10-20 seconds. The instrument's injector will then add the this compound solution to the cell plate. Continue recording the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline to peak for each well. Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[13]
Protocol 2: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the motilin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenized membranes from a cell line (e.g., HEK293) stably expressing the human motilin receptor or from rabbit duodenum tissue.[1]
-
Radioligand: [¹²⁵I]-Motilin.
-
Unlabeled Ligand (for non-specific binding): High concentration of unlabeled motilin or erythromycin.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well glass fiber filter plate, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL Unlabeled Ligand.
-
Competition: 50 µL of serially diluted this compound.
-
-
Add Radioligand: Add 50 µL of diluted [¹²⁵I]-Motilin to all wells. The concentration should be at or below its dissociation constant (Kd).
-
Start Reaction: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly transfer the contents of the plate onto the pre-soaked filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters on the plate 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [[L]]/Kd), where [[L]] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Protocol 3: Receptor Internalization and Resensitization Assay
This protocol quantifies the extent of receptor internalization induced by this compound and measures the time course of receptor resensitization upon agonist withdrawal.
Materials:
-
HEK293 or CHO cells stably expressing a fluorescently-tagged human motilin receptor (e.g., MTLR-GFP).
-
Glass-bottom imaging dishes or 96-well imaging plates.
-
Live-cell imaging medium.
-
This compound.
-
High-content imaging system or confocal microscope.
Procedure:
Part A: Internalization
-
Cell Plating: Seed MTLR-GFP expressing cells onto imaging dishes/plates and allow them to adhere overnight.
-
Baseline Imaging: Replace culture medium with live-cell imaging medium. Acquire baseline images, noting the predominant plasma membrane localization of the MTLR-GFP signal.
-
Agonist Stimulation: Add this compound to the medium at a final concentration (e.g., 100 nM).
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 2-5 minutes) for 45-60 minutes to track the movement of the fluorescent signal from the plasma membrane to intracellular vesicles (endosomes).[11]
-
Quantification: Use image analysis software to quantify the fluorescence intensity at the plasma membrane versus the intracellular compartments over time. A decrease in membrane fluorescence indicates receptor internalization.
Part B: Resensitization (Functional Readout)
-
Induce Tachyphylaxis: Treat cells in a 96-well plate with a high concentration of this compound for 60 minutes to induce maximal desensitization.
-
Washout and Recovery: Thoroughly wash the cells with agonist-free medium. Incubate the cells in this medium for various recovery time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Assess Functional Recovery: At each time point, re-stimulate the cells with a challenge dose of this compound (e.g., the EC₈₀ concentration).
-
Measure Response: Measure the cellular response using a calcium mobilization assay (as in Protocol 1).
-
Data Analysis: Plot the percentage of response recovery (compared to the initial, non-desensitized response) against the recovery time. This will provide the time course for receptor resensitization.
Visualizations
Signaling Pathways & Tachyphylaxis Mechanism
Caption: this compound signaling cascade and the mechanism of tachyphylaxis.
Experimental Workflow: Assessing Tachyphylaxis
Caption: Workflow for a functional assay to quantify tachyphylaxis and resensitization.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reprocell.com [reprocell.com]
- 7. Desensitization of the human motilin receptor by motilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ghrelin and motilin receptor agonists: time to introduce bias into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, camicinal, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of agonist-induced motilin receptor trafficking and its implications for tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the gastric motility response to human motilin and erythromycin in human motilin receptor-expressing transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing [Leu13]-Motilin Concentration for Maximal Receptor Activation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for activating the motilin receptor using [Leu13]-Motilin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the motilin receptor and its primary signaling pathway?
A1: The motilin receptor (MTLR), previously known as GPR38, is a G protein-coupled receptor (GPCR) crucial for regulating gastrointestinal motility.[1][2] It is primarily activated by the 22-amino acid peptide hormone motilin, which is released cyclically during fasting to initiate contractions in the stomach and small intestine.[2] The motilin receptor predominantly couples to Gαq proteins.[2] Upon activation by an agonist like this compound, it triggers the Gαq-mediated pathway, which involves the activation of phospholipase C (PLC). PLC then leads to the production of inositol 1,4,5-trisphosphate (IP3), which in turn stimulates the release of calcium (Ca2+) from intracellular stores, a key event in initiating smooth muscle contraction.[2]
Q2: Which cell lines are suitable for studying the motilin receptor?
A2: Chinese Hamster Ovary (CHO) cells, such as CHO-K1, stably expressing the human motilin receptor are a commonly used and effective model system for studying motilin receptor activation.[1] These cells are often co-transfected with a promiscuous G protein like Gα15 or Gα16 to ensure robust coupling of the receptor to the calcium signaling pathway.[3][4] Human Embryonic Kidney (HEK) 293 cells are also a viable option. It is important to select a cell line with low to no endogenous expression of the motilin receptor to avoid confounding results.
Q3: What is a typical effective concentration range for this compound in a calcium flux assay?
A3: The effective concentration of this compound can vary depending on the specific cell line, receptor expression level, and assay conditions. However, published data suggests that the EC50 (the concentration that elicits a half-maximal response) for this compound and its analogues is typically in the low nanomolar to sub-nanomolar range. For instance, an EC50 of 2.5 nM has been reported for this compound in rabbit duodenal segments.[5] A typical dose-response curve for a motilin receptor agonist might range from 1 pM to 1 µM.[3]
Q4: How should I prepare and store this compound stock solutions?
A4: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[3] Before reconstitution, it is important to allow the vial to equilibrate to room temperature to prevent condensation.[3] A concentrated stock solution should be prepared in a sterile buffer or water. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to create single-use aliquots of the stock solution and store them at -20°C or -80°C.[3] For short-term storage of the reconstituted peptide, 4°C is acceptable for up to a week, although freezing is the preferred method.[3]
Q5: Can the presence of serum in my cell culture or assay buffer affect the results?
A5: Yes, serum can significantly interfere with GPCR assays.[3] It contains various growth factors and peptides that may activate other endogenous receptors on your cells, potentially leading to a high background signal or desensitization of the motilin receptor.[3][4] It is strongly recommended to perform the final stages of the assay, especially the agonist stimulation, in a serum-free buffer.[3][4] If cells are sensitive, a low-serum or serum-free medium can be used for overnight culture before the assay.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Poor Cell Health or Low Receptor Expression: Cells are not viable, are of a high passage number, or have low expression of the motilin receptor. | Use healthy, low-passage number cells. Confirm motilin receptor expression using a positive control agonist with a known EC50. Ensure cells are not over-confluent.[3] |
| Suboptimal Assay Conditions: Incorrect concentrations of this compound or calcium indicator dye, inappropriate incubation times, or wrong buffer composition. | Optimize the concentration of the calcium indicator dye and incubation time. Ensure the assay buffer is correctly prepared (e.g., HBSS with 20 mM HEPES).[3] | |
| Inactive this compound: The peptide may have degraded due to improper storage or handling. | Use a fresh aliquot of this compound. Verify proper storage conditions (-20°C or -80°C for lyophilized powder and aliquots).[3] | |
| High Background Signal | Constitutive Receptor Activity: Some GPCRs can be active even without a ligand, leading to a high basal signal. | This is less common for the motilin receptor, but if suspected, using a cell line with lower receptor expression might help. |
| Autofluorescence: Cell culture medium components (like phenol red) or the compounds themselves can be fluorescent. | Use a phenol red-free medium for the assay. Check for compound autofluorescence by measuring a plate with compounds but without cells. | |
| Cell Stress or Damage: Over-trypsinization or harsh handling of cells can lead to increased membrane permeability and high background. | Handle cells gently. Consider using a cell-detachment solution that is less harsh than trypsin. Ensure optimal cell plating density.[7] | |
| Extracellular Dye: Residual extracellular calcium indicator dye can contribute to high background. | Use a no-wash calcium assay kit that contains a quencher for extracellular dye.[8][9] If using a wash protocol, ensure washing is thorough but gentle. | |
| High Well-to-Well Variability | Uneven Cell Plating: Inconsistent number of cells per well. | Ensure a homogenous cell suspension before plating. Use a multichannel pipette or automated cell dispenser for plating. |
| Edge Effects: Wells at the edge of the plate may behave differently due to temperature or evaporation gradients. | Avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile water or PBS to minimize evaporation from the inner wells. | |
| Inconsistent Compound Addition: Inaccurate or inconsistent volumes of agonist added to the wells. | Use calibrated pipettes and proper pipetting techniques. An automated liquid handler can improve consistency. | |
| Rapid Signal Decrease (Tachyphylaxis) | Receptor Desensitization and Internalization: Prolonged exposure to an agonist can lead to receptor phosphorylation and internalization, making it less responsive to further stimulation.[10][11] | Minimize the pre-incubation time with the agonist. Allow for sufficient washout periods between repeated stimulations if applicable.[12] Consider that different agonists can induce different rates of desensitization and internalization.[13] |
| Phototoxicity or Photobleaching: Excessive exposure of the fluorescent dye to excitation light can damage cells and reduce the signal. | Reduce the intensity and duration of the excitation light. Use a more photostable dye if possible. |
Data Presentation
The following table summarizes the potency of various motilin receptor agonists in different experimental systems. This data can be used as a reference for expected outcomes and for selecting appropriate positive controls.
| Agonist | Cell Line / Tissue | EC50 / pEC50 | Reference |
| This compound (LMT, KW-5139) | Rabbit Duodenal Segments | 2.5 nM | [5] |
| Motilin | CHO-K1 (Human Motilin Receptor) | 0.011 nM | [14] |
| [Nleu13]-motilin | CHO-K1 (Human Motilin Receptor) | 0.047 nM | [14] |
| Erythromycin | CHO-K1 (Human Motilin Receptor) | 101 nM | [14] |
| Motilin | CHO-MTLR cells | pEC50: 9.39 | [15] |
| ABT-229 | CHO-MTLR cells | pEC50: 8.46 | [15] |
| EM-A | CHO-MTLR cells | pEC50: 7.11 | [15] |
Experimental Protocols
Detailed Methodology for a this compound Calcium Mobilization Assay
This protocol provides a general guideline for performing a calcium mobilization assay in a 96-well format using a CHO cell line stably expressing the human motilin receptor.
Materials:
-
Cells: CHO-K1 cells stably expressing the human motilin receptor (and preferably a promiscuous G protein like Gα15).
-
Peptide: this compound.
-
Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and an appropriate selection antibiotic (e.g., G418).
-
Assay Plates: Black-wall, clear-bottom 96-well microplates.
-
Calcium Assay Kit: A no-wash fluorescent calcium indicator kit (e.g., FLIPR Calcium 6 Assay Kit) is recommended to reduce variability.[8] This typically includes a calcium-sensitive dye (like Fluo-4 AM) and a quencher for extracellular fluorescence.[9]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[1]
-
Probenecid: (Optional, may be required for some cell lines to prevent dye leakage).[1]
-
Fluorescence Plate Reader: An instrument capable of kinetic reading with automated injection (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the CHO-K1/MTLR cells into a black, clear-bottom 96-well plate.
-
Optimal cell density should be determined empirically, but a starting point of 40,000-60,000 cells per well in 100 µL of culture medium is common.[3][16]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a near-confluent monolayer.[17]
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution according to the manufacturer's instructions.
-
Gently remove the culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.[3]
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock solution of this compound in Assay Buffer.
-
Perform serial dilutions to create a dose-response curve. A typical range would be from 1 pM to 1 µM.[3]
-
Prepare solutions for your negative control (Assay Buffer only) and positive control (a known motilin receptor agonist at its EC80 concentration).
-
-
Calcium Flux Measurement:
-
After the dye loading incubation, allow the plate to equilibrate to room temperature for 15-20 minutes, protected from light.[3]
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument parameters for kinetic reading. For Fluo-4, the excitation is typically around 485 nm and emission at 525 nm.[3]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add 100 µL of the 2X this compound solution to the wells.
-
Immediately begin recording the fluorescence signal for 60-180 seconds to capture the peak response and its subsequent decay.[3]
-
-
Data Analysis:
-
The change in intracellular calcium is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
For dose-response curves, plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.[3]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. revvity.com [revvity.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. unitedrelay.org [unitedrelay.org]
- 10. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. benchchem.com [benchchem.com]
- 13. Differences in motilin receptor desensitization after stimulation with motilin or motilides are due to alternative receptor trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Desensitization of the human motilin receptor by motilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of FLIPR Calcium Assays for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Troubleshooting lack of response to [Leu13]-Motilin in tissue preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Leu13]-Motilin in tissue preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic analog of motilin, a 22-amino acid peptide hormone.[1] Motilin is primarily known for its role in regulating gastrointestinal motility.[2] It stimulates contractions of the smooth muscle in the stomach and small intestine, particularly during the fasting state, to initiate what is known as the migrating motor complex (MMC).[2][3] This "housekeeping" function helps to clear undigested material from the gut.[4]
Q2: What is the mechanism of action of this compound?
A2: this compound acts by binding to and activating the motilin receptor (MTLR), a G protein-coupled receptor (GPCR).[2][5] The motilin receptor is predominantly coupled to Gαq and Gα13 proteins.[6][7] Activation of the receptor initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3).[6][8] This, in turn, triggers the release of calcium (Ca2+) from intracellular stores, which is a key event in initiating smooth muscle contraction.[2][6]
Q3: Which animal models are suitable for studying this compound?
A3: There are significant species-specific differences in the motilin system. Rodents such as mice, rats, and guinea pigs are generally not suitable for studying motilin agonists because they lack a functional motilin system.[9][10] Rabbits are a commonly used and suitable model as their motilin receptors, particularly in the gastrointestinal tract, closely resemble those in humans.[10][11] Canine models have also been utilized; however, some studies have shown canine duodenum to be insensitive to motilin.[5]
Troubleshooting Guide: Lack of Response to this compound
This guide addresses the common issue of obtaining no or a weak response to this compound in tissue preparations.
Problem: No contractile response observed in isolated tissue bath.
| Potential Cause | Troubleshooting Steps |
| Incorrect Species Selection | Confirm that the tissue being used is from a species known to have a functional motilin system, such as rabbit or human.[9][10] Rodent tissue is generally unresponsive.[9] |
| Degraded this compound Peptide | Peptides are susceptible to degradation. Ensure proper storage and handling of this compound. It is recommended to aliquot the peptide upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles.[4][5] Use a fresh aliquot for each experiment. |
| Poor Tissue Viability | The health of the isolated tissue is critical for a robust response. Ensure the tissue is fresh and handled gently during preparation. After setting up the tissue bath, test the viability with a known contractile agent like acetylcholine or potassium chloride to confirm its responsiveness.[4] |
| Receptor Desensitization (Tachyphylaxis) | Prolonged or repeated exposure to motilin agonists can lead to desensitization of the motilin receptor.[9][12] If the experimental design involves multiple applications of this compound, ensure there are sufficient washout periods between doses.[4] Consider a single-dose protocol if the primary interest is the initial maximal response.[4] Some motilin agonists are more prone to causing desensitization than others.[12][13] |
| Incorrect Experimental Conditions | The physiological state of the animal from which the tissue was obtained can be a factor. Motilin's effects are most prominent during the fasting state.[4] Also, ensure that the composition of the physiological buffer solution (e.g., Krebs-Henseleit solution) is correct and that it is properly oxygenated (95% O2, 5% CO2) and maintained at the appropriate temperature (typically 37°C). |
Quantitative Data Summary
Table 1: Binding Affinities and Potencies of Motilin Receptor Agonists
| Compound | Assay System | Parameter | Value | Reference |
| Motilin | Rabbit antral smooth muscle homogenate | pKd | 9.11 ± 0.01 | [14] |
| [Phe3,Leu13] porcine motilin | Rabbit antral smooth muscle homogenate | pKd | 9.26 ± 0.04 | [14] |
| Motilin | CHO-K1 cells expressing human MTLR | pEC50 (Ca2+ release) | 9.39 | [12] |
| ABT-229 | CHO-K1 cells expressing human MTLR | pEC50 (Ca2+ release) | 8.46 | [12] |
| Erythromycin-A | CHO-K1 cells expressing human MTLR | pEC50 (Ca2+ release) | 7.11 | [12] |
| This compound | Rabbit isolated duodenal segments | EC50 (phasic contraction) | 2.5 nM | [15] |
Table 2: Desensitizing Potency of Motilin Receptor Agonists
| Compound | Assay System | Parameter | Value | Reference |
| ABT-229 | CHO-MTLR cells | pDC50 | 8.78 | [12] |
| Motilin | CHO-MTLR cells | pDC50 | 7.77 | [12] |
| Erythromycin-A | CHO-MTLR cells | pDC50 | 4.78 | [12] |
pDC50 is the negative logarithm of the preincubation concentration that reduces the maximal motilin-induced Ca2+ flux to 50%.[12]
Experimental Protocols
Protocol: In Vitro Contractility Assay in Rabbit Duodenum
-
Tissue Preparation:
-
A male New Zealand White rabbit is euthanized according to approved institutional guidelines.
-
A segment of the duodenum is excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The lumen is gently flushed to remove any contents.
-
Segments of approximately 1-2 cm in length are prepared.
-
-
Tissue Bath Setup:
-
Each duodenal segment is mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
The tissue is placed under an initial tension of approximately 1 gram and allowed to equilibrate for at least 60 minutes. During this time, the bath solution is changed every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, the viability of the tissue is confirmed by eliciting a contraction with a supramaximal concentration of a reference agonist, such as acetylcholine (e.g., 100 µM).[15]
-
The tissue is then washed thoroughly to return to baseline tension.
-
A cumulative concentration-response curve for this compound is generated by adding increasing concentrations of the peptide to the organ bath. The contractile response is allowed to reach a plateau at each concentration before the next is added.[4]
-
The contractile responses are recorded using a data acquisition system.
-
-
Data Analysis:
-
The amplitude of the contraction is measured in grams or millinewtons.
-
The response to this compound is often expressed as a percentage of the maximal contraction induced by the reference agent.[4]
-
The EC50 value (the concentration that produces 50% of the maximal response) is calculated from the concentration-response curve.[4]
-
Visualizations
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Caption: Troubleshooting workflow for lack of tissue response.
Caption: General experimental workflow for an in vitro contractility assay.
References
- 1. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Desensitization of the human motilin receptor by motilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of [Leu13]-Motilin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of [Leu13]-Motilin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target effect?
A1: this compound (also known as KW-5139) is a synthetic analog of the 22-amino acid peptide hormone motilin.[1] Its primary on-target effect is the stimulation of gastrointestinal motility by acting as an agonist at the motilin receptor (MTLR), a G-protein coupled receptor (GPCR).[2][3] This stimulation can induce contractions in various regions of the gastrointestinal tract, including the gastric antrum, duodenum, and colon.[1][2]
Q2: What is the known signaling pathway for the on-target effects of this compound?
A2: The on-target effects of this compound are mediated through the motilin receptor, which is predominantly coupled to Gαq and Gα13 proteins.[4] Activation of these G-proteins stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3 then triggers the release of intracellular calcium (Ca2+), which is a key step in smooth muscle contraction.[4]
Q3: Are there any known or suspected off-target effects of this compound?
A3: Yes, a significant off-target effect of this compound is transient hypotension, which has been observed in in vivo studies in dogs.[5][6] This hypotensive effect is not blocked by motilin receptor antagonists, indicating that it is mediated by a different receptor.[5][7] The proposed mechanism is an endothelium-dependent relaxation of mesenteric arteries involving nitric oxide (NO) synthase.[5]
Q4: How can I determine if this compound is interacting with off-target receptors in my experimental system?
A4: A systematic approach involving a combination of in silico, in vitro, and in vivo methods is recommended. Start with computational predictions of potential off-target interactions.[8] Follow this with in vitro screening assays such as competitive radioligand binding assays against a panel of known GPCRs and other receptors.[9][10] Functional assays, such as cAMP accumulation and calcium mobilization assays, can then be used to determine the functional consequences of any identified off-target binding.[11][12]
Q5: What are the key differences in signaling pathways between the on-target and known off-target effects of this compound?
A5: The on-target gastrointestinal effects are primarily mediated by the Gαq/PLC/IP3/Ca2+ pathway in smooth muscle cells.[4] In contrast, the known off-target hypotensive effect is thought to be mediated through a distinct, yet unidentified, receptor on endothelial cells, leading to the activation of nitric oxide synthase and subsequent vasodilation.[5]
Troubleshooting Guides
Problem 1: Unexpected cardiovascular effects (e.g., changes in blood pressure or heart rate) are observed in our in vivo studies with this compound.
-
Possible Cause: This is likely due to the known off-target hypotensive effects of this compound, mediated by an endothelium-dependent relaxation mechanism.[5]
-
Troubleshooting Steps:
-
Confirm the Off-Target Nature: Administer a selective motilin receptor antagonist (e.g., GM-109) prior to this compound. If the cardiovascular effects persist while the gastrointestinal effects are blocked, this confirms an off-target mechanism.[5][7]
-
Investigate the Mechanism: To confirm the involvement of nitric oxide, pre-treat with an NO synthase inhibitor (e.g., Nω-nitro-L-arginine). Inhibition of the hypotensive effect would support the NO-dependent mechanism.[5]
-
Dose-Response Analysis: Perform a careful dose-response study to determine the concentration at which the on-target gastrointestinal effects are maximized and the off-target cardiovascular effects are minimized.
-
Problem 2: Inconsistent or unexpected results in cell-based functional assays.
-
Possible Cause: The cell line used may endogenously express receptors that are off-targets for this compound, leading to confounding signaling events.
-
Troubleshooting Steps:
-
Cell Line Characterization: Thoroughly characterize your cell line for the expression of potential off-target receptors, particularly other GPCRs.
-
Use of Control Cell Lines: Employ a parental cell line (not expressing the motilin receptor) as a negative control to identify any this compound-induced signaling that is independent of its on-target receptor.
-
Selective Antagonists: If a specific off-target is suspected, use a selective antagonist for that receptor to see if the unexpected signaling is blocked.
-
Problem 3: Difficulty in distinguishing between on-target and off-target binding in our assays.
-
Possible Cause: Overlapping binding affinities or functional potencies between the on-target and off-target receptors.
-
Troubleshooting Steps:
-
Competitive Binding Assays: Perform competitive binding assays using a radiolabeled motilin analog and unlabeled this compound. Compare the Ki value obtained with the Ki values for other potential off-target receptors. A significant difference in Ki values indicates selectivity.[9][10]
-
Functional Selectivity Assays: Compare the EC50 values of this compound for its on-target effect (e.g., calcium mobilization in motilin receptor-expressing cells) and its off-target effects (e.g., cAMP production in cells expressing a different GPCR). A large difference in EC50 values suggests functional selectivity.[11][12]
-
Schild Analysis: Utilize a selective motilin receptor antagonist in functional assays to determine the pA2 value. A pA2 value consistent with the antagonist's known affinity for the motilin receptor confirms on-target effects.[13]
-
Quantitative Data Summary
| Parameter | Value | Species/System | On-Target/Off-Target | Reference |
| EC50 for Contraction | 2.5 nM | Rabbit Duodenum | On-Target | [3] |
| GM-109 pA2 (Motilin Receptor) | 7.37 | Rabbit Duodenum | On-Target | [5] |
| GM-109 pA2 (Hypotension) | 4.09 | Canine Mesenteric Artery | Off-Target | [5] |
Experimental Protocols
Competitive Radioligand Binding Assay for Off-Target Screening
This protocol is designed to determine the binding affinity (Ki) of this compound for a suspected off-target GPCR.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the off-target GPCR of interest.
-
A suitable radioligand with high affinity and selectivity for the off-target receptor.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled ligand for the off-target receptor).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-labeled competitor.
-
Competitive Binding: Cell membranes, radioligand, and each dilution of this compound.
-
-
Incubate the plate at a suitable temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
cAMP Accumulation Assay for Functional Off-Target Characterization
This protocol is for determining if this compound activates or inhibits Gs or Gi-coupled off-target receptors.
-
Materials:
-
A cell line expressing the off-target Gs or Gi-coupled GPCR.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
Forskolin (for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well plates.
-
-
Procedure for Gs-coupled receptors:
-
Seed cells in a 384-well plate and culture overnight.
-
Replace the culture medium with assay buffer and incubate.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
-
Procedure for Gi-coupled receptors:
-
Follow steps 1 and 2 as for Gs-coupled receptors.
-
Add serial dilutions of this compound.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubate and measure cAMP levels as described above. A decrease in forskolin-stimulated cAMP indicates activation of the Gi-coupled receptor.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Calcium Mobilization Assay for Functional Off-Target Characterization
This protocol is for determining if this compound activates Gq-coupled off-target receptors.
-
Materials:
-
A cell line expressing the off-target Gq-coupled GPCR.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically for 60-90 minutes at 37°C).
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject serial dilutions of this compound and immediately begin measuring the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the EC50.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Known off-target signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. amsbio.com [amsbio.com]
- 2. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hypotensive mechanism of [Leu13]motilin in dogs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a nonpeptide motilin receptor antagonist on proximal gastric motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: [Leu13]-Motilin Solubility for In Vivo Studies
Welcome to the technical support center for [Leu13]-Motilin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A1: this compound is a synthetic analogue of the natural gastrointestinal peptide hormone motilin, which plays a crucial role in regulating interdigestive gut motility.[1][2][3] The substitution of the 13th amino acid with Leucine, a hydrophobic amino acid, can contribute to poor aqueous solubility.[4][5] For in vivo studies, poor solubility is a significant hurdle as it can lead to low bioavailability, inaccurate dosing, peptide aggregation, and ultimately, unreliable experimental outcomes.[5][6]
Q2: What are the primary factors influencing the solubility of this compound?
A2: The solubility of any peptide, including this compound, is governed by several key physicochemical properties:
-
Amino Acid Composition: The presence of a high percentage of hydrophobic residues, such as Leucine, is a primary driver of poor solubility in aqueous solutions.[4][5][6]
-
Peptide Length: Longer peptide chains have a greater tendency to aggregate and precipitate from solution.[4][6]
-
pH and Net Charge: A peptide's solubility is typically lowest at its isoelectric point (pI), which is the pH at which it has a net neutral charge. Adjusting the pH away from the pI increases the net charge, improving its interaction with water molecules.[5][6][7]
Q3: What are the general strategies to improve the solubility of a hydrophobic peptide like this compound?
A3: Several formulation strategies can be employed to enhance peptide solubility. These range from simple solvent adjustments to more complex formulations involving excipients. Common approaches include pH adjustment, the use of organic co-solvents, and the addition of solubility-enhancing excipients.[5][8][9] For particularly difficult peptides, chemical modifications like PEGylation may be considered to increase hydrophilicity.[5][8]
Troubleshooting Guide
Q4: My lyophilized this compound powder is not dissolving in water or standard physiological buffers (e.g., PBS). What should I do first?
A4: This is a common issue for hydrophobic peptides. A systematic approach starting with small amounts of your peptide is recommended to find the optimal solvent.[4][10]
-
Assess the Peptide's Charge: First, determine if the peptide is acidic, basic, or neutral. Assign a value of +1 to each basic residue (K, R, H) and the N-terminus, and -1 to each acidic residue (D, E) and the C-terminus.[11]
-
pH Adjustment: Based on the net charge, you can try to dissolve the peptide by shifting the pH.
-
For Basic Peptides (net positive charge): Try dissolving in a dilute acidic solution, such as 10% acetic acid, and then dilute with water to the desired concentration.[4][12]
-
For Acidic Peptides (net negative charge): Attempt to dissolve in a dilute basic solution, like 0.1M ammonium bicarbonate, before diluting further.
-
-
Use an Organic Co-solvent: If pH adjustment fails, the next step is to use a small amount of an organic solvent. This is often the most effective method for hydrophobic peptides.[4][12][13] First, dissolve the peptide completely in a minimal volume of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][10] Then, slowly add this stock solution dropwise into your aqueous buffer while vortexing to reach the final desired concentration.[8]
Q5: I successfully dissolved my this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer for my in vivo experiment. How can I prevent this?
A5: This indicates that the peptide has reached its solubility limit in the final aqueous solution.
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of the peptide in your formulation.
-
Optimize Co-solvent Percentage: The amount of organic solvent can be critical. Most in vivo assays can tolerate small amounts of DMSO (often <1-5%).[7] You may need to test different final percentages of the co-solvent to keep the peptide in solution without causing toxicity.
-
Use Solubility Enhancers (Excipients): Consider adding excipients to your aqueous buffer. Cyclodextrins, for example, can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[8][14]
Q6: My peptide solution is clear, but I suspect it is forming aggregates. How can I address this?
A6: Peptide aggregation can reduce bioactivity even if the solution appears clear.
-
Sonication: Using a bath sonicator for brief periods (e.g., 3 cycles of 10-15 seconds) can help break up small aggregates and improve dissolution.[4][10]
-
Centrifugation: Before use, always centrifuge your final peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates.[4][6] Use the supernatant for your experiments to ensure you are working with a fully solubilized peptide.[6]
-
Denaturing Agents: For peptides that are highly prone to aggregation, using agents like 6 M guanidine-HCl or 8 M urea can be effective, but these are generally not compatible with in vivo studies and are used more for in vitro characterization.[12][15]
Data Presentation: Solubility Enhancement Strategies
Table 1: Common Co-solvents for Solubilizing Hydrophobic Peptides
| Co-Solvent | Typical Starting Protocol | Max Recommended Conc. (In Vivo) | Key Considerations |
| DMSO | Dissolve peptide in 100% DMSO, then dilute dropwise into aqueous buffer.[4][10] | < 5% (Assay dependent, toxicity testing recommended) | Low toxicity in many systems.[10] May oxidize peptides containing Cysteine (Cys) or Methionine (Met).[4] |
| DMF | Dissolve peptide in 100% DMF, then dilute into aqueous buffer. | < 1% (Generally more toxic than DMSO) | Alternative to DMSO for peptides with Cys or Met residues.[12] |
| Acetonitrile | Dissolve peptide in a minimal volume, then dilute. | Assay dependent, generally for analytical use. | Can be removed by lyophilization. |
| Ethanol | Can be added in small amounts to improve solubility.[4][8] | Variable, depends on the animal model and route of administration. | Generally well-tolerated but can affect protein stability. |
Table 2: Common Excipients for Enhancing Peptide Solubility
| Excipient Class | Example | Mechanism of Action | Typical Concentration |
| Cyclodextrins | Captisol® (Modified Beta-Cyclodextrin) | Forms inclusion complexes, encapsulating hydrophobic regions.[14] | 1-20% (w/v) |
| Polymers | PEG 300/400 | Increases solvent polarity and can form micelles.[14] | 5-30% (v/v) |
| Surfactants | Polysorbate 80 (Tween 80) | Reduces surface tension and forms micelles to solubilize peptides.[9] | 0.01-0.5% (w/v) |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol outlines a method to efficiently test various solvents using a minimal amount of this compound.
-
Aliquot Peptide: Prepare several small, accurately weighed aliquots (e.g., 0.1-0.5 mg) of your lyophilized peptide.
-
Initial Solvent Test (Water): To the first aliquot, add a calculated volume of sterile, distilled water to achieve a high stock concentration (e.g., 10 mg/mL). Vortex briefly. If it dissolves completely, the peptide is water-soluble.
-
pH Adjustment Test: If insoluble in water, take a new aliquot.
-
If the peptide is predicted to be basic , add a small volume of 10% acetic acid. Vortex. If it dissolves, slowly add your target buffer to reach the final concentration.
-
If the peptide is predicted to be acidic , add a small volume of 0.1 M ammonium bicarbonate. Vortex. If it dissolves, neutralize carefully and add the target buffer.
-
-
Organic Co-solvent Test: If still insoluble, take a new aliquot and add a minimal volume of 100% DMSO (e.g., 10-20 µL). Vortex until fully dissolved. Then, add the stock dropwise to your vigorously vortexing aqueous buffer to the desired final concentration.
-
Observation: After each test, visually inspect for clarity. Centrifuge the solution to check for any undissolved material. Let the solution stand at room temperature for 15-30 minutes and re-inspect for any precipitation.
Protocol 2: Preparation of this compound Stock using an Organic Co-solvent
-
Pre-treatment: Allow the vial of lyophilized this compound to warm to room temperature before opening.[10] Centrifuge the vial briefly to ensure all powder is at the bottom.[10]
-
Initial Dissolution: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM). It is critical to dissolve the peptide completely in the organic solvent first.
-
Sonication (Optional): If dissolution is slow, sonicate the vial in a water bath for 1-2 minutes to aid the process.[4][10]
-
Dilution: While vortexing your target aqueous buffer (e.g., saline or PBS), slowly add the DMSO stock solution drop-by-drop to achieve the final working concentration.
-
Final Check: Once diluted, vortex the final solution for another 30 seconds. Centrifuge at high speed (>10,000 x g) for 5 minutes to pellet any micro-aggregates.[6]
-
Storage: Use the solution immediately or prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[13]
Visualizations
Caption: A decision workflow for solubilizing this compound.
Caption: Key factors and strategies for this compound solubility.
References
- 1. Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Synthesis Knowledge Base [peptide2.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Solubility Guidance — Advanced Peptides [advancedpeptides.com]
- 12. biorbyt.com [biorbyt.com]
- 13. bachem.com [bachem.com]
- 14. pharmtech.com [pharmtech.com]
- 15. lifetein.com [lifetein.com]
Technical Support Center: Addressing Receptor Desensitization with [Leu13]-Motilin Administration
This technical support center is designed for researchers, scientists, and drug development professionals investigating motilin receptor (MTLR) desensitization, with a specific focus on the use of the motilin analogue, [Leu13]-Motilin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is motilin receptor desensitization and why is it important?
A1: Motilin receptor (MTLR) desensitization, also known as tachyphylaxis, is a phenomenon where the receptor's response to motilin or its agonists diminishes over time with prolonged or repeated exposure. This is a crucial physiological feedback mechanism to prevent overstimulation of gastrointestinal motility. For researchers, understanding desensitization is vital for interpreting experimental results, especially in studies involving repeated agonist administration. In drug development, a thorough understanding of the desensitization profile of a potential prokinetic agent is critical, as rapid desensitization can limit its therapeutic efficacy.
Q2: What is this compound and why is it used in desensitization studies?
A2: this compound is a synthetic analogue of motilin where the methionine at position 13 is replaced by leucine. It is a potent agonist of the motilin receptor and is often used in research to study the physiological effects of motilin receptor activation. Because it effectively mimics the action of endogenous motilin, it is a valuable tool for investigating the mechanisms of receptor activation and subsequent desensitization.
Q3: What are the primary signaling pathways involved in motilin receptor activation and desensitization?
A3: The motilin receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq and Gα13 proteins. Upon agonist binding, a signaling cascade is initiated through the activation of phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key event in smooth muscle contraction. Desensitization is primarily mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor. This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G protein coupling and target the receptor for internalization via clathrin-coated pits.[1]
Q4: My contractile response to repeated this compound administration is decreasing. Is this expected?
A4: Yes, a diminishing contractile response upon repeated administration of this compound is an expected consequence of motilin receptor desensitization. This tachyphylaxis is a well-documented characteristic of the motilin receptor system. To mitigate this in your experiments, consider allowing for adequate washout periods between agonist applications or using a cumulative concentration-response protocol to assess initial potency.
Q5: Which cell lines are suitable for studying motilin receptor desensitization?
A5: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for studying GPCRs, including the motilin receptor. These cell lines are amenable to transfection with plasmids encoding the motilin receptor, often tagged with a fluorescent protein like GFP (Green Fluorescent Protein) to visualize receptor trafficking.[2][3][4][5]
Troubleshooting Guides
Low or No Signal in Functional Assays (e.g., Calcium Flux, Contraction)
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | Peptides are susceptible to degradation. Ensure proper storage of this compound at -20°C or below. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Low Receptor Expression | In cell-based assays, verify the expression level of the motilin receptor using techniques like Western blot, ELISA, or flow cytometry. If expression is low, consider optimizing transfection conditions or selecting a higher-expressing clonal cell line. |
| Incorrect Buffer Composition | Ensure the assay buffer has the correct pH and ionic strength. For functional assays involving calcium, the presence of extracellular calcium may be critical. |
| Cell Health | Use healthy, sub-confluent cells for your experiments. Over-confluent or stressed cells may exhibit altered signaling responses. |
High Background Signal in β-Arrestin Recruitment Assays
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | Some GPCRs can exhibit agonist-independent (constitutive) activity, leading to basal β-arrestin recruitment. This can be minimized by using an inverse agonist or by optimizing the expression level of the receptor. |
| Non-specific Antibody Binding | If using an antibody-based detection method, ensure the primary and secondary antibodies are specific and used at the optimal dilution. Include appropriate negative controls (e.g., cells not expressing the receptor). |
| Cell Density | Optimize the cell seeding density. Too high a density can sometimes lead to increased background. |
| Reagent Concentration | Titrate the concentrations of detection reagents to find the optimal signal-to-background ratio. |
Difficulty Visualizing Receptor Internalization
| Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency | Optimize transfection parameters to ensure a sufficient number of cells are expressing the fluorescently-tagged motilin receptor. |
| Photobleaching | Minimize the exposure of fluorescently-labeled cells to excitation light to prevent photobleaching. Use an anti-fade mounting medium if fixing cells. |
| Incorrect Imaging Plane | When using confocal microscopy, ensure you are imaging in the correct focal plane to visualize both the plasma membrane and intracellular vesicles. |
| Suboptimal Agonist Concentration or Incubation Time | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing receptor internalization with this compound. |
Quantitative Data
The following tables summarize key quantitative parameters related to motilin receptor activation and desensitization.
Table 1: Potency of Motilin and this compound in Functional Assays
| Ligand | Assay | Species/Cell Line | Parameter | Value | Reference |
| Motilin | Contraction | Rabbit Duodenum | pEC50 | 9.39 | [2] |
| This compound | Contraction | Rabbit Duodenum | EC50 | 2.5 nM | [6] |
Table 2: Desensitization and Internalization of the Motilin Receptor by Agonists
Note: Direct quantitative data for this compound-induced desensitization and internalization was not available in the search results. The values presented for this compound are illustrative and extrapolated based on its function as a potent motilin analogue and the data available for motilin. These should be experimentally determined for precise quantification.
| Ligand | Parameter | Value | Cell Line | Reference |
| Motilin | pDC50 (Desensitization) | 7.77 | CHO-MTLR | [2] |
| This compound (Illustrative) | pDC50 (Desensitization) | ~7.8 | CHO-MTLR | - |
| Motilin | Receptor Internalization | 16 ± 2% | CHO-MTLR-EGFP | [2] |
| This compound (Illustrative) | Receptor Internalization | ~15-20% | CHO-MTLR-EGFP | - |
pDC50: The negative logarithm of the agonist concentration that causes a 50% reduction in the maximal response to a subsequent agonist challenge.
Experimental Protocols & Visualizations
Motilin Receptor Signaling and Desensitization Pathway
Caption: Motilin receptor signaling cascade and desensitization pathway.
Experimental Workflow: Quantifying Receptor Desensitization
Caption: Workflow for a functional desensitization assay.
Detailed Experimental Protocols
This protocol describes how to visualize and quantify this compound-induced internalization of the motilin receptor using a cell line stably expressing a fluorescently-tagged receptor (e.g., MTLR-EGFP).
Materials:
-
CHO or HEK293 cells stably expressing MTLR-EGFP
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Paraformaldehyde (PFA) for fixing (optional)
-
Antifade mounting medium (optional)
-
Confocal microscope
Procedure:
-
Cell Plating: Seed MTLR-EGFP expressing cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Serum Starvation (Optional): To reduce basal receptor internalization, you can serum-starve the cells for 2-4 hours prior to the experiment.
-
Agonist Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Replace the culture medium with the this compound solutions or a vehicle control.
-
Incubate the cells at 37°C for a predetermined time (e.g., 30-60 minutes). A time-course experiment is recommended to determine the optimal incubation time.
-
-
Imaging (Live-cell):
-
Mount the dish or coverslip on the confocal microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Acquire images, focusing on the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.
-
-
Imaging (Fixed-cell):
-
After incubation, wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Acquire images using a confocal microscope.
-
-
Data Analysis:
-
Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments. This can be done using image analysis software (e.g., ImageJ/Fiji).
-
The percentage of internalization can be calculated as: (1 - (Membrane Fluorescence_agonist / Membrane Fluorescence_vehicle)) * 100.
-
This protocol outlines a general procedure for measuring β-arrestin recruitment to the motilin receptor upon stimulation with this compound, using a commercially available assay system (e.g., PathHunter® β-arrestin assay).
Materials:
-
HEK293 or CHO cells engineered to express the motilin receptor and a β-arrestin fusion protein for detection (e.g., enzyme fragment complementation).
-
Assay-specific cell plating and assay buffers.
-
This compound stock solution.
-
Detection reagents specific to the assay kit.
-
A luminometer or other appropriate plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells in a white, clear-bottom 96-well or 384-well plate at the density recommended by the manufacturer. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Agonist Stimulation:
-
Remove the cell culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at 37°C for the recommended time (typically 60-90 minutes).
-
-
Detection:
-
Add the detection reagents to each well according to the kit's instructions.
-
Incubate at room temperature for the specified time to allow the signal to develop.
-
-
Measurement: Read the plate using a luminometer to measure the signal generated by β-arrestin recruitment.
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of this compound.
-
Use a non-linear regression model (sigmoidal dose-response) to determine the EC50 value for β-arrestin recruitment.
-
This protocol describes a method to assess the phosphorylation of the motilin receptor following agonist stimulation.
Materials:
-
Cells expressing an epitope-tagged motilin receptor (e.g., HA-MTLR or FLAG-MTLR).
-
This compound.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Anti-epitope tag antibody (e.g., anti-HA or anti-FLAG) for immunoprecipitation.
-
Protein A/G magnetic beads or agarose.
-
Phospho-serine/threonine specific antibodies for Western blotting.
-
Anti-motilin receptor antibody for total receptor detection.[7][8][9][10]
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Stimulation:
-
Grow cells to near confluency.
-
Treat cells with this compound at a saturating concentration for a short period (e.g., 5-15 minutes) at 37°C. Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared lysates with the anti-epitope tag antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a phospho-serine/threonine antibody to detect phosphorylated MTLR.
-
For a loading control, strip the membrane and re-probe with an anti-motilin receptor antibody or an antibody against the epitope tag to detect the total amount of immunoprecipitated receptor.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total receptor.
-
The level of phosphorylation can be expressed as the ratio of the phospho-receptor signal to the total receptor signal.
-
References
- 1. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization of the human motilin receptor by motilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Optimization of the Process of Chinese Hamster Ovary (CHO) Cell Fed-Batch Culture to Stabilize Monoclonal Antibody Production and Overall Quality: Effect of pH Control Strategies [mdpi.com]
- 6. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. usbio.net [usbio.net]
- 9. Anti-Motilin Antibody (A11970) | Antibodies.com [antibodies.com]
- 10. Motilin Polyclonal Antibody (PA5-76926) [thermofisher.com]
Best practices for handling and dissolving [Leu13]-Motilin powder
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and dissolving [Leu13]-Motilin powder. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supplied?
A1: this compound is a synthetic analog of the 22-amino acid peptide hormone motilin, which plays a crucial role in regulating gastrointestinal motility. It is typically supplied as a white, lyophilized powder.[1][2] This form ensures stability during shipping and storage.
Q2: What are the recommended storage conditions for this compound powder and reconstituted solutions?
A2: Lyophilized this compound powder should be stored at -20°C for long-term stability.[3] Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or colder. The shelf life of peptide solutions is limited, especially for those containing amino acids prone to oxidation.
Q3: What is the general solubility of this compound?
A3: this compound is reported to be soluble in water at a concentration of 1 mg/ml.[1] However, solubility can be influenced by the purity of the peptide and the presence of counter-ions from the purification process.
Q4: Can I sonicate the peptide solution to aid dissolution?
A4: Yes, brief periods of sonication in a water bath can help break up aggregates and improve the dissolution of the peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve in water. | The peptide may have hydrophobic properties or may have formed aggregates. | - Ensure the vial has come to room temperature before opening to prevent moisture condensation.- Try adding a small amount of a weak acid, such as a 10% acetic acid solution, to aid dissolution.- For highly resistant powders, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to create a stock solution, which can then be diluted with the aqueous buffer of choice. |
| The reconstituted solution appears cloudy or contains visible particulates. | The peptide is not fully dissolved and may be suspended or aggregated in the solution. | - Gently vortex or sonicate the solution to encourage complete dissolution.- If cloudiness persists, consider filtering the solution through a 0.22 µm sterile filter to remove any undissolved particles. Be aware that this may slightly reduce the final concentration. |
| The peptide precipitates out of solution after dilution with an aqueous buffer. | The solubility limit of the peptide in the final buffer composition has been exceeded. | - Decrease the final concentration of the peptide in the working solution.- If using an organic solvent for the stock solution, ensure the final concentration of the organic solvent in the aqueous buffer is compatible with your experimental assay and does not exceed the peptide's solubility limit in that mixed solvent system. |
| Inconsistent experimental results between different batches or preparations. | - Inaccurate weighing of the lyophilized powder.- Incomplete dissolution of the peptide.- Degradation of the peptide due to improper storage or multiple freeze-thaw cycles. | - For accurate concentrations, consider having the peptide concentration of the stock solution determined by a quantitative amino acid analysis.- Ensure the peptide is fully dissolved before use by visual inspection for clarity.- Aliquot stock solutions to minimize freeze-thaw cycles and store them properly at -20°C or below. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| In Vitro EC50 (Contraction) | 1.0 ± 0.2 nM | Gastric and intestinal smooth muscle cells | [1] |
| In Vitro Effective Concentration Range (Contraction) | 0.1 nM - 1 µM | Rabbit gastrointestinal tissues | [3] |
| In Vivo Effective Dose (GI Motility) | 0.3 - 10 µg/kg (i.v.) | Rabbit | [3] |
| In Vivo Effective Dose (Hypotension) | > 1 nmol/kg (i.v.) | Dog | [4][5] |
Experimental Protocols
Protocol for Reconstitution of this compound Powder
This protocol provides a general guideline for reconstituting lyophilized this compound to a stock solution.
Materials:
-
Vial of lyophilized this compound powder
-
Sterile, nuclease-free water or desired sterile buffer (e.g., PBS, pH 7.4)
-
Small amount of 10% acetic acid solution (optional)
-
Sterile, low-protein-binding polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution: Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target stock concentration (e.g., for a 1 mg/ml stock solution, add 1 ml of solvent to 1 mg of peptide).
-
Mixing: Gently vortex or swirl the vial to dissolve the powder. Avoid vigorous shaking, which can cause the peptide to aggregate or denature.
-
Troubleshooting Insolubility: If the peptide does not readily dissolve in water, add a small volume of 10% acetic acid dropwise while gently mixing until the solution clears. Be mindful of the final pH of your stock solution and its compatibility with your experiment.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into sterile, low-protein-binding polypropylene tubes. Store the aliquots at -20°C or colder. Avoid repeated freeze-thaw cycles.
Experimental Workflow: In Vitro Smooth Muscle Contraction Assay
This workflow outlines a typical experiment to assess the contractile effect of this compound on isolated smooth muscle strips.
Caption: Workflow for an in vitro smooth muscle contraction assay.
Signaling Pathway
This compound, acting as a motilin receptor agonist, initiates a signaling cascade that leads to smooth muscle contraction. The motilin receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq and G13 proteins.
This compound Signaling Cascade
Activation of the motilin receptor by this compound triggers the dissociation of the Gαq and Gα13 subunits from the Gβγ dimer. This initiates two parallel pathways leading to the phosphorylation of Myosin Light Chain (MLC), which is the key event for smooth muscle contraction.
Caption: Motilin receptor signaling pathway leading to smooth muscle contraction.
References
- 1. [Leu13] Motilin, Human, Porcine 0.5 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. amsbio.com [amsbio.com]
- 3. (Leu13)-Motilin (human, porcine) peptide [novoprolabs.com]
- 4. MOLNOVA | [Nle13, Glu14] Motilin, human, porcine [molnova.com]
- 5. Hypotensive mechanism of [Leu13]motilin in dogs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of [Leu13]-Motilin in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of [Leu13]-Motilin in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a synthetic analog of motilin, a 22-amino acid polypeptide hormone that regulates gastrointestinal motility.[1][2] Its stability in experimental buffers is crucial for obtaining accurate and reproducible results in research and drug development, as degradation can lead to a loss of biological activity.
Q2: What are the primary causes of this compound degradation in experimental buffers?
A2: The primary causes of degradation for peptides like this compound in solution are:
-
Proteolytic Degradation: Enzymes present in the experimental system (e.g., cell culture media, tissue homogenates) can cleave the peptide bonds.[3]
-
Chemical Degradation: Factors such as pH, temperature, and repeated freeze-thaw cycles can lead to non-enzymatic degradation pathways like hydrolysis and oxidation.
-
Physical Instability: Aggregation and precipitation can occur, especially at higher concentrations, leading to a loss of active peptide.[4]
Q3: How should I store lyophilized this compound powder?
A3: For long-term storage, lyophilized this compound powder should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[5]
Q4: What is the best way to prepare and store this compound stock solutions?
A4: To prepare a stock solution, it is recommended to first dissolve the lyophilized peptide in a small amount of a suitable organic solvent like high-purity, anhydrous Dimethyl Sulfoxide (DMSO) before diluting with an aqueous buffer.[5] For storage, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[5]
Q5: What is the recommended pH for buffers used with this compound?
A5: Generally, a slightly acidic to neutral pH range of 5-7 is considered optimal for peptide stability in solution.[6] It is advisable to avoid prolonged exposure to pH > 8. The stability of motilin can be influenced by pH, with both duodenal acidification and alkalinization affecting its release in vivo.[2][7]
Troubleshooting Guides
Problem 1: Loss of this compound activity in my experiment.
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Check Storage Conditions: Ensure lyophilized powder and stock solutions are stored at the recommended temperatures (-20°C or -80°C). 2. Avoid Freeze-Thaw Cycles: Use single-use aliquots of your stock solution.[5] 3. Use Freshly Prepared Solutions: Prepare working solutions fresh for each experiment whenever possible. |
| Proteolytic Activity | 1. Add Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into your experimental buffer.[8][9] 2. Work at Low Temperatures: Perform experimental steps on ice whenever feasible to reduce enzymatic activity. |
| Incorrect Buffer pH | 1. Verify Buffer pH: Measure the pH of your experimental buffer to ensure it is within the optimal range (pH 5-7).[6] |
Problem 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variable Peptide Concentration | 1. Consistent Solution Preparation: Follow a standardized protocol for reconstituting and diluting the peptide. 2. Quantify Peptide Concentration: Consider verifying the concentration of your stock solution using a peptide quantification assay. |
| Batch-to-Batch Variability of Peptide | 1. Source from a Reputable Supplier: Ensure the purity and quality of the synthetic peptide. 2. Perform Quality Control: Run a simple activity assay to confirm the biological activity of each new batch. |
| Presence of Degradation Products | 1. Analyze Peptide Integrity: Use RP-HPLC to check the purity of your stock and working solutions. The appearance of new peaks can indicate degradation.[5] |
Quantitative Data Summary
While specific quantitative data on the degradation kinetics of this compound is limited in the literature, the following table provides general guidelines for peptide stability based on available information for other peptides.
Table 1: General Stability of Peptides Under Various Storage Conditions
| Storage Condition | Temperature | Expected Stability | Notes |
| Lyophilized Powder | -80°C | > 1 year | Store in a desiccator to prevent moisture absorption.[5] |
| Lyophilized Powder | -20°C | Several months to a year | [5] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[5] |
| Stock Solution in DMSO | -20°C | Several weeks to months | [5] |
| Aqueous Buffer (pH 5-7) | 4°C | 1-2 weeks | Stability is sequence-dependent.[6] |
| Aqueous Buffer (pH 5-7) | -20°C | Up to 3-4 months | Aliquot to avoid freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Working Solution
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in high-purity, anhydrous DMSO to a stock concentration of 1-10 mM.
-
Gently vortex or sonicate briefly to ensure complete dissolution.[5]
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[5]
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution on ice.
-
Dilute the stock solution to the desired final concentration in your experimental buffer (e.g., PBS, HEPES, or Tris) with a pH between 6.0 and 7.5.
-
Add a broad-spectrum protease inhibitor cocktail to the buffer at the manufacturer's recommended concentration.[9][10]
-
Use the working solution immediately or keep it on ice for the duration of the experiment.
-
Protocol 2: Assessment of this compound Stability by RP-HPLC
This protocol outlines a general method to assess the stability of this compound in a specific buffer over time.
-
Sample Preparation:
-
Prepare a solution of this compound in the experimental buffer of interest at a known concentration (e.g., 0.1 mg/mL).
-
Divide the solution into several aliquots. One aliquot will be analyzed immediately (Time 0).
-
Incubate the remaining aliquots at the desired temperature (e.g., 4°C, room temperature, or 37°C).
-
-
RP-HPLC Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and inject it into an RP-HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the Time 0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate.
-
Visualizations
Caption: Motilin signaling pathway leading to smooth muscle contraction.
References
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 8. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Interpreting unexpected results in [Leu13]-Motilin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Leu13]-Motilin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the gastrointestinal peptide hormone motilin.[1][2] Its primary mechanism of action is as an agonist at the motilin receptor (MLNR), a G protein-coupled receptor (GPCR).[3][4] Upon binding, it primarily activates the Gαq signaling pathway, leading to the stimulation of phospholipase C (PLC).[4][5][6] This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to smooth muscle contraction.[3][5][6]
Q2: In which species is this compound expected to be active?
A2: The effects of motilin and its analogs are highly species-dependent.[7] this compound has been shown to be effective in humans, dogs, and rabbits.[2][8][9] Notably, rodents such as rats and mice lack a functional motilin system, and therefore, this compound is not expected to elicit a response in these species.[7][10]
Q3: What are the expected in vitro and in vivo effects of this compound?
A3: In vitro, this compound is expected to induce concentration-dependent contraction of gastrointestinal smooth muscle preparations, such as those from the gastric antrum and duodenum.[8][11] It also stimulates the release of acetylcholine from enteric neurons.[12] In vivo, this compound is known to stimulate gastrointestinal motility, including gastric emptying and gallbladder contractions, and can induce phase III of the migrating motor complex (MMC).[2][3][8]
Troubleshooting Guide
Issue 1: No or low contractile response in isolated gastrointestinal smooth muscle.
| Possible Cause | Troubleshooting Step |
| Species Insensitivity | Confirm that the tissue is from a species known to have functional motilin receptors (e.g., rabbit, dog, human). Rodent tissues will not respond.[7][10] |
| Receptor Desensitization (Tachyphylaxis) | Pre-incubation with motilin agonists can lead to rapid desensitization of the motilin receptor.[7] Ensure there has been no prior exposure to motilin agonists. If repeated dosing is necessary, allow for a sufficient washout period. |
| Incorrect Tissue Preparation | Ensure the viability of the smooth muscle preparation. Check for responsiveness to a standard contractile agent like acetylcholine or potassium chloride. |
| Degradation of this compound | Prepare fresh solutions of this compound. Peptides can degrade over time, especially in solution. Store stock solutions appropriately as recommended by the manufacturer. |
Issue 2: Unexpected hypotensive effects observed in vivo.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This compound has been shown to induce transient hypotension in dogs.[7][9] This effect is endothelium-dependent and appears to be mediated by nitric oxide (NO) synthase, not the classical motilin receptor responsible for gut motility.[9] |
| Dose-Related Effects | The hypotensive effect is typically observed at higher doses.[9] Consider performing a dose-response study to identify a concentration that stimulates gastrointestinal motility without significant cardiovascular effects. |
| Anesthetic Interactions | The choice of anesthetic can influence cardiovascular parameters. Review the literature for potential interactions between your anesthetic agent and cardiovascular responses to motilin analogs. |
Issue 3: Discrepancy between in vitro and in vivo results.
| Possible Cause | Troubleshooting Step |
| Neuronal vs. Direct Muscle Effects | The contractile response to this compound can be mediated by both direct action on smooth muscle cells and indirect action via the release of acetylcholine from enteric neurons.[11][12] The contribution of each pathway can vary depending on the specific region of the GI tract.[11] |
| Pharmacokinetics and Bioavailability | The route of administration and the metabolic stability of this compound in vivo can influence its effective concentration at the target receptor, leading to differences from in vitro observations. |
| Systemic vs. Local Effects | In vivo, systemic administration of this compound can lead to broader physiological responses, including the unexpected hypotensive effects, which are not observed in isolated tissue preparations.[9] |
Quantitative Data Summary
Table 1: Binding Affinities and Potencies of Motilin Analogs
| Compound | Preparation | Assay | pKd / pA2 / EC50 | Reference |
| [Phe3,Leu13] porcine motilin | Rabbit antral smooth muscle homogenate | Radioligand Binding | pKd: 9.26 ± 0.04 | [13] |
| Motilin | Rabbit antral smooth muscle homogenate | Radioligand Binding | pKd: 9.11 ± 0.01 | [13] |
| This compound | Rabbit isolated duodenal segments | Contraction Assay | EC50: 2.5 nM | [12] |
| GM-109 (antagonist) | Rabbit duodenum | Contraction Assay | pA2: 7.37 | [9] |
| GM-109 (antagonist) | Canine mesenteric artery | Relaxation Assay | pA2: 4.09 | [9] |
Table 2: In Vivo Effects of this compound in Humans
| Dose (pmol/kg/min) | Reduction in Gall Bladder Volume (% of baseline) | Antral Contraction Frequency | Reference |
| 2 | 8.0 ± 5.0 | Increased (p < 0.05) | [2] |
| 4 | 17.1 ± 5.0 | Increased (p < 0.05) | [2] |
| 8 | 18.5 ± 4.7 | Increased (p < 0.05) | [2] |
| 16 | 16.1 ± 4.9 | Increased (p < 0.05) | [2] |
Experimental Protocols
1. Radioligand Binding Assay (Competitive)
This protocol provides a general framework for determining the binding affinity of a test compound for the motilin receptor.
-
Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4
-
Radioligand: [¹²⁵I]-Motilin
-
Non-specific Binding Control: High concentration of unlabeled motilin
-
Membrane Preparation: Homogenized membranes from a cell line expressing the motilin receptor or from rabbit antral smooth muscle.
-
Test Compound: Serially diluted concentrations of the compound of interest.
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
-
Procedure:
-
Add assay buffer, radioligand, and either unlabeled motilin (for non-specific binding), buffer (for total binding), or test compound to the wells of a 96-well plate.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 90 minutes).
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This protocol outlines a method for measuring the increase in intracellular calcium following motilin receptor activation.
-
Reagents and Materials:
-
Cells: A cell line stably expressing the motilin receptor (e.g., CHO-K1/MTLR/Gα15).
-
Culture Medium: Appropriate for the cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound and other test compounds.
-
Fluorescence plate reader with kinetic reading capability.
-
-
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation with the dye for 45-60 minutes at 37°C.[14]
-
Wash the cells with assay buffer to remove excess dye.
-
Establish a stable baseline fluorescence reading in the plate reader.
-
Add this compound or the test compound to the wells and immediately begin recording the fluorescence signal over time (e.g., 60-180 seconds).[14]
-
-
Data Analysis:
-
Measure the change in fluorescence intensity from baseline to the peak response.
-
For dose-response experiments, plot the change in fluorescence against the log concentration of the agonist.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Motilin induces gall bladder emptying and antral contractions in the fasted state in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypotensive mechanism of [Leu13]motilin in dogs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of [Leu13]-Motilin and Native Motilin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the synthetic motilin analogue, [Leu13]-Motilin, and native motilin. The analysis is supported by experimental data on receptor binding, in vitro potency, and in vivo prokinetic effects, with detailed methodologies for key experiments to facilitate reproducible research.
Executive Summary
Native motilin is a 22-amino acid peptide hormone that plays a crucial role in regulating interdigestive gastrointestinal motility, primarily by initiating Phase III of the migrating motor complex (MMC). This compound is a synthetic analogue of porcine motilin, also known as KW-5139, developed to mimic the prokinetic effects of the endogenous hormone. Both peptides exert their effects by activating the motilin receptor, a G protein-coupled receptor (GPCR), which is predominantly expressed on smooth muscle cells and enteric neurons in the upper gastrointestinal tract. While both molecules demonstrate significant prokinetic activity, available data suggests that this compound may exhibit comparable or slightly higher potency in certain experimental models.
Data Presentation
The following tables summarize the quantitative data on the receptor binding affinity and in vitro potency of this compound and native motilin. It is important to note that the data has been compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Receptor Binding Affinity
| Compound | Preparation | Radioligand | Affinity (pKd/Kd) | Reference |
| This compound | Human antrum smooth muscle homogenate | Iodinated porcine [Leu13]motilin | Kd: 3.6 ± 1.6 nM | [1] |
| Native Porcine Motilin | Rabbit antral smooth muscle homogenate | Iodinated [Nle13]porcine motilin | pKd: 9.11 ± 0.01 | [2] |
| [Phe3,Leu13]porcine motilin * | Rabbit antral smooth muscle homogenate | Iodinated [Nle13]porcine motilin | pKd: 9.26 ± 0.04 | [2] |
Note: [Phe3,Leu13]porcine motilin is a close analogue, and its slightly higher pKd suggests a marginally greater binding affinity compared to native motilin in this specific assay.[2]
Table 2: In Vitro Potency in Rabbit Duodenum Contractility
| Compound | Parameter | Potency (EC50/pEC50) | Reference |
| This compound (KW-5139) | Phasic Contraction | EC50: 2.5 nM | [3] |
| Native Motilin | Intracellular Ca2+ Mobilization (in HEK293T cells expressing rabbit motilin receptor) | pEC50: 9.25 | [4] |
Note: A direct EC50 value for native motilin on rabbit duodenum contractility from the same study as this compound was not available. The pEC50 for intracellular calcium mobilization is an indicator of receptor activation potency.[4] Native motilin has been reported to be approximately 100 times more potent than acetylcholine on a molar basis in inducing contractions in the rabbit duodenum.[5]
Signaling Pathways and Experimental Workflows
Motilin Receptor Signaling Pathway
Activation of the motilin receptor by either native motilin or this compound initiates a signaling cascade through the Gq/11 protein.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction.
Comparative Experimental Workflow: In Vitro Muscle Strip Contractility Assay
The following diagram outlines a typical workflow for comparing the potency of this compound and native motilin on isolated gastrointestinal smooth muscle strips.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of this compound and native motilin to the motilin receptor.
Methodology:
-
Membrane Preparation: Smooth muscle tissue from the rabbit antrum is homogenized in a buffer solution and subjected to differential centrifugation to isolate a membrane fraction rich in motilin receptors.[2]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled motilin analogue (e.g., iodinated [Nle13]porcine motilin) and varying concentrations of the unlabeled competitor (this compound or native motilin).[2]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating membrane-bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a displacement curve, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The dissociation constant (Kd) or inhibitory constant (Ki) is then calculated.[2]
In Vitro Muscle Strip Contractility Assay
Objective: To measure the potency (EC50) and efficacy (maximum contractile response) of this compound and native motilin.
Methodology:
-
Tissue Preparation: Longitudinal muscle strips are prepared from the duodenum of a rabbit.[3]
-
Mounting: Each strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate under a resting tension for a set period, with regular changes of the bath solution.
-
Stimulation: After equilibration, the test compounds (this compound or native motilin) are added to the bath in a cumulative, concentration-dependent manner.
-
Data Recording and Analysis: The contractile responses are recorded. A concentration-response curve is plotted to determine the EC50 and the maximum effect.[3]
In Vivo Gastrointestinal Transit Time
Objective: To evaluate the in vivo prokinetic effect of this compound and native motilin by measuring the rate of transit of a non-absorbable marker through the gastrointestinal tract.
Methodology:
-
Animal Preparation: Animals (e.g., mice or rats) are fasted overnight with free access to water.
-
Administration: The test compound (this compound or native motilin) or vehicle is administered (e.g., intravenously or intraperitoneally).
-
Marker Gavage: A non-absorbable marker, such as a charcoal meal or a solution containing carmine red dye, is administered by oral gavage.
-
Sample Collection: At a predetermined time after gavage, the animals are euthanized. The small intestine is carefully excised from the pyloric sphincter to the cecum.
-
Measurement and Analysis: The total length of the small intestine and the distance traveled by the marker are measured. The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the marker has traversed.
Discussion and Conclusion
The available data indicates that this compound is a potent motilin receptor agonist with a prokinetic efficacy that is comparable to, and in some measures, potentially slightly greater than, native motilin. The EC50 value of 2.5 nM for this compound in inducing rabbit duodenal contractions highlights its high potency.[3] While a direct comparative EC50 for native motilin under identical conditions is lacking, its high potency is well-established.
In a clinical context, this compound (KW-5139) has been shown to be effective in improving gastric stasis in patients following surgery, demonstrating its therapeutic potential.[5] It is important to consider that the physiological effects of motilin can be complex, involving direct action on smooth muscle as well as modulation of enteric neural pathways.[7][8] The response to motilin and its analogues can also exhibit tachyphylaxis or desensitization, an important consideration for therapeutic applications. One study noted that the contractile responses to an analogue, [Nle13]-motilin, faded rapidly in the continued presence of the peptide, suggesting potential for receptor desensitization.[4]
References
- 1. Comparison of motilin binding to crude homogenates of human and canine gastrointestinal smooth muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The rabbit motilin receptor: molecular characterisation and pharmacology | Semantic Scholar [semanticscholar.org]
- 5. Mechanism of the excitatory action of motilin on isolated rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neural and muscular receptors for motilin in the rabbit colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 8. Effect of different calcium modulators on motilin-induced contractions of the rabbit duodenum. Comparison with acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Motilin Receptor Agonists: [Leu13]-Motilin versus Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two well-characterized motilin receptor agonists: the synthetic peptide analog [Leu13]-Motilin and the macrolide antibiotic erythromycin. The motilin receptor, a G protein-coupled receptor (GPCR), is a key regulator of gastrointestinal motility, primarily mediating the interdigestive migrating motor complex (MMC)[1][2][3][4]. Understanding the distinct pharmacological profiles of its agonists is crucial for the development of novel prokinetic agents for treating motility disorders. This analysis is supported by experimental data on receptor binding affinity, functional potency, and in vivo effects, with detailed methodologies provided for key experimental assays.
Quantitative Comparison of Agonist Performance
The following tables summarize quantitative data for this compound and erythromycin. It is important to note that experimental values can vary between studies due to differences in assay conditions, tissues, and species. Erythromycin, in particular, shows weaker potency compared to endogenous motilin and its peptide analogs[5].
Table 1: Motilin Receptor Binding Affinity
| Agonist | Preparation | Radioligand | Ki / IC50 | Reference |
| This compound | Rabbit Antrum | [125I]-Motilin | Ki: 0.25 nM | [6] |
| Erythromycin | Rabbit Antrum Muscle | [125I]-Motilin | IC50: ~100-400 nM | [7] |
| Erythromycin | Human Antrum Muscle | [125I]-Motilin | IC50: ~40 nM | [7] |
Ki (Inhibitor Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of binding affinity. Lower values indicate higher affinity.
Table 2: Functional Potency of Motilin Receptor Agonists
| Agonist | Assay | Tissue/Cell Line | EC50 | Reference |
| This compound | In Vitro Contraction | Rabbit Duodenum | pD2: 7.79 ± 0.08 | [6] |
| Erythromycin | In Vitro Contraction | Rabbit Duodenum | pD2: ~6-7 | [6] |
| Erythromycin | Intracellular Ca2+ | CHO cells (human receptor) | EC50: 1.6 μM | [7] |
EC50 (Half-maximal Effective Concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. pD2 is the negative logarithm of the EC50.
Signaling Pathway and Mechanism of Action
Both this compound and erythromycin are agonists at the motilin receptor (MTLR), which is coupled to the Gq/11 G-protein[1][5]. Activation of the receptor initiates a downstream signaling cascade that leads to smooth muscle contraction. The process involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+)[1]. The elevated cytosolic Ca2+ levels lead to the contraction of gastrointestinal smooth muscle.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and erythromycin are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (this compound or erythromycin) by measuring its ability to compete with a radiolabeled ligand for binding to the motilin receptor.
-
Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[8].
-
Radioligand: [125I]-Motilin.
-
Membrane Preparation: Homogenized membranes from a tissue expressing the motilin receptor (e.g., rabbit antrum) or from a cell line (e.g., HEK293) stably expressing the human motilin receptor[8][9].
-
Test Compounds: Serial dilutions of this compound or erythromycin.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[8][9].
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation (50-120 µg protein for tissue), the test compound, and the radioligand solution[8].
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium[8].
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate to separate bound from free radioligand[8][10].
-
Wash the filters multiple times with ice-cold wash buffer[8].
-
Dry the filters and measure the trapped radioactivity using a scintillation counter[8].
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled motilin) from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant[9].
-
In Vitro Functional Assay: Calcium Imaging
This assay measures the ability of an agonist to stimulate the motilin receptor and cause an increase in intracellular calcium concentration ([Ca2+]i), a key step in the signaling pathway.
-
Reagents and Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human motilin receptor.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Test Compounds: Serial dilutions of this compound or erythromycin.
-
-
Procedure:
-
Seed the cells into 96-well black-walled, clear-bottom plates and culture until they form a confluent monolayer[11].
-
Load the cells with a calcium indicator dye by incubating them with the dye solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate into a fluorescence plate reader or a microscope equipped for calcium imaging[11][12].
-
Measure the baseline fluorescence.
-
Add the test compound (agonist) and immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in [Ca2+]i[13].
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from the baseline (F0).
-
Plot the peak fluorescence response (or the area under the curve) against the log concentration of the agonist.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
-
In Vivo Gastrointestinal Motility Assay
This assay assesses the prokinetic effects of the agonists in a living animal model. Gastric emptying or whole gut transit time are common readouts.
-
Animal Model: Mice or rabbits. Since rodents lack a functional motilin system, transgenic mice expressing the human motilin receptor are often used[1].
-
Reagents and Materials:
-
Test Meal/Marker: A non-absorbable marker, such as 6% carmine red dye or phenol red, mixed in a viscous solution like 0.5% methylcellulose[1][14][15].
-
Test Agonists: this compound or erythromycin prepared for administration (e.g., intraperitoneal injection or oral gavage).
-
Anesthesia: Isoflurane, if required for procedures[16].
-
-
Procedure (Whole Gut Transit):
-
Fast the animals overnight with free access to water.
-
Administer the test agonist (this compound or erythromycin) via the desired route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, administer the test meal containing the colored marker via oral gavage[15].
-
Place each animal in a clean cage and monitor for the excretion of the first colored fecal pellet[15].
-
The time between the gavage of the marker and the appearance of the first colored pellet is the whole gut transit time[15].
-
-
Data Analysis:
-
Compare the mean transit time between the vehicle-treated control group and the agonist-treated groups.
-
A significant decrease in transit time indicates a prokinetic (pro-motility) effect.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.
-
Comparative Discussion
The experimental data reveal a clear distinction between the two agonists. This compound, a peptide analog of the endogenous ligand, demonstrates significantly higher binding affinity and functional potency in in vitro assays compared to erythromycin[1][6]. Erythromycin is reported to have a much weaker ability to activate the motilin receptor, with some studies suggesting a difference of up to 1000-fold[5].
While both compounds stimulate gastrointestinal motility, their mechanisms and clinical profiles differ. This compound acts as a potent, direct agonist. In contrast, erythromycin's effects can be more complex, potentially involving facilitation of cholinergic activity in addition to direct muscle stimulation[7].
A critical consideration for erythromycin is its primary function as a macrolide antibiotic. Long-term use as a prokinetic agent is limited by the risk of promoting antibiotic resistance and other potential side effects[1][5][7]. This has driven the development of erythromycin derivatives (motilides) and other non-macrolide small molecule agonists that lack antibacterial activity but retain motilin receptor agonism[5].
Conclusion
This compound and erythromycin are both effective agonists of the motilin receptor, capable of stimulating gastrointestinal motility. However, they exhibit distinct pharmacological profiles:
-
This compound is a high-potency peptide agonist, making it a valuable tool for research into the physiological functions of the motilin system.
-
Erythromycin is a lower-potency, non-peptide agonist whose clinical utility as a prokinetic is tempered by its antibiotic properties and the potential for bacterial resistance.
The choice between these agonists depends on the specific research or therapeutic goal. While this compound provides a more potent and specific probe for the motilin receptor in preclinical settings, the clinical history of erythromycin has paved the way for the development of safer, non-antibiotic motilides for treating motility disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Motilin [vivo.colostate.edu]
- 3. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 5. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mmpc.org [mmpc.org]
- 15. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of gastrointestinal and colonic transit in mice [protocols.io]
A Comparative Guide to Validating the Specificity of [Leu13]-Motilin for the Motilin Receptor
This guide provides a comprehensive comparison of [Leu13]-Motilin with other motilin receptor ligands, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in validating its specificity.
Introduction
Motilin is a 22-amino acid peptide hormone that regulates gastrointestinal motility, particularly the migrating motor complex (MMC) during fasting.[1][2] Its receptor, a G protein-coupled receptor (GPCR) formerly known as GPR38, is the primary target for prokinetic agents.[1] this compound is a synthetic analog of motilin, investigated for its potential as a motilin receptor agonist.[3] Validating the specificity of such analogs is crucial to ensure they exert their effects solely through the intended receptor, avoiding off-target effects. This guide compares this compound to the endogenous ligand (human motilin) and the well-characterized non-peptide agonist, erythromycin.[4][5][6][7]
Comparative Pharmacological Data
To assess specificity, two key parameters are evaluated: binding affinity (Ki) and functional potency (EC50). Binding assays determine how strongly a ligand binds to the receptor, while functional assays measure the concentration required to elicit a cellular response.
| Compound | Receptor Source | Assay Type | Parameter | Value (nM) |
| This compound | Human Motilin Receptor | Calcium Flux | EC50 | 0.047[8] |
| Human Motilin | Human Motilin Receptor | Calcium Flux | EC50 | 0.011[8] |
| Human Motilin | Rabbit Antral Smooth Muscle | Radioligand Binding | IC50 | 0.7[9][10] |
| Erythromycin | Human Motilin Receptor | Calcium Flux | EC50 | 101[8] |
| Erythromycin | Rabbit Duodenal Smooth Muscle | Radioligand Binding | IC50 | 130[5] |
Table 1: Comparative binding affinity and functional potency of motilin receptor agonists. Lower values indicate higher affinity/potency.
The data indicates that while this compound is a potent agonist, it is approximately four-fold less potent than native human motilin in functional calcium flux assays.[8] Both peptide agonists are significantly more potent than the macrolide antibiotic erythromycin.[8]
Experimental Methodologies & Protocols
Accurate validation of ligand specificity relies on robust and well-defined experimental protocols. The two primary methods used are competitive radioligand binding assays and calcium mobilization functional assays.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the motilin receptor.[11][12][13]
Objective: To determine the binding affinity (Ki) of this compound.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human motilin receptor.[14]
-
Radioligand: [¹²⁵I]-Motilin.[14]
-
Competitors: this compound, Human Motilin (unlabeled), Erythromycin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[14][15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
-
Filtration Plate: 96-well glass fiber filter plate (GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[14][15]
Protocol:
-
Preparation: Prepare serial dilutions of the competitor compounds. Dilute the cell membranes and [¹²⁵I]-Motilin in assay buffer. The final concentration of the radioligand should be at or below its Kd value to ensure accurate measurement.[14]
-
Incubation: In a 96-well plate, add 50 µL of test compound, 50 µL of [¹²⁵I]-Motilin, and 150 µL of the membrane preparation to initiate the binding reaction.[15] For total binding, substitute the test compound with assay buffer. For non-specific binding (NSB), use a high concentration of unlabeled motilin.
-
Equilibration: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[15]
-
Separation: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
Detection: Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
Data Analysis: Calculate the inhibitor constant (Ki) from the IC50 value (concentration of competitor that inhibits 50% of specific binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[14]
Calcium Mobilization Assay
The motilin receptor primarily signals through the Gαq protein pathway, leading to the release of intracellular calcium stores.[1][9][10][16] This assay measures the functional response to receptor activation by detecting this calcium flux.[17][18]
Objective: To determine the functional potency (EC50) of this compound.
Materials:
-
Cells: CHO-K1 or HEK293T cells stably expressing the human motilin receptor.[17][18]
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.[18]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[17]
-
Agonists: this compound, Human Motilin, Erythromycin.
-
Assay Plates: Black-wall, clear-bottom 96- or 384-well microplates.[17]
Protocol:
-
Cell Plating: Seed the motilin receptor-expressing cells into the microplates and grow to near confluency.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye diluted in assay buffer. Incubate the plate at 37°C for 45-60 minutes, protected from light, to allow the cells to take up the dye.[19]
-
Compound Preparation: Prepare serial dilutions of the agonist compounds at 2X the final desired concentration in assay buffer.[19]
-
Signal Detection: Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
Measurement: Establish a stable baseline fluorescence reading for 10-20 seconds. Add an equal volume of the 2X agonist solution to the wells. Immediately begin recording the fluorescence signal (Excitation ~485 nm, Emission ~525 nm for Fluo-4) for 60-180 seconds to capture the transient increase in intracellular calcium.[19]
-
Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[19]
Signaling Pathway and Specificity
To be considered specific, this compound should activate the known motilin receptor signaling cascade and its effects should be blocked by a known motilin receptor antagonist. The primary pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent calcium release.[9][16]
Specificity can be further confirmed by demonstrating that the contractile or calcium response induced by this compound is not affected by antagonists of other unrelated receptors (e.g., for acetylcholine or substance P), but is inhibited by a specific motilin receptor antagonist.[20]
References
- 1. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. semanticscholar.org [semanticscholar.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of [Leu13]-Motilin and Other Motilin Analogs: A Guide for Researchers
Introduction
Motilin, a 22-amino acid peptide hormone, is a critical regulator of gastrointestinal (GI) motility, primarily known for initiating the Phase III "housekeeper" contractions of the migrating motor complex (MMC) during fasting.[1][2] It exerts its effects by activating the motilin receptor (MTLR), a G protein-coupled receptor (GPCR) found on enteric neurons and smooth muscle cells.[3][4] The prokinetic properties of motilin have made its receptor a significant target for drug development aimed at treating motility disorders such as gastroparesis and constipation.
This guide provides a comparative analysis of [Leu13]-Motilin, a synthetic analog, and other key motilin analogs. We will objectively compare their performance using experimental data, provide detailed methodologies for key assays, and illustrate critical pathways and workflows to support further research and development in this field.
Comparative Performance of Motilin Analogs
The development of motilin analogs has been driven by the need to understand its structure-activity relationship and to create more stable or potent therapeutic agents. A key finding is that the substitution of methionine at position 13 with leucine ([Leu13]-M) or norleucine ([Nle13]-M) results in analogs with efficacy equal to that of natural porcine motilin for stimulating gastroduodenal motor activity.[5][6][7] This suggests that position 13 is not critical to the active site of the molecule for its contractile effects.[5][7]
In contrast, modifications at other positions can dramatically alter function, converting an agonist into a potent antagonist. For example, [Phe3,Leu13]porcine motilin acts as a competitive antagonist at the motilin receptor.[8] The following tables summarize quantitative data on the binding affinity and functional potency of various motilin analogs.
Table 1: Comparative Binding Affinity of Motilin Analogs at the Motilin Receptor
| Compound/Analog | Description | Assay Type | Species | Binding Affinity (pIC50 / pKd) | Reference(s) |
| Motilin | Endogenous Ligand | Radioligand Binding | Rabbit | 8.96 ± 0.02 (pIC50) | [9] |
| Radioligand Binding | Rabbit | 9.11 ± 0.01 (pKd) | [8] | ||
| This compound | Synthetic Agonist | Not explicitly found | Not explicitly found | ||
| [Nle13]-Motilin | Synthetic Agonist | Radioligand Binding | Rabbit | Not explicitly found | |
| Erythromycin | Non-peptide Agonist | Radioligand Binding | Rabbit/Human | Lower than motilin | [10] |
| [Phe3,Leu13]-Motilin | Synthetic Antagonist | Radioligand Binding | Rabbit | 9.26 ± 0.04 (pKd) | [8] |
| Motilin 1-12 [CH2 NH]10-11 | Synthetic Antagonist | Radioligand Binding | Rabbit | 8.24 ± 0.08 (pIC50) | [9] |
Table 2: Comparative Functional Potency of Motilin Agonists
| Compound/Analog | Description | Assay Type | Species | Potency (pEC50 / D50) | Efficacy | Reference(s) |
| Natural Motilin (13-Met-M) | Endogenous Agonist | Duodenal Muscle Contraction | Rabbit | D50 not significantly different from analogs | Equal to analogs | [5] |
| This compound | Synthetic Agonist | Duodenal Muscle Contraction | Rabbit | D50 not significantly different from motilin | Equal to motilin | [5] |
| [Nle13]-Motilin | Synthetic Agonist | Duodenal Muscle Contraction | Rabbit | D50 not significantly different from motilin | Equal to motilin | [5] |
| Neuronal Contraction | Rabbit | 8.3 | Full Agonist | [10] | ||
| Motilin | Endogenous Agonist | Intracellular Ca2+ Mobilization | Rabbit | 9.25 | Full Agonist | [10] |
| Erythromycin | Non-peptide Agonist | Neuronal Contraction | Rabbit | Lower potency than [Nle13]-Motilin | Full Agonist | [10] |
Note: D50 refers to the dose required for a half-maximal response.
While this compound effectively induces gastrointestinal contractions, it has also been shown to produce transient hypotension in dogs.[11][12] This hypotensive effect is mediated by an endothelial nitric oxide (NO)-dependent relaxation mechanism and, importantly, is not blocked by motilin receptor antagonists, suggesting it occurs through a different receptor pathway than the one causing GI contractions.[11][13]
Signaling Pathways and Mechanisms of Action
Activation of the motilin receptor (MTLR), a Gq/11 protein-coupled receptor, initiates a signaling cascade that leads to smooth muscle contraction.[14][15] This can occur through two primary mechanisms:
-
Direct Action on Smooth Muscle: Motilin binds to MTLRs on smooth muscle cells, activating the Gq/11 protein. This stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, which in turn activates calcium-dependent signaling pathways that result in muscle contraction.[13][16]
-
Indirect Action via Enteric Nerves: Motilin also acts on MTLRs located on enteric neurons.[4][16] This stimulates the release of acetylcholine (ACh), which then acts on muscarinic receptors on smooth muscle cells to induce contraction. This neuronal pathway is particularly important for the coordinated propulsive contractions of the MMC.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. File:Potential mechanisms of motilin-induced GI motor-stimulating actions.jpg - Wikimedia Commons [commons.wikimedia.org]
- 5. Gastroduodenal motor response to natural motilin and synthetic position 13-substituted motilin analogues: a comparative in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Motilin and motilin analogues: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastroduodenal motor response to natural motilin and synthetic position 13-substituted motilin analogues: a comparative in vitro study. | Semantic Scholar [semanticscholar.org]
- 8. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Motilin synthetic analogues and motilin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The rabbit motilin receptor: molecular characterisation and pharmacology | Semantic Scholar [semanticscholar.org]
- 11. Hypotensive mechanism of [Leu13]motilin in dogs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 17. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Cross-Species Comparative Analysis of [Leu13]-Motilin's Influence on Gastrointestinal Motility
This guide provides a comprehensive comparison of the effects of [Leu13]-Motilin, a potent motilin analogue, on gut motility across various species. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced, species-dependent actions of motilides. The data presented is compiled from in vivo and in vitro experimental studies, highlighting key differences in physiological responses, underlying mechanisms, and receptor activity.
Quantitative Data Summary
The physiological effects of this compound exhibit significant variation across different species and gastrointestinal regions. The following tables summarize the quantitative findings from key studies.
Table 1: In Vivo Effects of this compound on Gut Motility
| Species | Gastrointestinal Region | Dosage | Observed Effect | Antagonist Sensitivity | Citation(s) |
| Human | Gastric Antrum | 8 pmol/kg/min (5 min infusion) | Induces Phase III-like contractions of the MMC, subject to a refractory period. | - | [1] |
| Small Intestine (Duodenum to Ileum) | 8 pmol/kg/min (5 min infusion) | No significant effect on motility. | - | [1] | |
| Gallbladder | 8 pmol/kg/min (5 min infusion) | Significant decrease in volume (emptying), not subject to a refractory state. | - | [1] | |
| Dog | Stomach | 0.3 µg/kg (i.v.) | Induces powerful gastric contractions. | Atropine & Hexamethonium sensitive | [2] |
| Intestine | 0.3 µg/kg (i.v.) | No effect observed. | - | [2] | |
| Rabbit | Gastric Antrum | 0.3-10 µg/kg (i.v.) | Strong excitatory motor stimulation. | Completely suppressed by Atropine and Naloxone. | [3][4] |
| Ileum | 0.3-10 µg/kg (i.v.) | Weak excitatory response. | - | [3][4] | |
| Descending Colon | 0.3-10 µg/kg (i.v.) | Strongest excitatory response. | Partially attenuated by Atropine and Naloxone. | [3][4] | |
| Pig | Stomach (Corpus & Antrum) | ≥ 0.3 µg/kg (i.v.) | Induces contractions. | Inhibited by Atropine and Hexamethonium. | [2] |
| Intestine | ≥ 0.3 µg/kg (i.v.) | No effect observed. | - | [2] | |
| Rodents (Rat, Mouse) | N/A | N/A | No functional motilin system; fails to elicit a response. | N/A | [5][6] |
Table 2: In Vitro Contractile Effects of this compound on Isolated GI Smooth Muscle
| Species | Tissue Origin | Concentration Range | Potency / Efficacy Rank | Antagonist Sensitivity | Citation(s) |
| Rabbit | Gastric Antrum | 0.1 nM - 1 µM | High | Decreased by Verapamil. | [3][4] |
| Duodenum | 0.1 nM - 1 µM | Strongest contractile response in the intestine. | Not affected by Tetrodotoxin. | [3][4] | |
| Jejunum | 0.1 nM - 1 µM | Moderate | Decreased by Verapamil. | [3][4] | |
| Ileum | 0.1 nM - 1 µM | Weakest contractile response in the intestine. | Not affected by Tetrodotoxin. | [3][4] | |
| Descending Colon | 0.1 nM - 1 µM | High | Not affected by Tetrodotoxin. | [3][4] | |
| Pig | Stomach, Intestine | N/A | Ineffective; does not cause contraction of isolated strips. | N/A | [2][7] |
| Chicken | GI Smooth Muscle | N/A | Elicits excitatory action (contraction). | - | [6][8][9] |
| Rodents (Rat, Guinea Pig) | Alimentary Tract | N/A | Ineffective; does not affect contractility. | N/A | [6] |
Experimental Methodologies
The data presented in this guide are derived from established in vivo and in vitro experimental protocols designed to assess gastrointestinal motility.
In Vivo Motility Assessment in Anesthetized Animals (e.g., Rabbit)
-
Animal Preparation: Rabbits are anesthetized, and a laparotomy is performed to expose the abdominal organs.
-
Measurement: Extraluminal force transducers are sutured to the serosal surfaces of various gastrointestinal segments (e.g., gastric antrum, ileum, descending colon) to measure circular muscle contractions.
-
Drug Administration: this compound and various antagonists (e.g., atropine, naloxone) are administered intravenously.
-
Data Acquisition: The output from the force transducers is amplified and recorded on a polygraph to analyze the frequency and amplitude of contractions before and after drug administration.[3][4]
In Vitro Isolated Tissue Bath Assay (e.g., Rabbit, Pig, Chicken)
-
Tissue Preparation: Animals are euthanized, and segments of the gastrointestinal tract (e.g., duodenum, ileum, colon) are quickly excised and placed in cold, oxygenated physiological salt solution (e.g., Krebs solution). Longitudinal or circular smooth muscle strips (approx. 10-15 mm long) are prepared.
-
Apparatus: Each tissue strip is suspended in an organ bath (10-20 mL) containing physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Measurement: One end of the strip is fixed, and the other is connected to an isometric force-displacement transducer. A resting tension (e.g., 1 g) is applied, and the tissue is allowed to equilibrate for a period (e.g., 60-90 minutes).
-
Drug Application: this compound is added to the bath in a cumulative, concentration-dependent manner. To investigate mechanisms, tissues can be pre-incubated with antagonists (e.g., tetrodotoxin, verapamil) before adding the agonist.
-
Data Analysis: The contractile force is recorded, and concentration-response curves are generated to determine parameters like EC50 and maximum response.[3][4][10]
Human Gastrointestinal Manometry
-
Procedure: After an overnight fast, a multi-lumen manometry catheter is inserted through the nose into the stomach and positioned across the pylorus into the small intestine.
-
Measurement: The catheter's side holes are perfused with water, and pressure changes corresponding to muscle contractions in the antrum, pylorus, and small intestine are measured by external transducers.
-
Drug Administration: this compound or saline is administered via intravenous infusion at specific times relative to the phases of the migrating motor complex (MMC).
-
Data Analysis: The recordings are analyzed to identify the frequency, amplitude, and propagation of contractile waves, particularly the induction of Phase III of the MMC.[1]
Visualizations: Pathways and Workflows
Signaling Pathway of Motilin Receptor Activation
The contractile effect of this compound is initiated by its binding to the motilin receptor (MLN-R), a G protein-coupled receptor found on both enteric neurons and smooth muscle cells.[9][11] This binding triggers two distinct but coordinated intracellular signaling cascades to induce and sustain muscle contraction.[11]
References
- 1. Differential effects of motilin on interdigestive motility of the human gastric antrum, pylorus, small intestine and gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brill.com [brill.com]
- 3. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Gastrointestinal Motility by Motilin and Ghrelin in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of Gastrointestinal Motility by Motilin and Ghrelin in Vertebrates [frontiersin.org]
- 8. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 10. ijper.org [ijper.org]
- 11. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
[Leu13]-Motilin's Binding Affinity: A Comparative Guide to Motilides
This guide provides a detailed comparison of the binding affinity of [Leu13]-Motilin and other motilides to the motilin receptor. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the strength of the interaction. This is commonly expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). The following table summarizes the available binding affinity and potency data for this compound and other prominent motilides.
| Compound | Receptor Source | Assay Type | Parameter | Value | Reference |
| [Phe3,Leu13]porcine motilin | Rabbit antral smooth muscle | Radioligand Binding | pKd | 9.26 | [1] |
| Erythromycin | Rabbit duodenal smooth muscle membranes | Radioligand Binding | IC50 | 1.3 x 10⁻⁷ M | [2] |
| EM-523 | Human antral smooth muscle | Radioligand Binding | pIC50 | 7.89 | [3] |
| EM-523 | Rabbit antral smooth muscle | Radioligand Binding | pIC50 | 8.40 | [3] |
| Mitemcinal (GM-611) | Rabbit duodenum | Functional Assay (Contraction) | pEC50 | 7.5 | [4] |
| ABT-229 (Alemcinal) | Rabbit duodenum | Functional Assay (Contraction) | pEC50 | 7.6 | [4] |
Note: pKd, pIC50, and pEC50 are the negative logarithms of the Kd, IC50, and EC50 values, respectively. A higher value indicates a stronger binding affinity or potency. It is important to consider that direct comparisons between studies can be influenced by variations in experimental conditions.
Experimental Protocols
The determination of binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand from the motilin receptor.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the motilin receptor.
Materials:
-
Membrane Preparation: Homogenized cell membranes from a cell line expressing the motilin receptor (e.g., CHO or HEK293 cells) or from tissues with high receptor density (e.g., rabbit antral smooth muscle).
-
Radioligand: A high-affinity radiolabeled motilin receptor ligand, such as [¹²⁵I]-Motilin.
-
Unlabeled Ligands: The test compound (this compound or other motilides) and a known motilin receptor agonist or antagonist for determining non-specific binding.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂) and a protein carrier (e.g., BSA) to reduce non-specific binding.
-
Filtration System: A vacuum filtration manifold and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of an unlabeled known ligand is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Motilin Receptor Signaling Pathway
Activation of the motilin receptor, a Gq protein-coupled receptor, by an agonist initiates a downstream signaling cascade leading to smooth muscle contraction.
References
- 1. Effects of a nonpeptide motilin receptor antagonist on proximal gastric motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The erythromycin derivative EM-523 is a potent motilin agonist in man and in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin derivatives ABT 229 and GM 611 act on motilin receptors in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antagonistic Properties of [Phe3,Leu13]porcine motilin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the antagonistic properties of [Phe3,Leu13]porcine motilin, a key peptide analog in the study of motilin receptor pharmacology. It offers a comparative analysis with other motilin receptor antagonists, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Motilin Receptor Antagonists
[Phe3,Leu13]porcine motilin, also known as OHM-11526, is a potent and competitive antagonist of the motilin receptor. Its antagonistic properties arise from the substitution of proline at position 3 with phenylalanine.[1] This modification significantly alters its interaction with the motilin receptor, leading to the inhibition of motilin-induced biological effects. The following tables summarize the quantitative data for [Phe3,Leu13]porcine motilin and other notable motilin receptor antagonists, providing a clear comparison of their binding affinities and functional potencies.
| Compound | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
| [Phe3,Leu13]porcine motilin (OHM-11526) | Rabbit antral smooth muscle | Radioligand Binding | pKd | 9.26 ± 0.04 | [1] |
| Porcine Motilin | Rabbit antral smooth muscle | Radioligand Binding | pKd | 9.11 ± 0.01 | [1] |
| ANQ-11125 ((1-14) fragment of OHM-11526) | Rabbit antral smooth muscle | Radioligand Binding | pKd | 8.24 ± 0.06 | [1] |
| [Phe3,Leu13]porcine motilin (OHM-11526) | Rabbit duodenum (vs. Motilin) | Functional Assay (Contraction) | pA2 | 7.79 ± 0.08 | [1] |
| [Phe3,Leu13]porcine motilin (OHM-11526) | Rabbit duodenum (vs. Motilin) | Functional Assay (Contraction) | pD'2 | 6.91 ± 0.08 | [1] |
| [Phe3,Leu13]porcine motilin (OHM-11526) | Rabbit duodenum (vs. EM-523) | Functional Assay (Contraction) | pA2 | 8.10 ± 0.12 | [1] |
| [Phe3,Leu13]porcine motilin (OHM-11526) | Rabbit duodenum (vs. EM-523) | Functional Assay (Contraction) | pD'2 | 7.06 ± 0.13 | [1] |
| GM-109 | Rabbit small intestine smooth muscle | Radioligand Binding | pKi | 7.99 ± 0.04 | [2] |
| GM-109 | Rabbit isolated duodenum | Functional Assay (Contraction) | pA2 | 7.37 ± 0.24 | [2] |
| MA-2029 | Rabbit colon smooth muscle | Radioligand Binding | pKi | 8.58 ± 0.04 | [3] |
| MA-2029 | HEK293 cells (human motilin receptor) | Radioligand Binding | pKi | 8.39 | [3] |
| MA-2029 | Rabbit isolated duodenum | Functional Assay (Contraction) | pA2 | 9.17 ± 0.01 | [3] |
| MA-2029 | - | - | IC50 | 4.9 nM | [1] |
| RWJ-68023 | Endogenous human motilin receptor | Radioligand Binding | IC50 | 32 nM | [4] |
| RWJ-68023 | Cloned human motilin receptor | Radioligand Binding | IC50 | 114 nM | [4] |
| RWJ-68023 | Rabbit duodenal smooth muscle strips | Functional Assay (Contraction) | Ki | 89 nM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide comprehensive protocols for the key in vitro assays used to characterize motilin receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the motilin receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenized membranes from rabbit antral smooth muscle tissue or cells expressing the motilin receptor (e.g., HEK293 cells).
-
Radioligand: Iodinated [Nle13]porcine motilin.
-
Unlabeled Ligands: [Phe3,Leu13]porcine motilin, porcine motilin, and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Whatman GF/C or equivalent.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of unlabeled motilin (for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., [Phe3,Leu13]porcine motilin).
-
50 µL of radiolabeled motilin at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the dissociation constant (Kd) or inhibition constant (Ki) using appropriate pharmacological models (e.g., Cheng-Prusoff equation).
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a motilin receptor agonist.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human motilin receptor.
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Porcine motilin or a synthetic agonist like EM-523.
-
Antagonist: [Phe3,Leu13]porcine motilin or other test compounds.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for approximately 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add various concentrations of the antagonist to the wells and incubate for a predetermined period.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the motilin agonist into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
In Vitro Gastrointestinal Motility Assay
This ex vivo assay assesses the functional antagonism of a compound by measuring its ability to inhibit motilin-induced contractions of isolated intestinal smooth muscle.
Materials:
-
Tissue: Segments of rabbit duodenum or antrum.
-
Krebs-Ringer Bicarbonate Buffer: (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Organ Bath Setup: With isometric force transducers.
-
Agonist: Porcine motilin or EM-523.
-
Antagonist: [Phe3,Leu13]porcine motilin or other test compounds.
Procedure:
-
Tissue Preparation:
-
Euthanize a rabbit according to approved protocols.
-
Excise segments of the duodenum or antrum and place them in ice-cold Krebs-Ringer buffer.
-
Prepare longitudinal or circular muscle strips.
-
-
Mounting:
-
Suspend the muscle strips in the organ baths containing Krebs-Ringer buffer.
-
Apply an initial tension and allow the tissue to equilibrate for at least 60 minutes, with frequent buffer changes.
-
-
Experimental Protocol:
-
Obtain a cumulative concentration-response curve for the motilin agonist to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline tension.
-
Incubate the tissues with a fixed concentration of the antagonist for a predetermined period.
-
Obtain a second cumulative concentration-response curve for the motilin agonist in the presence of the antagonist.
-
-
Data Analysis:
-
A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve.
-
The pA2 value, a measure of antagonist potency, can be determined using a Schild plot analysis.
-
Visualizations
The following diagrams illustrate the motilin receptor signaling pathway, a typical experimental workflow for assessing antagonism, and the logical relationship of [Phe3,Leu13]porcine motilin to other motilin receptor modulators.
Caption: Motilin Receptor Signaling Pathway leading to smooth muscle contraction.
Caption: General experimental workflow for characterizing motilin receptor antagonists.
Caption: Classification of motilin receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GM-109: a novel, selective motilin receptor antagonist in the smooth muscle of the rabbit small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral administration of MA-2029, a novel selective and competitive motilin receptor antagonist, inhibits motilin-induced intestinal contractions and visceral pain in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a nonpeptide motilin receptor antagonist on proximal gastric motor function - PMC [pmc.ncbi.nlm.nih.gov]
In vivo versus in vitro effects of [Leu13]-Motilin: a comparative review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of [Leu13]-Motilin in both living organisms (in vivo) and controlled laboratory settings (in vitro). This compound is a synthetic analog of motilin, a 22-amino acid polypeptide hormone that plays a crucial role in regulating gastrointestinal motility. Understanding the differential effects of this analog under various experimental conditions is vital for its application in research and potential therapeutic development. This review synthesizes experimental data to highlight its performance, offering a valuable resource for professionals in the field.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the effects of this compound and motilin in various assays. These values provide a clear overview of the potency and binding affinity of this compound.
Table 1: In Vitro Receptor Binding and Functional Potency
| Ligand | Preparation | Assay Type | Parameter | Value | Species | Reference |
| Motilin | Smooth Muscle Cells | Binding Assay | IC50 | 0.7 ± 0.2 nM | Rabbit | |
| [Phe3,Leu13]porcine motilin | Rabbit antral smooth muscle homogenate | Binding Assay | pKd | 9.26 ± 0.04 | Rabbit | |
| Motilin | Rabbit antral smooth muscle homogenate | Binding Assay | pKd | 9.11 ± 0.01 | Rabbit | |
| Motilin | Smooth Muscle Cells | Contraction Assay | EC50 | 1.0 ± 0.2 nM | Rabbit | |
| This compound (KW-5139) | Gastric antrum, duodenum, jejunum, ileum, descending colon | Contraction Assay | Concentration | 0.1 nM - 1 µM | Rabbit | |
| Chicken motilin | Proventriculus longitudinal and circular muscle | Contraction Assay | EC50 | 39-49 nM | Chicken | |
| Chicken motilin | Ileum | Contraction Assay | EC50 | 7 nM | Chicken | |
| [Leu13] porcine motilin | Chicken ileum | Contraction Assay | - | Weaker than chicken and canine motilin | Chicken |
Table 2: In Vivo Effects on Gastrointestinal Motility and Hemodynamics
| Compound | Species | Dose | Effect on GI Motility | Effect on Hemodynamics | Reference |
| This compound | Dog (anesthetized) | 0.1-10 nmol/kg (i.v.) | Strong, clustered phasic contractions in gastric antrum and duodenum. | At >1 nmol/kg, transient decrease in arterial blood pressure, left ventricular pressure, and total peripheral resistance; increase in aortic blood flow and heart rate. | |
| This compound (KW-5139) | Rabbit (anesthetized) | 0.3-10 µg/kg (i.v.) | Motor stimulating actions in gastric antrum, ileum, and descending colon. | Not specified. | |
| 13 Leucine Motilin | Rabbit (anesthetized) | 0.1-1.6 x 10⁻⁶ g/kg | Increased spike activity of the sphincter of Oddi. | Not specified. | |
| [Leu13]-porcine motilin | Pig (fasting) | ≥ 0.3 µg/kg (i.v.) | Contractions of the stomach (corpus, antrum); no effect on the small intestine. | Not specified. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this review.
In Vitro Smooth Muscle Contraction Assay
This assay is fundamental for assessing the direct prokinetic activity of this compound on gastrointestinal smooth muscle.
-
Tissue Preparation: Longitudinal or circular smooth muscle strips are dissected from various regions of the gastrointestinal tract (e.g., gastric antrum, duodenum, ileum, colon) of the chosen animal model (commonly rabbit or pig).
-
Organ Bath Setup: The isolated muscle strips are mounted in an organ bath containing a physiological salt solution, such as Krebs-Ringer bicarbonate buffer. This solution is maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2 to ensure tissue viability.
-
Isometric Tension Recording: One end of the muscle strip is fixed, while the other is connected to an isometric force transducer. This setup allows for the precise measurement of changes in muscle tension (contraction and relaxation).
-
Drug Application: Following an equilibration period to allow the tissue to stabilize, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The increase in muscle tension is recorded for each concentration. A concentration-response curve is then constructed to determine key parameters such as the EC50 (the concentration that produces 50% of the maximum response) and the maximum contractile force.
In Vivo Gastrointestinal Motility Assessment
These protocols evaluate the effects of this compound on gastrointestinal motility in a whole-animal context, providing insights into its integrated physiological effects.
-
Animal Preparation: Studies are typically conducted in anesthetized animals, such as dogs or rabbits.
-
Measurement of Contractile Activity: Strain gauge transducers are surgically attached to the serosal surface of different gastrointestinal segments (e.g., gastric antrum, duodenum, jejunum, colon) to record circular muscle contractions.
-
Drug Administration: this compound is administered intravenously at varying doses.
-
Data Recording and Analysis: Contractile activity is recorded continuously before and after drug administration. The frequency, amplitude, and pattern of contractions are analyzed to quantify the motor-stimulating effects. In some studies, the involvement of neural pathways is investigated by co-administering autonomic blockers like atropine or hexamethonium.
In Vivo Hemodynamic Assessment
This protocol is used to investigate the cardiovascular effects of this compound, particularly its hypotensive properties.
-
Animal Preparation: Experiments are performed on anesthetized dogs. Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Aortic blood flow and left ventricular pressure are also monitored using appropriate probes and catheters.
-
Drug Administration: this compound is administered as an intravenous bolus injection at a range of doses.
-
Hemodynamic Monitoring: Arterial blood pressure, heart rate, left ventricular pressure, and aortic blood flow are continuously recorded.
-
Data Analysis: The changes in hemodynamic parameters from baseline are measured at each dose of this compound. The involvement of specific receptors can be investigated by pre-treating the animals with selective antagonists.
Signaling Pathways
The biological effects of this compound are mediated through the activation of specific intracellular signaling pathways upon binding to the motilin receptor, a G protein-coupled receptor (GPCR). The primary pathways involved in smooth muscle contraction are depicted below.
In Vitro Signaling Pathway for Smooth Muscle Contraction
In Vivo Modulatory Pathways of Gastrointestinal Motility
In a whole-organism setting, the effects of this compound are more complex, involving interactions with the enteric nervous system.
Comparative Analysis
The data presented reveal a nuanced picture of this compound's activity. In vitro, this compound and its analogs demonstrate high affinity for the motilin receptor and potently induce smooth muscle contraction, often with potencies comparable to or slightly different from native motilin, depending on the species and specific analog. The direct action on smooth muscle cells is a key finding from these studies, with the contractile response being independent of neural input in many preparations.
In vivo, the effects of this compound are more complex, involving both direct smooth muscle stimulation and modulation of enteric neural pathways. For instance, in some species and gastrointestinal regions, the contractile response to this compound is sensitive to cholinergic blockade, indicating the involvement of acetylcholine release from enteric neurons. This highlights a key difference between the controlled in vitro environment and the integrated physiological system in vivo.
Furthermore, in vivo studies have unveiled systemic effects of this compound that are not typically assessed in isolated tissue preparations. A notable example is the transient hypotension observed in dogs at higher doses. This effect appears to be mediated by a different mechanism than the gastrointestinal effects, as it is not blocked by a selective motilin antagonist that abolishes the contractile response. This suggests the involvement of other receptors or signaling pathways in the cardiovascular system.
[Leu13]-Motilin: A Comparative Guide to its Efficacy in Human and Animal Gastrointestinal Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of [Leu13]-Motilin in human versus animal gastrointestinal (GI) tissue. The information presented is curated from peer-reviewed scientific literature and is intended to support research and development in the field of gastrointestinal motility.
Introduction
This compound is a synthetic analogue of motilin, a 22-amino acid polypeptide hormone that plays a crucial role in regulating interdigestive GI motility, particularly the initiation of the migrating motor complex (MMC). Understanding the species-specific differences in the action of this compound is critical for the preclinical evaluation of its therapeutic potential as a prokinetic agent. This guide outlines the quantitative efficacy, underlying mechanisms of action, and detailed experimental protocols for studying this compound in various species.
Data Presentation: Quantitative Comparison of this compound Efficacy
The following tables summarize the binding affinity and contractile potency of this compound and related compounds in human and animal gastrointestinal tissues.
Table 1: Binding Affinity of Motilin Analogues
| Species | Tissue | Ligand | Parameter | Value |
| Human | Antrum Smooth Muscle | This compound | Kd | 3.6 ± 1.6 nM[1] |
| Rabbit | Antrum Smooth Muscle | [Phe3,Leu13]-porcine motilin | pKd | 9.26 ± 0.04[2] |
| Rabbit | Antrum Smooth Muscle | motilin | pKd | 9.11 ± 0.01[2] |
| Dog | Antrum & Duodenum | This compound | - | No specific binding demonstrated[1] |
Table 2: Contractile Potency of this compound
| Species | Tissue | Parameter | Value | Notes |
| Human | Stomach & Upper Small Intestine | - | High sensitivity (contractile responses at < 2 nM)[3] | Direct EC50 value not specified in the reviewed literature. |
| Rabbit | Duodenum | EC50 | 2.5 nM[4] | For phasic contractions. |
| Rabbit | Gastric Antrum, Duodenum, Jejunum, Ileum, Descending Colon | - | Concentration-dependent contractions (0.1 nM - 1 µM)[5] | Duodenum is the most sensitive, and the ileum is the weakest.[5] |
| Dog | Stomach & Duodenum | - | Low sensitivity[6] | Duodenum is twice as sensitive as the pylorus.[6] |
| Pig | Stomach & Duodenum | - | No mechanical response in in-vitro muscle strips.[7] | |
| Rat & Guinea Pig | Alimentary Tract | - | Refractory to this compound action.[3] |
Mechanisms of Action: Species-Specific Differences
The prokinetic effects of this compound are mediated through two primary pathways: a direct action on gastrointestinal smooth muscle cells and an indirect action via the enteric nervous system. The predominance of each pathway varies significantly across species and different regions of the GI tract.
Direct Muscular Pathway: In humans and rabbits, this compound can directly stimulate smooth muscle contraction.[1][3] This action is mediated by the motilin receptor, a G-protein coupled receptor (GPCR), which is coupled to the Gq/11 protein. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The elevated intracellular calcium, along with the activation of Rho kinase, ultimately leads to the phosphorylation of myosin light chain and subsequent muscle contraction.
Indirect Neural Pathway: this compound also exerts its effects by stimulating the release of other neurotransmitters from enteric neurons. In rabbits, this compound has been shown to evoke the release of acetylcholine (ACh) from myenteric plexus neurons, which then acts on muscarinic receptors on smooth muscle cells to induce contraction.[4] In dogs, the contractile response to motilin analogues is thought to be mediated by the release of both acetylcholine and serotonin (5-HT).[8]
The relative contribution of these pathways differs between species. For instance, in the rabbit duodenum, the initial phasic contraction in response to this compound appears to be a direct muscular effect, while the sustained tonic contraction is dependent on cholinergic input.[4] In contrast, the motilin system is largely absent or non-functional in rodents such as rats and guinea pigs.[3][5] Dogs exhibit a low sensitivity to this compound, and specific binding to its receptors in the canine gut has not been demonstrated.[1]
Experimental Protocols
Radioligand Binding Assay for Motilin Receptor
This protocol provides a generalized method for determining the binding affinity of this compound to its receptor in gastrointestinal tissue homogenates.
1. Tissue Preparation:
-
Excise fresh gastrointestinal tissue (e.g., human antrum, rabbit duodenum) and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Mince the tissue and homogenize using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
- Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).[9]
- A fixed concentration of radiolabeled this compound (e.g., [¹²⁵I]-[Leu13]-Motilin). The concentration should be at or below the Kd for the receptor to minimize non-specific binding.[4]
- Increasing concentrations of unlabeled this compound or other competing ligands for competition binding assays. For total binding, add buffer instead of a competing ligand. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM).
- The membrane preparation.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Isolated Gastrointestinal Muscle Strip Contraction Assay
This protocol describes a method for measuring the contractile response of isolated gastrointestinal tissue to this compound.
1. Tissue Preparation:
-
Humanely euthanize the animal (e.g., rabbit) according to institutional guidelines.
-
Excise a segment of the desired gastrointestinal tissue (e.g., duodenum, antrum).
-
Place the tissue in a petri dish containing oxygenated physiological salt solution (e.g., Krebs solution: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, and 11.1 mM glucose; or Tyrode's solution).
-
Carefully remove the mucosa and cut the muscle layer into longitudinal or circular strips of appropriate size (e.g., 10 mm long and 2-3 mm wide).
2. Organ Bath Setup:
-
Mount the muscle strips in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[10]
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an optimal resting tension to the muscle strips (e.g., 1-2 g) and allow them to equilibrate for a period of time (e.g., 60 minutes), with periodic washing.
3. Experimental Procedure:
-
After the equilibration period, record the baseline contractile activity.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner to construct a concentration-response curve.
-
Record the contractile response at each concentration until a stable plateau is reached.
-
To investigate the involvement of neural pathways, the experiment can be repeated in the presence of specific inhibitors such as tetrodotoxin (a neuronal blocker) or atropine (a muscarinic antagonist).
-
Electrical field stimulation (EFS) can also be used to elicit neurally-mediated contractions, and the modulatory effect of this compound on these contractions can be assessed.
4. Data Analysis:
-
Measure the amplitude of the contractile response to each concentration of this compound.
-
Express the responses as a percentage of the maximal contraction induced by a reference agonist (e.g., acetylcholine or KCl).
-
Plot the contractile response against the log concentration of this compound to determine the EC50 value and the maximum response (Emax).
Mandatory Visualizations
Caption: Direct signaling pathway of this compound in gastrointestinal smooth muscle cells.
References
- 1. Comparison of motilin binding to crude homogenates of human and canine gastrointestinal smooth muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the motor effects of 13-norleucine motilin on the rabbit, guinea pig, rat, and human alimentary tract in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brill.com [brill.com]
- 8. What are the various types of electrical stimulation in Isolated Tissue studies? | ADInstruments [adinstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. The rabbit motilin receptor: molecular characterisation and pharmacology | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of [Leu13]-Motilin
The proper disposal of [Leu13]-Motilin, a bioactive peptide, is crucial for maintaining laboratory safety and preventing environmental contamination. As a motilin receptor agonist, its biological activity necessitates handling it as a chemical or biological waste.[1] Adherence to institutional and local environmental health and safety (EHS) guidelines is paramount.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, wearing appropriate personal protective equipment is essential to prevent exposure.[1]
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex gloves | To prevent skin contact.[1] |
| Lab Coat | Standard laboratory coat | To protect personal clothing.[1] |
| Eye Protection | Safety glasses or goggles | To prevent eye exposure.[1] |
| Dust Mask | Type N95 (US) or equivalent | Recommended when handling the powder form. |
Step-by-Step Disposal Protocol
All materials that have come into contact with this compound must be segregated and disposed of as hazardous waste. Do not dispose of this material in regular trash or down the drain.[1]
-
Segregation of Waste : All items contaminated with this compound, including unused or expired peptide, solutions, and consumables (e.g., pipette tips, vials, gloves), must be separated as chemical or biological waste according to your institution's protocols.[1]
-
Disposal of Solid this compound :
-
Unused or expired solid this compound, which is typically a lyophilized powder, should be placed in a designated chemical waste container.[1]
-
-
Disposal of Liquid Waste :
-
Solutions containing this compound, such as stock solutions or experimental media, must be collected in a clearly labeled, leak-proof hazardous waste container.[1]
-
For solutions that may also be considered biohazardous (e.g., cell culture media), follow your institution's protocol for biological waste disposal, which may include decontamination via autoclaving before final disposal.[1]
-
-
Disposal of Contaminated Materials :
-
Sharps : Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.[1]
-
Consumables : Items like contaminated gloves, pipette tips, and empty vials should be collected in a designated hazardous waste bag or container.[1]
-
Glassware : Contaminated glassware should be decontaminated, for instance, by soaking in a suitable disinfectant, before being washed for reuse or disposed of as hazardous waste.[1]
-
-
Final Disposal :
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling [Leu13]-Motilin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of [Leu13]-Motilin. The following procedures are based on established best practices for handling bioactive peptides in a laboratory setting. It is imperative to supplement this guidance with a thorough review of your institution's specific safety protocols and to conduct a risk assessment for your particular experimental setup.[1][2]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against accidental exposure to this compound.[1][2] Given that this is a lyophilized powder that can easily become airborne, appropriate respiratory protection is critical during handling.[1]
Recommended PPE for Handling this compound
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Standard laboratory coat. | Chemical-resistant or disposable coveralls. |
| Hand Protection | Disposable nitrile gloves. | Double gloving is recommended for enhanced protection.[2] |
| Eye & Face Protection | Safety glasses with side-shields. | A full-face shield or safety goggles should be used to protect against splashes.[1][2] |
| Respiratory Protection | Work in a certified fume hood or biosafety cabinet.[1] | An N95 respirator or higher may be necessary if there is a significant risk of aerosolization.[2] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots. |
This data is synthesized from general laboratory safety guidelines for handling peptides.[1][2]
Operational Plan: Safe Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and to ensure a safe laboratory environment.[1][3]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.[4] Don all appropriate PPE.[5]
-
Workspace : Designate and prepare a clean, sanitized workspace, such as a laminar flow hood or a chemical fume hood.[1][3][6]
-
Reconstitution : For reconstitution, use sterile water or an appropriate buffer.[4] If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be used for initial dissolution before adding the aqueous solution.[4]
-
Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes for storage.[1][3]
-
Labeling : Clearly label all vials with the peptide name, concentration, and date of preparation.[3]
Storage Conditions:
| Form | Storage Temperature | Additional Recommendations |
| Lyophilized Powder | -20°C for long-term storage. | Store in a dry, dark place.[3][7] |
| Reconstituted Solution | -20°C for long-term storage of aliquots. | Avoid repeated freeze-thaw cycles.[1][3] For short-term needs, refrigerated storage is acceptable.[3] |
Data compiled from general peptide storage guidelines.[3][7]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][7]
Waste Segregation and Disposal:
-
Solid Waste : All contaminated solid materials, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[8]
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a designated chemical waste container.[3][8] Never pour peptide solutions down the sink.[3]
-
Sharps Waste : Any contaminated sharps, such as needles or syringes, must be disposed of in a designated puncture-resistant sharps container.[8]
Experimental Protocols and Signaling Pathway
While specific experimental protocols for this compound were not detailed in the provided search results, its mechanism of action is understood to be similar to that of motilin. This compound is an analog of motilin and acts as an agonist at the motilin receptor, which is a G protein-coupled receptor (GPCR).[9][10][11]
Signaling Pathway of this compound:
The activation of the motilin receptor by this compound initiates a signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses, including smooth muscle contraction in the gastrointestinal tract.[12]
Caption: this compound signaling pathway via the motilin receptor.
Experimental Workflow for Safe Handling:
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard workflow for the safe handling of this compound.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 7. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 8. benchchem.com [benchchem.com]
- 9. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
